H-Cys(acm)-NH2 hcl
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(acetamidomethylsulfanyl)-2-aminopropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2S.ClH/c1-4(10)9-3-12-2-5(7)6(8)11;/h5H,2-3,7H2,1H3,(H2,8,11)(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBPBPZOUBWCMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCC(C(=O)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Acetamidomethyl (Acm) Protection of Cysteine: A Technical Guide for Peptide Chemists
The Chemical Logic of Orthogonal Cysteine Protection
The synthesis of biologically active peptides frequently requires the precise engineering of intra- or intermolecular disulfide bridges. When dealing with cysteine-rich peptides (e.g., apamin, conotoxins, or guanylin), spontaneous unguided oxidation inevitably leads to disulfide scrambling and polymer formation[1]. To achieve regioselective control over the tertiary structure, chemists rely on orthogonal protecting groups.
The acetamidomethyl (Acm) group—introduced in the foundational work of Veber, Hirschmann, and colleagues—remains one of the most chemically robust protections for the cysteine thiol side chain[2]. Acm is covalently attached via a stable thioether linkage. Its high value in Solid Phase Peptide Synthesis (SPPS) stems from its inertness to both the highly basic conditions used for Fmoc removal (e.g., 20% piperidine) and the harshly acidic conditions utilized for global cleavage and trityl (Trt) deprotection (e.g., Trifluoroacetic acid / TFA)[3]. Consequently, Cys(Acm) remains strictly masked while other subsets of cysteines are liberated and paired, allowing chemists to dictate disulfide topography sequentially.
Mechanistic Pathway: Electrophilic Deprotection & Simultaneous Oxidation
Unlike acid-labile protecting groups, the Acm group requires thiophilic transition metals or strong electrophilic halogens for its removal. The most widely adopted approach relies on iodine (
The Sequence of Iodine Oxidation
The reaction is governed by strict electrophilic kinetics[5]:
-
Electrophilic Attack: The iodine molecule (
) electrophilically attacks the protected sulfur atom of the Cys(Acm) residue, polarizing and weakening the stable sulfur-carbon (thioether) bond. -
Intermediate Formation: The S-Acm bond ruptures, liberating an acetamidomethyl-iodide leaving group and forming a highly reactive sulfenyl iodide (Cys-S-I) intermediate[6].
-
Nucleophilic Displacement: A second sulfur atom—typically from another Cys(Acm) undergoing the same process, or a free Cys thiol—acts as a nucleophile, attacking the sulfenyl iodide intermediate. This yields the final disulfide bond (Cys-S-S-Cys) while eliminating a iodide ion (
).
Electrophilic attack of iodine on Cys(Acm) yielding a sulfenyl iodide intermediate and disulfide.
Overcoming Side Reactions: Expertise & Experience
While mechanistically elegant, iodine oxidation carries the risk of side reactions if the reaction environment is not carefully controlled. The choices made on the bench dictate the purity profile of the therapeutic peptide.
-
Solvent Dependency & Tyrosine Iodination: The rate of sulfenyl iodide formation and subsequent disulfide coupling is highly solvent-dependent[4]. Polar, protic solvents (like methanol or water) accelerate the reaction. However, in these environments, excessive iodine can rapidly electrophilically iodinate the aromatic rings of Tyrosine (Tyr) or oxidize Methionine (Met) and Tryptophan (Trp) residues[4]. To mitigate this causality, aqueous Acetic Acid (
) is often preferred when these sensitive residues are present, as it heavily limits unwanted halogenation[4]. -
Scavenging & Quenching Selection: Once the target disulfide has formed, residual
must be instantaneously neutralized[7]. While sodium thiosulfate is traditionally used as an iodine quench, recent empirical data demonstrates that it can generate undesired peptide-thiosulfate adducts[8]. For pure yields, titrating the mixture with Ascorbic Acid is the structurally safer alternative; ascorbic acid rapidly and cleanly reduces excess to harmless without cross-reacting with the peptide backbone[8].
Evaluative Matrix of Deprotection Reagents
When iodine is unsuitable for a given peptide sequence, chemists leverage alternative reagents based on whether a free thiol or a direct disulfide is the synthetic endpoint.
Table 1: Comparative Profile of S-Acm Deprotection Reagents
| Reagent / Method | Reagent Eq. & Time | Target Outcome | Key Causalities & Considerations |
| Iodine ( | 10–50 eq, 40–60 min[6] | Disulfide Bond | Most standard protocol. Causes iodination of Tyr and oxidation of Met/Trp if poorly quenched[6]. Requires Ascorbic Acid quench. |
| Silver Tetrafluoroborate ( | 20 eq, 1.5 hr (at 4ºC)[9] | Free Thiol (-SH) | Heavy metal selectively precipitates peptide-silver salts[9]. Requires secondary step (addition of DTT) to liberate free thiol[9]. Avoids oxidation of Met/Trp. |
| N-Chlorosuccinimide (NCS) | 3 eq, 3.5 min (x2 cycles)[6] | Disulfide Bond | Excellent for on-resin cyclization. Rapid kinetics limit prolonged degradation. Side products easily filtered out[3]. |
| Thallium Trifluoroacetate ( | 1.2 - 2 eq, 1–2 hr[4] | Disulfide Bond | Effective for challenging sequences on-resin (using DMF) or in solution (using TFA). Highly toxic; rarely used in scalable GMP syntheses[4]. |
Validated Methodologies: Step-by-Step Protocols
Every functional protocol requires built-in validation checks (e.g., colorimetry, targeted analytical intervals) to guarantee process control. Below are authoritative, self-validating protocols for selective Acm removal.
Protocol A: Simultaneous Deprotection and Disulfide Formation via Iodine
Optimized for sequences requiring direct disulfide folding post-cleavage.
-
Dissolution: Dissolve the global-cleaved, lyophilized peptide containing Cys(Acm) in Methanol at a dilution of 1.25 mL per mmol of peptide[9]. (Note: Substitute with aqueous acetic acid or
if Tyr/Trp/Met are present[4]). -
Oxidation Initiation: Add a 0.4 M methanolic solution of
dropwise, targeting 2.5 to 15 equivalents per Acm group depending on the steric hindrance of the target sequence[1][9]. -
Validation Check: The solution must maintain a persistent brown/amber hue. If the color fades rapidly, the peptide is consuming the
; add dropwise until the brown color holds. -
Agitation: Stir vigorously at room temperature for precisely 30 to 45 minutes[9]. Prolonged exposure heavily increases byproduct formation.
-
Quench: Add 1 M aqueous ascorbic acid dropwise until the solution turns completely clear/colorless[9][10]. This validates the complete reduction of excess halogens.
-
Isolation: Evaporate the mixture under reduced pressure to one-third of its volume, then purify via reverse-phase HPLC.
Protocol B: Rapid On-Resin Disulfide Assembly via NCS
Optimized for fast generation of intramolecular bridges prior to global peptide cleavage.
-
Swell: Suspend the peptidyl-resin in Dimethylformamide (DMF) for 15 minutes to maximize pore accessibility[6].
-
Addition: Prepare a solution of N-Chlorosuccinimide (NCS) utilizing 3 equivalents relative to the resin substitution[6].
-
Agitation Phase: Add the NCS solution to the resin and agitate vigorously for exactly 3.5 minutes[6].
-
Validation via Repetition: Drain the solution and immediately perform a second cycle of NCS treatment for another 3.5 minutes[6].
-
Wash & Cleavage: Filter and wash the resin thoroughly with DMF and DCM. Proceed to global cleavage utilizing a scavenger-rich TFA cocktail (e.g., TFA/TIS/Water). The cleavage product will yield the fully oxidized disulfide species[3].
Regioselective workflow for dual-disulfide bond formation using orthogonal Trt/Acm protection.
Conclusion
The S-acetamidomethyl (Acm) protecting group is an irreplaceable tool for complex peptide engineering. By deeply understanding the electrophilic mechanisms surrounding sulfenyl iodide intermediates, and tailoring solvent, quenching, and oxidant choices based on molecular susceptibility, analytical chemists can drive targeted folding topologies while suppressing critical degradative side-reactions.
References
[9] Amino Acid Sidechain Deprotection - Aapptec Peptides. peptide.com
[4] Protocols for the Fmoc SPPS of Cysteine-Containing Peptides - Sigma-Aldrich. sigmaaldrich.com
[6] Application Notes and Protocols for Selective Deprotection of the Acm Group from Cysteine - Benchchem. benchchem.com
[7] Simultaneous Post-cysteine(S-Acm) Group Removal Quenching of Iodine and Isolation of Peptide by One Step Ether Precipitation. researchgate.net
[1] Optimizing the removal of an ACM protecting group | Biotage. biotage.com
[10] Complementary Characterization and Selective Synthesis of Cyclic and Dimeric Analogues of the Antimicrobial Peptide Cm-p5 - Preprints.org. preprints.org
[3] On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) - MDPI. mdpi.com
[2] Acetamidomethyl. A Novel Thiol Protecting Group for Cysteine - ACS Publications. acs.org
[8] 2,2´-Dipyridyl diselenide: A chemoselective tool for cysteine deprotection and disulfide bond formation - PMC. nih.gov
[5] Deprotection of S-Acetamidomethyl and 1,3-Thiazolidine-4-Carbonyl Protecting Groups from Cysteine... - PubMed. nih.gov
Sources
- 1. biotage.com [biotage.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. Deprotection of S-Acetamidomethyl and 1,3-Thiazolidine-4-Carbonyl Protecting Groups from Cysteine Side Chains in Peptides by trans-[PtX2(CN)4]2-: One-Pot Regioselective Synthesis of Disulfide Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,2´-Dipyridyl diselenide: A chemoselective tool for cysteine deprotection and disulfide bond formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. preprints.org [preprints.org]
Orchestrating Disulfide Topology: An Advanced Guide to Cysteine Protection in Peptide Synthesis
Target Audience: Researchers, Scientists, and Drug Development Professionals Domain: Solid-Phase Peptide Synthesis (SPPS), Medicinal Chemistry, Bioconjugation
Introduction: The Criticality of Thiol Modulation
In the realm of therapeutic peptide development, the precise structural arrangement of disulfide bonds dictates the biological efficacy, metabolic stability, and pharmacokinetics of a molecule. Cysteine (Cys) is uniquely reactive; its sulfhydryl side chain acts as a potent nucleophile, metal chelator, and redox sensor. Because of this high reactivity, over 60 distinct protecting groups have been developed for cysteine over the last several decades[1].
As an application scientist designing robust synthetic routes, I consider cysteine protection not merely a shield against unwanted side-reactions, but a programmable toolkit for structural engineering. Constructing disulfide-rich peptides—such as conotoxins, insulins, and defensive defensins—requires highly controlled, regioselective disulfide bond formation. This whitepaper elucidates the mechanistic rationale behind thiol protecting group selection, Epimerization control, and field-validated experimental protocols for complex peptide architectures.
Mechanistic Grounding: The Cysteine Epimerization Challenge
A common pitfall in routine Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is cysteine racemization (epimerization). Most Fmoc-amino acids undergo routine coupling using strong bases (e.g., DIEA) and uronium salts (HATU/HBTU) without issue. However, identical conditions applied to Fmoc-Cys(Trt)-OH frequently result in the generation of D-Cys impurities[2].
The Causality of Epimerization:
The inherent acidity of the cysteine α-proton is exacerbated by the polarizable sulfur atom in the thioether side chain (e.g.,
Strategic Mitigation:
-
Reagent Selection: Utilizing weaker bases like collidine or coupling in the absence of bases via carbodiimides (DIC) and HOBt reduces base-induced proton abstraction[3].
-
State Maturation: Once Fmoc-Cys(Trt)-OH is successfully coupled, the highly reactive active ester is converted into a standard peptide backbone amide. This amide bond resonance dramatically reduces α-proton acidity, meaning subsequent internal cysteine residues are stable to the 20% piperidine used in Fmoc deprotection cycles[2].
-
Alternative Protection: While groups like Acetamidomethyl (Acm) show a inherently lower tendency to racemize, their selection should be primarily driven by the need for orthogonal disulfide strategies rather than solely racemization control[2].
The Arsenal: Core Cysteine Protecting Groups
To achieve total synthetic control, one must exploit the differential lability of protecting groups. "Orthogonal protection" refers to a system where specific sets of protecting groups can be removed under completely different chemical conditions without affecting the others[4].
Table 1: Profiling Cysteine Protecting Groups in Fmoc-SPPS
| Protecting Group | Abbreviation | Cleavage Conditions | Primary Application & Orthogonality |
| Trityl | Trt | 95% TFA + Scavengers (e.g., TIS) | General SPPS. Removed during standard global cleavage. Yields free thiol. |
| Diphenylmethyl | Dpm | 95% TFA | Alternative to Trt. Stable in 1-3% TFA, allowing combination with Mmt. |
| Methoxytrityl | Mmt | 1-3% TFA in DCM/TIS | Highly acid-labile. Enables selective on-resin deprotection and cyclization without cleaving the peptide from the resin[5]. |
| Acetamidomethyl | Acm | Iodine ( | Highly stable to TFA. Ideal for post-cleavage sequential disulfide bond formation[4]. |
| S-2,4,6-Trimethoxybenzyl | STmp / Tmp | 5% DTT (Reducing conditions) | Orthogonal to TFA and Acm. Removed rapidly by mild reduction[6]. |
| tert-Butyl | tBu | TFMSA or HF (Strong acids) | Completely stable to TFA and Iodine. Often utilized in specialized highly orthogonal matrices[5]. |
Regioselective Disulfide Formation Workflows
When a peptide contains four or more cysteine residues (necessitating two or more disulfide bonds), thermodynamic folding (relying solely on air oxidation) often yields a heterogeneous mixture of disulfide isomers[7]. To bypass this, we utilize orthogonal pairing.
A quintessential strategy pairs the Trt and Acm groups[4]. The initial disulfide bond is formed between two Trt-protected cysteines immediately following TFA cleavage. The remaining cysteines stay protected by the Acm groups, which are subsequently oxidized in a controlled, secondary step.
Orthogonal Trt/Acm synthesis workflow for regioselective bicyclic peptide formation.
Decision tree matrix for selecting specific cysteine protecting strategies.
Validated Experimental Protocols
The following self-validating methodologies represent industry-standard systems to ensure reproducible disulfide bonding.
Protocol A: On-Resin Mmt Deprotection and Disulfide Formation
Utilized for synthesizing monocyclic peptides prior to global cleavage.
Causality Check: Why remove Mmt on-resin? By oxidizing the peptide while it is still anchored to the pseudo-dilute solid support environment, you sterically hinder intermolecular cross-linking, heavily favoring the desired intramolecular cyclization.
-
Mmt Deprotection: Swell the peptidyl-resin in DCM. Treat the resin with a solution of 1% to 2% TFA in DCM containing 5% Triisopropylsilane (TIS) for 2-minute iterations until the solvent no longer turns yellow (indicating complete trityl cation removal).
-
Washing: Wash thoroughly with DCM followed by NMP to neutralize residual acid.
-
On-Resin Oxidation: Treat the resin with 2 equivalents of N-Chlorosuccinimide (NCS) dissolved in DMF for 15 minutes at room temperature.
-
Resin Cleavage: Wash the resin with DMF and DCM. Perform global cleavage using a cocktail lacking thiol scavengers (e.g., TFA/H2O/TIS 95:2.5:2.5) to avoid reducing the newly formed disulfide bond. Critically, do not use Ethanedithiol (EDT) here.
Protocol B: Solution-Phase Iodine-Mediated Acm Deprotection/Oxidation
Utilized as the secondary orthogonal step to form a second disulfide bridge (e.g., in Conotoxins) after Trt cysteines have been oxidized.
Causality Check: The Acm group is completely resistant to standard TFA global cleavage. Iodine (
-
Dissolution: Dissolve the semi-purified, monocyclic peptide (containing intact Acm groups) in 50% Methanol / 50%
supplemented with 25 mM HCl to a high dilution state of approximately 1 mg/mL. Note: Maintaining acidic pH limits unwanted iodination of Tyr residues.[8] -
Iodine Preparation: Prepare a concentrated solution of Iodine (10-25 equivalents relative to peptide) in Methanol.
-
Reaction Initiation: Add the Iodine solution dropwise to the rapidly stirring peptide solution. Allow the mixture to react for 1 hour at room temperature, monitored closely by LC-MS[8].
-
Quenching: Quench the unreacted Iodine by titrating Ascorbic Acid until the solution turns colorless.
-
Purification: Isolate the fully cyclized target peptide via Preparative RP-HPLC.
Conclusion & Future Perspectives
Mastering the orchestration of cysteine protecting groups elevates peptide synthesis from a routine assembly line to a highly precise branch of architectural chemistry. Trityl and Acm groups remain the undisputed foundation for regioselective cyclic peptide construction. Still, the field dynamically evolves, with novel reducing-sensitive functionalities (such as STmp) allowing for even greater orthogonal layering in multi-disulfide scaffolds[6].
Whether synthesizing single-bridge vasopressin analogs or complex, heavily knotted cyclotides, the fundamental rules remain constant: suppress early-stage epimerization through judicious coupling condition choices, execute cleavages with specifically optimized scavengers, and exploit orthogonal protecting profiles to enforce the thermodynamic certainty of your target structure.
References
-
Chemical Society Reviews (RSC Publishing). Cysteine protecting groups: applications in peptide and protein science.[Link]
-
Biotage. Optimizing the removal of an STmp protecting group. [Link]
- Google Patents.
-
Peptide Chemistry. Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. [Link]
-
ResearchGate. Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides. [Link]
Sources
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. peptidechemistry.org [peptidechemistry.org]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. biotage.com [biotage.com]
- 7. CA3147686A1 - Thermally sensitive protecting groups for cysteine for peptide cyclization and selective disulfide bond formation - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Mechanistic Grounding: The Causality of Cysteine Protection
The Structural Architect: A Deep Technical Guide to Fmoc-Cys(Acm)-OH in Complex Peptide Synthesis
As a Senior Application Scientist, I frequently see researchers encounter roadblocks when synthesizing multi-disulfide peptides, such as conotoxins, defensins, or insulin analogs. The fundamental challenge lies in thermodynamic mispairing: if multiple free cysteines are oxidized simultaneously, the synthesis yields a heterogeneous mixture of scrambled disulfide isomers.
To dictate precise, regioselective folding, we must design a deterministic timeline for bridge formation. This is where Fmoc-Cys(Acm)-OH —an acetamidomethyl-protected cysteine derivative—becomes an indispensable strategic asset in Solid-Phase Peptide Synthesis (SPPS).
This guide details the chemical causality, orthogonal deprotection logic, and self-validating workflows necessary to successfully deploy Fmoc-Cys(Acm)-OH in the lab.
Standard SPPS relies on the Trityl (Trt) protecting group for cysteine. However, the Trt group is highly acid-labile, falling off instantly during standard 95% Trifluoroacetic Acid (TFA) cleavage[1]. If a sequence demands multiple distinct disulfide bonds, using exclusively Trt-protected cysteines forces an unpredictable, random oxidation process.
The Acetamidomethyl (Acm) group breaks this structural symmetry. Acm is a thioacetal derivative that provides an essential layer of chemical orthogonality .
-
Stability over Lability : Unlike the Trt group, which leaves via a highly stabilized carbocation in acid, the carbon-sulfur bond in the Acm group is electronically stable against protonation. Thus, it remains entirely intact during standard Fmoc removal (20% Piperidine) and global peptide cleavage (95% TFA)[2].
-
Chiral Integrity : Activating cysteine derivatives always carries the risk of base-catalyzed abstraction of the α-proton, leading to detrimental D-enantiomer racemization. Fmoc-Cys(Acm)-OH demonstrates significantly lower racemization rates (<1.0%) compared to Fmoc-Cys(Trt)-OH under standard coupling conditions[3].
Table 1: Comparative Stability & Cleavage Profile of Cys Protecting Groups
| Protecting Group | Chemical Structure | Base Stability (20% Piperidine) | Acid Lability (95% TFA) | Orthogonal Cleavage Reagents | Cys Racemization Risk* |
| Acm | Acetamidomethyl | Highly Stable | Highly Stable | I₂ , Hg(II), Ag(I), Tl(III) | Very Low (<1.0%) |
| Trt | Trityl | Highly Stable | Highly Labile (Complete <1h) | None (Removed via TFA) | High (At elevated temp) |
| Dpm | Diphenylmethyl | Highly Stable | Moderately Labile | I₂ (Partial) | Low |
| Mmt | Monomethoxytrityl | Highly Stable | Extremely Labile (1% TFA) | None (Removed via TFA) | Moderate |
*Note: Racemization profiles established via rigorous analytical evaluations of acid-labile S-protecting groups[3].
Orthogonal Deprotection Logic & Reactivity
Because Acm withstands acid and base, it must be removed through electrophilic attack by soft oxidants or heavy metals. As an application scientist, my preferred approach depends entirely on the downstream structural goal.
Pathway A: Direct Oxidation (The Iodine Method) When the objective is to immediately forge a disulfide bond between two Cys(Acm) residues, Iodine (I₂) is the gold standard[4]. Iodine acts as a soft electrophile, attacking the protected sulfur atom. This releases an Acm-I byproduct and yields a highly reactive sulfenyl iodide (-S-I) intermediate[2]. Before side reactions can occur, the nearest spatial Cys(Acm) residue undergoes a bimolecular displacement on the sulfenyl iodide, directly forging the -S-S- covalent bond while extruding the second Acm group.
Pathway B: Sequential Deprotection (The Silver/Mercury Method) If your workflow requires the Acm group to be removed without forming a disulfide bond (yielding a free thiol for later conjugation), oxidative cleavage is inappropriate. Instead, heavy metal salts like Mercury(II) Acetate [Hg(OAc)₂] or Silver Triflate (AgOTf) are deployed[4]. These metals coordinate tightly to the sulfur, displacing the Acm group, and are subsequently scavenged out of the reaction using excess dithiothreitol (DTT) or beta-mercaptoethanol.
Structural Logic Visualization
Below are the mechanistic models outlining a standard two-disulfide synthesis strategy, utilizing the orthogonality of Trt and Acm groups.
Orthogonal SPPS workflow for synthesizing a two-disulfide bicyclic peptide.
Mechanism of Iodine-mediated Acm cleavage and simultaneous disulfide bond formation.
Experimental Methodologies (Self-Validating SOPs)
To guarantee the structural integrity of your libraries, follow these rigorously optimized protocols. These procedures are self-validating, meaning they include innate analytical checkpoints to ensure you do not proceed with degraded intermediates.
Protocol 1: Solid-Phase Assembly & Global Cleavage
Causality Checkpoint: This step selectively removes Cys(Trt) to yield free thiols while protecting the Cys(Acm) residues against the highly acidic cleavage cocktail[5].
-
Chain Elongation : Assemble the linear peptide on a Rink Amide AM resin utilizing standard Fmoc chemistry. Incorporate Fmoc-Cys(Trt)-OH for your first planned bridge, and Fmoc-Cys(Acm)-OH for the second planned bridge[5].
-
Resin Washing : Upon sequence completion and terminal Fmoc removal, thoroughly wash the peptidyl-resin with N,N-Dimethylformamide (DMF) and Dichloromethane (DCM), then dry under vacuum.
-
Cleavage Cocktail Preparation : Prepare a scavenging cocktail of TFA / Triisopropylsilane (TIS) / H₂O (95 : 2.5 : 2.5, v/v/v). If Tryptophan or Methionine is present, supplement with 2.5% 1,2-ethanedithiol (EDT) to prevent oxidation and alkylation[1].
-
Resin Cleavage : Agitate the dry resin in the cleavage cocktail (10 mL per gram of resin) for 2.5–3 hours at room temperature.
-
Precipitation : Filter the cleaved peptide into cold diethyl ether to precipitate the linear peptide. Centrifuge, decant the ether, and wash the pellet twice more. The resulting crude pellet contains free thiols at the Trt positions, but intact Acm groups at the target positions[5].
-
(Optional Checkpoint): Form the first disulfide bridge using atmospheric Air/DMSO oxidation overnight, and confirm the monocyclic intermediate via RP-HPLC and ESI-MS.
Protocol 2: Simultaneous Acm Deprotection & Cyclization (Iodine Oxidation)
Causality Checkpoint: We utilize ascorbic acid as a quenching agent here. Leaving unreacted iodine in solution will lead to the devastating over-oxidation of Met (to methionine sulfoxide), Trp, and Tyr residues. Ascorbic acid reduces I₂ to harmless iodide ions (I⁻).
-
Dissolution : Dissolve the purified, monocyclic peptide intermediate in a mixture of Acetic Acid and H₂O (e.g., 10% aqueous AcOH) or DMF/H₂O depending on peptide solubility[5]. Adjust the peptide concentration to approximately 1-2 mg/mL to favor intramolecular cyclization and prevent intermolecular dimerization.
-
Iodine Activation : Prepare a concentrated solution of Iodine (I₂) in Methanol or DMF. You will need roughly 10 equivalents of I₂ relative to the peptide concentration[2].
-
Reaction : Add the Iodine solution to the peptide dropwise. The reaction mixture should take on a distinct yellow/brown tint. Stir gently at room temperature in the dark for 45 to 60 minutes.
-
Monitoring : Extract a 10 µL aliquot, quench immediately, and run via analytical RP-HPLC. The product peak should shift slightly earlier in retention time (due to the loss of the hydrophobic Acm groups) alongside a mass shift of -144 Da (loss of two Acm molecules, minus 2 protons for the disulfide).
-
Quenching (Critical) : Once the reaction is verified complete, add 1M aqueous Ascorbic Acid dropwise until the solution turns entirely clear/colorless, verifying the neutralization of excess iodine[6].
-
Purification : Lyophilize the reaction immediately or dilute with 0.1% aqueous TFA and proceed directly to preparative RP-HPLC for isolation of the final, bicyclic target.
Conclusion
The strategic inclusion of Fmoc-Cys(Acm)-OH differentiates amateur peptide generation from authoritative drug development. By exploiting the orthogonal thioacetal stability of the Acm group against TFA and leveraging its specific vulnerability to iodine, researchers can reliably engineer topographically complex therapeutics. Ensure rigorous temperature control during coupling, validate mass shifts post-cleavage, and strictly quench oxidative agents—this will secure high yields and absolute chiral fidelity in your final active pharmaceutical ingredients.
References
-
Hibino, H., Miki, Y., & Nishiuchi, Y. (2014). "Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis." Journal of Peptide Science. PubMed Central (PMC). URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Acm Group in Cysteine Protection: A Technical Guide for Solid-Phase Peptide Synthesis
Introduction: The Critical Role of Cysteine Protection in SPPS
In the intricate world of solid-phase peptide synthesis (SPPS), the unique reactivity of the cysteine thiol side chain presents a significant challenge. Unprotected thiols can lead to a host of undesirable side reactions, including oxidation to form unintended disulfide bridges and other modifications that compromise the integrity and yield of the target peptide. Consequently, the strategic use of protecting groups for the cysteine sulfhydryl moiety is not merely a procedural step but a cornerstone of successful synthesis, particularly for complex peptides containing multiple disulfide bonds.
Among the arsenal of available thiol-protecting groups, the acetamidomethyl (Acm) group stands out for its unique stability and versatile deprotection chemistry. This guide provides an in-depth exploration of the principles and applications of H-Cys(Acm)-NH2 HCl and its Nα-Fmoc protected counterpart, Fmoc-Cys(Acm)-OH, in modern SPPS workflows. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.
The Acm Group: An Orthogonal Pillar in Peptide Synthesis
The strategic value of the Acm group lies in its remarkable stability under the conditions used for both Boc/Bzl and Fmoc/tBu SPPS strategies.[1] Specifically, it is resistant to the repetitive treatments with piperidine used for Nα-Fmoc group removal and, crucially, stable to the strong acidic conditions of the final cleavage from the resin, typically conducted with trifluoroacetic acid (TFA).[2][3] This stability defines its role as an orthogonal protecting group , allowing for a deliberate and controlled deprotection step that is independent of the main synthesis and cleavage workflow.[2][3][4]
This orthogonality is paramount for several reasons:
-
Purification of Protected Peptides: It allows for the cleavage and full deprotection of all other acid-labile side-chain protecting groups while leaving the cysteine residue shielded.[1][2] The resulting Acm-protected peptide can be purified by standard techniques like reverse-phase high-performance liquid chromatography (RP-HPLC), removing impurities generated during synthesis before the critical disulfide bond formation step.
-
Regioselective Disulfide Bond Formation: For peptides containing multiple disulfide bridges, the Acm group is an indispensable tool.[3][5] By pairing Cys(Acm) with other orthogonally protected cysteines, such as the acid-labile Cys(Trt) or Cys(Mmt), disulfide bonds can be formed in a stepwise, controlled manner, ensuring correct connectivity.[3][4][5]
Below is a diagram illustrating the concept of orthogonal protection in SPPS.
Caption: SPPS Workflow with Cys(Acm) Orthogonal Protection.
Incorporating Cys(Acm) into the Peptide Chain
The incorporation of Fmoc-Cys(Acm)-OH into a growing peptide chain follows standard Fmoc-SPPS protocols.[6] However, cysteine derivatives are known to be susceptible to racemization, especially during base-mediated activation steps.[7][8]
Causality of Racemization: The α-proton of cysteine is more acidic compared to many other amino acids, a property enhanced by the sulfur atom.[9] During carboxyl group activation, particularly with uronium/aminium reagents like HBTU in the presence of a strong base like N,N-diisopropylethylamine (DIPEA), this proton can be abstracted. This leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a loss of stereochemical integrity (racemization).[9]
To mitigate this risk, the following coupling conditions are strongly recommended:
| Coupling Reagent System | Base | Rationale for Use |
| DIC/Oxyma | None required | Carbodiimide-based activation forms a reactive Oxyma ester in a less basic environment, significantly reducing the risk of α-proton abstraction.[2][9] |
| DIC/HOBt | None required | A classic carbodiimide method that proceeds under neutral to acidic conditions, minimizing base-catalyzed racemization.[2] |
| HATU/Collidine | 2,4,6-Collidine | If a uronium salt is necessary, using a weaker, sterically hindered base like collidine instead of DIPEA can suppress racemization. |
Deprotection of the Acm Group and Disulfide Bond Formation
The removal of the Acm group is typically performed post-synthesis, after the peptide has been cleaved from the resin and purified. A variety of reagents can accomplish this, with the choice depending on whether the desired product is the free thiol or a disulfide-bridged peptide.[10]
Method 1: Iodine-Mediated Oxidative Deprotection (Most Common)
This is the most widely used method for simultaneously removing two Acm groups and forming an intramolecular disulfide bond.[2][10][11] The reaction is typically performed in solution at high dilution to favor intramolecular over intermolecular reactions.
Mechanism: The reaction proceeds via an electrophilic attack by iodine on the sulfur atom of the Acm-protected cysteine, leading to the formation of a sulfenyl iodide intermediate. A second cysteine thiol (either from another Acm-deprotected residue or a free thiol) then attacks this intermediate, forming the disulfide bond and eliminating the Acm group.
Caption: Iodine-mediated Acm deprotection and cyclization.
Experimental Protocol: Iodine-Mediated Cyclization
-
Peptide Dissolution: Dissolve the purified, Acm-protected linear peptide in a suitable solvent such as 40-50% aqueous acetic acid or an acetonitrile/water mixture.[2][12] The concentration should be low (e.g., 0.1-0.5 mg/mL) to promote intramolecular cyclization.[12]
-
Iodine Addition: While stirring, add a solution of iodine (typically a 10- to 50-fold molar excess per Acm group) dissolved in a compatible solvent (e.g., methanol or acetic acid).[10][12]
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 30-120 minutes.[2][10] Monitor the progress by RP-HPLC and/or mass spectrometry.
-
Quenching: Quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid or sodium thiosulfate dropwise until the yellow-brown color disappears.[2][10][11]
-
Purification: Purify the resulting cyclic peptide by preparative RP-HPLC.
Key Considerations:
-
Side Reactions: Iodine is a strong oxidizing agent and can cause unwanted side reactions, such as the iodination of tyrosine or tryptophan residues.[10][11] Careful control of stoichiometry and reaction time is crucial.
-
Solvent Dependence: The rate of reaction is highly dependent on the solvent system used.
Method 2: Heavy Metal-Mediated Deprotection
Reagents such as mercury(II) acetate (Hg(OAc)₂) and silver trifluoromethanesulfonate (AgOTf) can effectively remove the Acm group to yield a free thiol.[13][14]
Experimental Protocol: Mercury(II) Acetate Deprotection [14]
-
Dissolution & pH Adjustment: Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL). Carefully adjust the pH to 4.0 with glacial acetic acid.
-
Reagent Addition: Add mercury(II) acetate (1.0 to 10 equivalents per Acm group) and readjust the pH to 4.0. Stir at room temperature for 1-2 hours.
-
Thiol Scavenging: Add β-mercaptoethanol (20 eq./Acm) to precipitate the mercury and leave for several hours.
-
Isolation: Remove the precipitate by centrifugation and desalt the supernatant containing the free-thiol peptide by HPLC.
Trustworthiness Advisory: Mercury and silver salts are highly toxic and pose significant environmental hazards.[15] Their use has largely been supplanted by safer, more modern methods. These protocols should only be considered when other methods fail and with strict adherence to safety and waste disposal regulations.
Method 3: On-Resin Deprotection with N-Chlorosuccinimide (NCS)
A milder and more efficient alternative for forming disulfide bonds involves the on-resin removal of Acm groups using N-chlorosuccinimide (NCS).[6][16] This method is fast and can be performed in the presence of other cysteine protecting groups like Trt, making it highly valuable for regioselective strategies.[6]
Experimental Protocol: On-Resin NCS-Mediated Cyclization [6]
-
Resin Preparation: Swell the Acm-protected peptidyl-resin in DMF.
-
NCS Treatment: Treat the resin with a solution of NCS (e.g., 3 equivalents in DMF) for a short period (e.g., 2 x 3.5 minutes).[6][16]
-
Washing: Thoroughly wash the resin with DMF and DCM.
-
Cleavage: Cleave the now-cyclized peptide from the resin using a standard TFA cocktail.
Summary of Acm Deprotection Methods
| Reagent System | Typical Conditions | Outcome | Key Considerations |
| **Iodine (I₂) ** | 10-50x excess in aq. AcOH or MeOH, 30-120 min | Direct disulfide bond formation | Most common method; can cause side reactions (e.g., Tyr iodination).[10][11] |
| Mercury(II) Acetate | 1-10 eq. at pH 4.0, followed by β-mercaptoethanol | Free thiol | Highly toxic; requires special handling and disposal.[10] |
| Silver(I) Salts (AgOTf) | 20-100 eq. in cold TFA/anisole, then DTT | Free thiol | Toxic heavy metal; requires subsequent DTT treatment.[10][13] |
| N-Chlorosuccinimide (NCS) | On-resin treatment with ~3 eq. in DMF, <10 min | Direct disulfide bond formation | Mild, rapid, and efficient for on-resin cyclization; compatible with other PGs.[6][16] |
| Thallium(III) Trifluoroacetate | In TFA or DMF | Direct disulfide bond formation | Effective but highly toxic heavy metal reagent. |
| Copper(II) Sulfate | CuSO₄ with a 1,2-aminothiol, aerobic conditions | Direct disulfide bond formation | A newer, milder oxidative deprotection method.[3][10][17] |
Conclusion
The acetamidomethyl (Acm) protecting group is a robust and versatile tool in the solid-phase synthesis of cysteine-containing peptides. Its stability to standard SPPS and cleavage conditions provides the orthogonality necessary for the purification of protected intermediates and, most importantly, for the controlled, regioselective formation of multiple disulfide bonds. While traditional deprotection methods involving iodine and heavy metals remain effective, the development of milder on-resin techniques with reagents like NCS offers significant advantages in terms of safety, efficiency, and compatibility with complex synthetic strategies. A thorough understanding of the principles behind Cys(Acm) usage—from minimizing racemization during coupling to selecting the appropriate deprotection strategy—is essential for any scientist aiming to synthesize high-purity, structurally defined peptides for research and therapeutic development.
References
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Silver trifluoromethanesulphonate as an S-deprotecting reagent for the synthesis of cystine peptides. Journal of the Chemical Society, Chemical Communications (RSC Publishing). [Link]
-
On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. PMC. [Link]
-
Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. PMC. [Link]
-
Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]
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On-resin conversion of Cys(Acm)-containing peptides to their corresponding Cys(Scm) congeners. PubMed. [Link]
-
Optimizing the removal of an ACM protecting group. Biotage. [Link]
-
Simultaneous Post-cysteine(S-Acm) Group Removal Quenching of Iodine and Isolation of Peptide by One Step Ether Precipitation. Academia.edu. [Link]
-
(a) Cys thiol protection with the acetamidomethyl (Acm) protecting... ResearchGate. [Link]
-
Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Automated Synthesis of Cyclic Disulfide-Bridged Peptides. AWS. [Link]
-
Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PMC. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab, UC Irvine. [Link]
-
Site-Directed Interchain Disulfide Formation with Alkoxycarbonylsulfenyl Chloride. Science of Synthesis. [Link]
-
Automated Synthesis of Cyclic Disulfide-Bridged Peptides. CEM. [Link]
-
Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews (RSC Publishing). [Link]
-
Simultaneous Post-cysteine(S-Acm) Group Removal Quenching of Iodine and Isolation of Peptide by One Step Ether Precipitation. ResearchGate. [Link]
-
An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI. [Link]
-
H-Cys(Acm)-NH2 HCl [88530-32-9]. Aapptec Peptides. [Link]
-
Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. Peptide Chemistry. [Link]
-
Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. PMC - NIH. [Link]
-
Advances in Fmoc solid‐phase peptide synthesis. PMC - NIH. [Link]
-
Supporting Information A Cysteine-specific Solubilizing Tag Strategy Enables Efficient Chemical Protein Synthesis of Difficult Targets. The Royal Society of Chemistry. [Link]
-
Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. [Link]
-
On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. MDPI. [Link]
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- 7. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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solubility and handling of H-Cys(acm)-NH2 hcl
An In-Depth Technical Guide to the Solubility and Handling of S-Acetamidomethyl-L-cysteine Amide Hydrochloride (H-Cys(Acm)-NH2 HCl)
Abstract
S-Acetamidomethyl-L-cysteine amide hydrochloride, denoted as H-Cys(Acm)-NH2 HCl, is a pivotal building block in modern solid-phase peptide synthesis (SPPS). Its unique structure, featuring a protected thiol and a C-terminal amide, makes it indispensable for constructing complex peptides with specific biological functions. However, its effective utilization is critically dependent on proper handling and a thorough understanding of its solubility characteristics. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of H-Cys(Acm)-NH2 HCl, moving beyond simple procedural lists to explain the rationale behind its handling and solubilization protocols. We will delve into its physicochemical properties, establish a systematic approach for solubility determination, and outline detailed protocols for its safe handling, storage, and application.
Physicochemical Profile and Significance
H-Cys(Acm)-NH2 HCl is a derivative of the amino acid cysteine, modified with two key functional groups that dictate its role in peptide synthesis:
-
The Acetamidomethyl (Acm) Group: This moiety protects the highly reactive thiol (-SH) group of the cysteine side chain.[1] The Acm group is stable under the standard conditions of Fmoc-based peptide synthesis but can be selectively removed later to facilitate the formation of specific disulfide bonds, which are often crucial for peptide structure and function.[2][3]
-
The C-terminal Amide (-NH2): Many biologically active peptides possess a C-terminal amide instead of a carboxylic acid. This modification can significantly increase a peptide's metabolic stability and biological activity.
-
The Hydrochloride (HCl) Salt: The compound is supplied as a hydrochloride salt of the N-terminal amine, which enhances its stability as a solid and generally improves its solubility in aqueous media.
A summary of its key properties is presented in Table 1.
Table 1: Physicochemical Properties of H-Cys(Acm)-NH2 HCl
| Property | Value | Source(s) |
| CAS Number | 88530-32-9 | [4] |
| Molecular Formula | C₆H₁₄ClN₃O₂S | [4] |
| Molecular Weight | 227.71 g/mol | [4] |
| Appearance | White to off-white crystalline powder or solid | [5][6] |
| Synonyms | S-Acetamidomethyl-L-cysteine amide hydrochloride | [4] |
Solubility Profile: A Systematic Approach
Theoretical Solubility Assessment
The solubility of a peptide or amino acid derivative is primarily governed by its overall charge at a given pH. We can predict the behavior of H-Cys(Acm)-NH2 HCl by analyzing its structure:
-
Assign Charge Values:
-
Calculate Overall Charge: The overall charge is +1 .
A net positive charge indicates that H-Cys(Acm)-NH2 HCl is a basic compound . Therefore, it is predicted to have its best solubility in neutral to acidic aqueous solutions.[9][10]
Recommended Solvents for Testing
Based on this assessment, solubility should be tested sequentially in the solvents listed in Table 2. This tiered approach minimizes the use of harsh organic solvents that may be incompatible with downstream biological assays.
Table 2: Recommended Solvents for Solubility Testing of H-Cys(Acm)-NH2 HCl
| Solvent Tier | Solvent | Rationale & Remarks |
| Primary | Deionized Water | The hydrochloride salt form should confer good aqueous solubility. This is the most preferred solvent for biological applications. |
| 0.1% Acetic Acid (aq) | If solubility in pure water is limited, the slightly acidic pH will ensure the N-terminal amine remains fully protonated, enhancing solubility.[7] | |
| Secondary | Acetonitrile (ACN) / Water | For more hydrophobic derivatives, a mixture of ACN and water can be effective. Start with a low percentage of ACN and increase as needed.[11] |
| Dimethylformamide (DMF) | A strong, polar aprotic solvent suitable for highly insoluble compounds. Often used in peptide synthesis workflows.[9] | |
| Tertiary | Dimethyl Sulfoxide (DMSO) | A powerful organic solvent. Use with caution: While the Acm group protects the thiol, DMSO is an oxidizing agent and may interact with the sulfur atom under certain conditions. It is also difficult to remove. DMF is often a safer alternative for sulfur-containing compounds.[9][10][12] |
Experimental Protocol for Solubility Determination
This protocol provides a self-validating system for determining the practical solubility of H-Cys(Acm)-NH2 HCl in your laboratory.
Materials:
-
H-Cys(Acm)-NH2 HCl
-
Calibrated microbalance
-
Vortex mixer
-
Sonicator bath
-
Microcentrifuge tubes (1.5 mL)
-
Sterile, deionized water
-
Other solvents as required (from Table 2)
Procedure:
-
Preparation: Allow the vial of H-Cys(Acm)-NH2 HCl to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.
-
Aliquot: Accurately weigh a small, known amount of the compound (e.g., 1-2 mg) into a pre-weighed microcentrifuge tube. It is critical to test a small portion first rather than risking the entire sample.[8]
-
Initial Solvent Addition: Add a calculated volume of the primary solvent (e.g., deionized water) to achieve a high target concentration (e.g., 10 mg/mL).
-
Dissolution Attempts:
-
Vortex: Mix the tube vigorously for 1-2 minutes.
-
Sonicate: If not fully dissolved, place the tube in a sonicator bath for 5-10 minutes. Sonication breaks up solid aggregates and enhances dissolution.[8]
-
Gentle Warming: If necessary, warm the solution briefly to <40°C. Avoid excessive heat, which can degrade the compound.[11]
-
-
Observation: After each step, visually inspect the solution against a dark background. A fully dissolved compound will yield a clear, particle-free solution. Cloudiness or visible particulates indicate a suspension or incomplete dissolution.
-
Titration: If the compound is not soluble at the initial concentration, add progressively larger volumes of the solvent, recalculating the concentration at each step until full dissolution is achieved.
-
Tier Progression: If solubility is not achieved in the primary solvent, lyophilize the sample to remove the water and repeat the process with the next tier of solvents.
The workflow for this protocol is illustrated in the diagram below.
Caption: Role of H-Cys(Acm)-NH2 HCl in an exemplary Fmoc-SPPS workflow.
The Acm group remains intact during the synthesis and the final trifluoroacetic acid (TFA) cleavage step. [2]This yields a peptide with a selectively protected cysteine, ready for a subsequent, orthogonal deprotection and disulfide bond formation step, commonly achieved using iodine or N-chlorosuccinimide (NCS). [3]This strategy is fundamental for the regioselective synthesis of peptides with multiple disulfide bridges.
Conclusion
H-Cys(Acm)-NH2 HCl is a specialized reagent whose value in peptide science is unlocked through meticulous handling and a clear understanding of its properties. While direct quantitative solubility data is sparse, a systematic, evidence-based approach to solubilization, starting with acidic aqueous solutions, provides a reliable path to successful experimental outcomes. By integrating the principles of chemical reactivity with stringent safety and storage protocols, researchers can confidently and effectively utilize this compound to advance their work in drug discovery and chemical biology.
References
-
Bio-Basic Inc. (n.d.). Peptide Solubility | Peptide Synthesis. Retrieved from [Link]
-
JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
Tomo Chemical Co. Ltd. (n.d.). Certificate of Analysis: L-Cysteine Hydrochloride Monohydrate. Retrieved from [Link]
-
AAPPTec. (n.d.). H-Cys(Acm)-NH2 HCl [88530-32-9]. Retrieved from [Link]
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]
-
AAPPTec. (n.d.). H-Cys(Acm)-OH HCl [28798-28-9]. Retrieved from [Link]
-
Delplace, V., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9499-9556. [Link]
-
CEM Corporation. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Ollivier, N., et al. (2017). A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. Organic & Biomolecular Chemistry, 15(4), 753-757. [Link]
-
LifeTein. (2026, February 27). Peptide Synthesis: Handling and Storage of Synthetic Peptides. Retrieved from [Link]
-
Fairweather, J. K., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. RSC Publishing. Retrieved from [Link]
-
Jouyban, A., et al. (2020). Solubility of d‑Histidine in Aqueous Cosolvent Mixtures of N,N‑Dimethylformamide, Ethanol, Dimethyl Sulfoxide, and N‑Methyl-2-pyrrolidone. Journal of Chemical & Engineering Data. [Link]
-
ResearchGate. (2020). Solubility of d -Histidine in Aqueous Cosolvent Mixtures of N , N -Dimethylformamide, Ethanol, Dimethyl Sulfoxide, and N -Methyl-2-pyrrolidone: Determination, Preferential Solvation, and Solvent Effect | Request PDF. Retrieved from [Link]
-
Kumar, S., et al. (2022). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Molecules, 27(19), 6649. [Link]
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- 4. peptide.com [peptide.com]
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- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
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Methodological & Application
Application Notes and Protocols: Strategic Incorporation of H-Cys(acm)-NH₂·HCl for Advanced Peptide Synthesis
Abstract
The synthesis of cysteine-containing peptides is a cornerstone of modern drug development and biochemical research, largely due to the pivotal role of disulfide bonds in defining peptide structure and function. The acetamidomethyl (Acm) group is a premier thiol-protecting group, prized for its stability during standard Fmoc-based solid-phase peptide synthesis (SPPS) and its susceptibility to selective, orthogonal removal.[1] This allows for the isolation of Acm-protected peptide intermediates, which can be purified prior to the regioselective formation of disulfide bridges—a critical advantage for producing complex peptides with multiple cysteines.[2][3] This document provides a comprehensive guide for researchers on the strategic incorporation of S-Acetamidomethyl-L-cysteine amide hydrochloride (H-Cys(Acm)-NH₂·HCl), focusing on its application as a C-terminal residue in peptide amides. We will delve into the causality behind protocol choices, providing detailed, field-proven methodologies from resin loading to post-synthetic modifications, and addressing common challenges such as racemization.
Foundational Principles: The Strategic Value of Cys(Acm)
The thiol side chain of cysteine is highly nucleophilic and prone to oxidation, necessitating robust protection during peptide synthesis to prevent unwanted side reactions.[4] The Acm group provides this protection and is uniquely stable to the trifluoroacetic acid (TFA) cocktails used for global cleavage and deprotection of other side chains (e.g., tBu, Boc, Trt).[5] This orthogonality is the key to its utility. It allows the chemist to cleave the peptide from the resin, deprotect all other residues, purify the linear Acm-protected peptide, and then, in a separate, controlled step, remove the Acm group to form the desired disulfide bond.[3][5]
The starting material in focus, H-Cys(Acm)-NH₂·HCl , is specifically designed for synthesizing peptides that terminate with a Cys(Acm) amide. As an N-terminally unprotected amino acid amide, its incorporation strategy differs fundamentally from the Fmoc-protected amino acids used for chain elongation. It is typically loaded onto a resin that facilitates the attachment of a pre-formed building block, such as 2-chlorotrityl chloride (2-CTC) resin.
Physicochemical Data: H-Cys(Acm)-NH₂·HCl
| Property | Value |
| Synonym | S-Acetamidomethyl-L-cysteine amide hydrochloride |
| CAS Number | 88530-32-9[6] |
| Molecular Formula | C₆H₁₄ClN₃O₂S |
| Molecular Weight | 227.7 g/mol [6] |
| Appearance | White to off-white solid |
| Solubility | Soluble in water, DMF, and DMSO.[7][8] |
Experimental Protocols: From Resin Loading to Final Peptide
This section details the step-by-step methodology for synthesizing a peptide with a C-terminal Cys(Acm) amide.
Diagram: Overall Synthesis Workflow
Caption: Workflow for SPPS using H-Cys(Acm)-NH₂·HCl.
Protocol 2.1: Loading H-Cys(Acm)-NH₂·HCl onto 2-Chlorotrityl Chloride Resin
Rationale: 2-CTC resin is highly acid-labile, allowing for the cleavage of the final peptide under mild acidic conditions that preserve the Acm protecting group. The loading is achieved via an SN1 reaction between the resin's trityl chloride moiety and the free amine of the amino acid amide, driven by a non-nucleophilic base.
Materials:
-
2-Chlorotrityl chloride resin (e.g., 1.6 mmol/g loading)
-
H-Cys(Acm)-NH₂·HCl
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the 2-CTC resin (1.0 eq.) in DCM for 30 minutes in a reaction vessel. Drain the DCM.
-
Amino Acid Preparation: In a separate vial, dissolve H-Cys(Acm)-NH₂·HCl (1.5 eq.) in a minimal amount of DMF. Add DCM to dilute.
-
Neutralization & Activation: Add DIPEA (3.0 eq.) to the amino acid solution. The DIPEA serves two purposes: it neutralizes the hydrochloride salt and acts as a proton scavenger during the coupling reaction.
-
Coupling: Add the amino acid solution to the swollen resin. Agitate gently for 2-4 hours at room temperature.
-
Capping: To quench any unreacted trityl chloride sites on the resin, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes. This prevents the formation of deletion sequences starting with a free hydroxyl group.[9]
-
Washing: Drain the capping solution and wash the resin thoroughly with DCM (3x), DMF (3x), and finally DCM (3x) before proceeding to the first Fmoc deprotection cycle for the next amino acid.
Protocol 2.2: Peptide Chain Elongation and Cleavage
Rationale: Subsequent amino acids are coupled using standard Fmoc-SPPS protocols. However, special care must be taken when coupling any cysteine residue due to the high risk of racemization.
Procedure:
-
Fmoc-SPPS Cycles: Perform iterative cycles of Fmoc deprotection (20% piperidine in DMF) and amino acid coupling.
-
Cysteine Coupling Consideration: To minimize racemization when incorporating internal Fmoc-Cys(Prot)-OH residues, avoid base-mediated coupling methods like HBTU/DIPEA.[10][11] Instead, use carbodiimide-based activation under neutral/acidic conditions.[12]
-
Cleavage: After the final Fmoc deprotection, wash and dry the resin. Cleave the peptide from the resin and remove acid-labile side-chain protecting groups using a standard TFA cocktail, such as TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v) for 2-3 hours. TIS is a scavenger that effectively captures cleaved protecting groups like trityl, preventing side reactions.
-
Precipitation: Filter the resin and precipitate the crude peptide in cold diethyl ether. Centrifuge, decant the ether, and dry the peptide pellet. At this stage, you have the linear peptide with all side chains deprotected except for the C-terminal Cys(Acm) amide.
Post-Synthesis: Acm Deprotection & Disulfide Formation
The selective removal of the Acm group is the final and most critical step. The choice of reagent depends on whether the desired product is a free thiol or a disulfide-bridged peptide.
Diagram: Acm Deprotection Decision Pathway
Caption: Decision tree for selecting an Acm deprotection method.
Comparison of Acm Deprotection Methods
| Method | Reagent(s) | Typical Conditions | Outcome | Key Considerations |
| Oxidative Cleavage | Iodine (I₂) | 10-50 fold excess I₂ in solvents like aq. acetic acid or methanol. Reaction time: 40-60 min.[1] | Direct formation of a disulfide bond. | Can cause iodination of sensitive residues like Tyrosine and Tryptophan.[1] The reaction rate is highly solvent-dependent. |
| Heavy Metal Cleavage | Mercury(II) Acetate (Hg(OAc)₂) | 1.0 eq. Hg(OAc)₂ per Acm group at pH 4.0 for 1 hour, followed by treatment with β-mercaptoethanol.[14] | Formation of the free thiol. | Highly toxic, requiring stringent safety protocols and specialized waste disposal.[15] Can cause Acm-group transfer to Ser/Thr residues.[16] |
| Heavy Metal Cleavage | Silver(I) Tetrafluoroborate (AgBF₄) | ~20 eq. of silver salt in cold TFA with anisole scavenger, followed by treatment with Dithiothreitol (DTT).[1] | Formation of the free thiol. | Less toxic than mercury but still requires careful handling. An effective alternative for generating a free thiol. |
Protocol 3.1: Iodine-Mediated Acm Deprotection and Cyclization
Procedure:
-
Peptide Dissolution: Dissolve the purified linear Acm-protected peptide in a suitable solvent mixture (e.g., 80% acetic acid in water or methanol/water) at a high dilution (0.1-0.5 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.
-
Iodine Titration: Prepare a stock solution of iodine (e.g., 0.1 M in methanol). Add the iodine solution dropwise to the stirring peptide solution until a faint, persistent yellow-brown color remains, indicating a slight excess of iodine.
-
Reaction: Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the reaction progress by RP-HPLC and mass spectrometry.
-
Quenching: Quench the excess iodine by adding a few drops of aqueous ascorbic acid solution until the yellow color disappears.
-
Purification: Purify the final cyclized peptide by RP-HPLC.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Presence of D-Cys diastereomer in final product. | Racemization during coupling. Cysteine is highly susceptible to base-catalyzed α-proton abstraction during activation, especially with uronium/aminium reagents (HBTU, HATU) and strong bases (DIPEA).[10][12] | Use carbodiimide activators (DIC) with additives (Oxyma, HOBt) which do not require a strong tertiary amine base.[12][13] Couple at room temperature and avoid prolonged pre-activation times.[12] |
| Low yield or incomplete reaction during Acm deprotection. | Suboptimal solvent or reagent stoichiometry. The efficiency of iodine oxidation is highly dependent on the solvent system and peptide sequence. | Optimize the solvent system (e.g., vary the percentage of acetic acid, methanol, or DMF). Ensure a sufficient excess of the deprotection reagent (e.g., iodine) is used. |
| Side products observed after iodine treatment (e.g., +126 Da). | Iodination of sensitive residues. Tyrosine and Tryptophan are particularly susceptible to electrophilic attack by iodine.[1] | Perform the reaction in the dark and at a lower temperature to minimize side reactions. If the problem persists, consider an alternative orthogonal protection strategy that does not require iodine for deprotection. |
| Incomplete loading onto 2-CTC resin. | Incomplete neutralization of HCl salt. Insufficient base (DIPEA) will leave the amine protonated and non-nucleophilic. Steric hindrance. The Cys(Acm) amide may be sterically demanding. | Ensure at least 2 equivalents of DIPEA are used relative to the amino acid hydrochloride salt. Increase coupling time to 4-6 hours or consider a slight increase in the excess of amino acid used (e.g., to 2.0 eq.). |
Conclusion
The use of H-Cys(Acm)-NH₂·HCl, in conjunction with a well-designed SPPS strategy, provides a robust and reliable pathway for the synthesis of C-terminally amidated peptides containing precisely-formed disulfide bonds. The orthogonality of the Acm group is its greatest asset, affording chemists the flexibility to purify a stable linear intermediate before undertaking the final cyclization step. By understanding the chemical principles behind each protocol—from the risk of racemization during coupling to the specificities of different deprotection reagents—researchers can successfully leverage this valuable building block to construct complex and biologically active peptides for a wide range of scientific applications.
References
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Biotage. (2023, January 30). Optimizing the removal of an ACM protecting group. Retrieved from [Link]
-
Mullen, D. G., Weigel, B., Barany, G., & Distefano, M. D. (2010). On-resin conversion of Cys(Acm)-containing peptides to their corresponding Cys(Scm) congeners. Journal of Peptide Science, 16(5), 219-222. [Link]
-
Han, Y., et al. (2002). Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides. Journal of Peptide Research, 60(6), 337-347. [Link]
-
Digital CSIC. (2022, December 2). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Retrieved from [Link]
-
Karim, M. R., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9783-9882. [Link]
-
Seyer, R., et al. (1993). Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content. International Journal of Peptide and Protein Research, 42(5), 453-459. [Link]
-
Aapptec Peptides. (n.d.). H-Cys(Acm)-NH2 HCl [88530-32-9]. Retrieved from [Link]
-
Peptide Chemistry. (n.d.). Cysteine Racemization in Fmoc-SPPS: Prevention & Detection. Retrieved from [Link]
-
Kumar, V., et al. (2023). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Molecules, 28(6), 2588. [Link]
-
Nishiyama, Y., et al. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(9), 560-566. [Link]
-
Fields, C. G., et al. (2002). Practical protocols for stepwise solid‐phase synthesis of cysteine‐containing peptides. Journal of Peptide Research, 60(6), 337-347. [Link]
-
Peptides. (n.d.). H-Cys(Acm)-OH HCl [28798-28-9]. Retrieved from [Link]
-
Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Okamoto, R., et al. (2022). Residue-Selective C−H Sulfenylation Enabled by Acid-Activated S-Acetamidomethyl Cysteine Sulfoxide with Application to Peptide Stapling and Lipidation. Journal of the American Chemical Society, 144(41), 19046-19054. [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2013, August 9). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. Retrieved from [Link]
-
RUN. (2021, March 2). Liquid-Phase Peptide Synthesis Optimisation: Selection of Quenching Reagents and Peptide Solubility Estimation. Retrieved from [Link]
-
LifeTein. (2026, February 27). Peptide Synthesis: Handling and Storage of Synthetic Peptides. Retrieved from [Link]
-
UCL Discovery. (n.d.). Prebiotic synthesis of cysteine peptides that catalyze peptide ligation in neutral water. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information A Cysteine-specific Solubilizing Tag Strategy Enables Efficient Chemical Protein Synthesis of Difficult Targets. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. biocat.com [biocat.com]
- 8. lifetein.com [lifetein.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. Practical protocols for stepwise solid-phase synthesis of cysteine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 12. peptidechemistry.org [peptidechemistry.org]
- 13. bachem.com [bachem.com]
- 14. peptide.com [peptide.com]
- 15. On-resin conversion of Cys(Acm)-containing peptides to their corresponding Cys(Scm) congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced Methods for Regioselective Disulfide Bond Formation Using Cys(Acm)
Executive Summary
Therapeutic peptides (such as insulins, conotoxins, and defensins) frequently require multiple, correctly bridged disulfide bonds to lock them into their bioactive conformations. Spontaneous oxidation of poly-thiol precursors typically results in complex heterogeneous mixtures of thermodynamic and kinetic isomers[1]. Regioselective disulfide bond formation resolves this by sequentially directing the oxidation of specific cysteine pairs using precisely paired orthogonal protecting groups[2].
This Application Note details the strategic deployment of the Acetamidomethyl (Acm) protecting group—a robust, highly reliable moiety that permits orthogonal, stepwise disulfide pairing. We provide field-tested, self-validating methodologies for Cys(Acm) implementation, including classical iodine (
Mechanistic Grounding: The Chemistry of Cys(Acm)
Causality of the Protection Strategy
The cornerstone of regioselective folding is exploiting the differing lability profiles of cysteine protecting groups under solid-phase peptide synthesis (SPPS) conditions. The Triphenylmethyl (Trt) group is highly acid-labile and is stripped natively during standard Trifluoroacetic acid (TFA) global cleavage[4]. In contrast, the Cys(Acm) group is exceptionally stable to both basic Fmoc-deprotection (piperidine) and aggressive acidic resin-cleavage cocktails (e.g., 95% TFA)[5].
Mechanism of Simultaneous Deprotection and Oxidation
The true utility of Cys(Acm) lies in its selective vulnerability to electrophilic attack by halogens. When a purified, partially folded peptide (containing intact Cys(Acm) residues) is exposed to iodine (
-
Electrophilic Attack: The halogen attacks the stable sulfur atom of Cys(Acm), forming a highly reactive sulfenyl halide intermediate (e.g., sulfenyl iodide, -S-I) and efficiently displacing the acetamidomethyl group.
-
Disulfide Formation: Because the peptide is held in a highly dilute environment (
to M), the transient sulfenyl iodide is rapidly and intramolecularly attacked by an adjacent Cys(Acm) sulfur, creating the final disulfide bridge[4].
This one-pot deprotection-oxidation effectively locks the sequence into the designed conformation, eliminating mismatched topological isomers and driving up overall therapeutic yield[1].
Orthogonal Cysteine Protecting Groups: Comparative Data
To execute a regioselective strategy, Cys(Acm) is almost exclusively paired with Cys(Trt)[6]. Below is a summarized comparative matrix detailing protecting group compatibility:
| Protecting Group | Structure/Name | Primary Deprotection Reagent | Oxidation Strategy | Typical Disulfide Order |
| Cys(Trt) | Triphenylmethyl | 95% TFA (during global cleavage) | Air (O₂), DMSO, or | 1st (Inter- or Intramolecular) |
| Cys(Acm) | Acetamidomethyl | Simultaneous with deprotection | 2nd (Intramolecular) | |
| Cys(Mob) | p-Methoxybenzyl | HF, TfOH (Harsh acidolysis) | Iodine ( | Alternative to Acm (Boc-SPPS) |
| Cys(tBu) | tert-Butyl | Mercury(II) acetate | Direct formation via | Orthogonal, but rare (heavy metals) |
| Cys(SIT) | S-Isobutylthio | Reductants (DTT, TCEP) | Mild aqueous oxidation | Emergent 3rd orthogonal layer |
Note: The Trt and Acm combination represents the gold standard for dual-disulfide regioselective synthesis in modern Fmoc-SPPS[6].
Experimental Workflow Visualization
Two-step regioselective disulfide bond formation using orthogonal Cys(Trt) and Cys(Acm) protection.
Proven Experimental Protocols
Critical Note on System Validation: To ensure the synthesis is self-validating, purity and target mass must be confirmed by LC-MS after each individual oxidation step . Never proceed to the Acm-cleavage step without confirming >90% purity of the first disulfide intermediate; mismatched misfolded impurities will co-oxidize and exponentially complicate downstream final purification.
Protocol A: Trt-Deprotection and Formation of Disulfide 1 (Air Oxidation)
Objective: Remove Trt during cleavage and form the initial disulfide bridge.
-
Resin Cleavage: Cleave the peptide from the resin using a standard cleavage cocktail: TFA/TIS/
(95:2.5:2.5) for 2.5 hours. The Cys(Trt) groups are liberated to yield free thiols; the Cys(Acm) groups remain fully intact[4]. -
Precipitation: Precipitate the crude peptide dropwise in cold diethyl ether, centrifuge, and wash the pellet twice with ether.
-
Dilution (Causality Check): Dissolve the crude peptide in an aqueous buffer (e.g., 0.1 M Ammonium Bicarbonate, pH 7.5–8.0) at a very low concentration (approx.
to mg/mL). Why? High dilution severely restricts intermolecular collisions, preventing the formation of dimeric or polymeric chains. -
Air Oxidation: Stir open to the air at room temperature for 24–48 hours until Ellman’s test (DTNB) is negative for free thiols.
-
Validation Checkpoint: Lyophilize and purify via RP-HPLC. Verify the monoisotopic mass (-2.0 Da from the fully reduced mass) to confirm the establishment of the first disulfide.
Protocol B: Regioselective Disulfide 2 Formation via Iodine ( ) Oxidation
Objective: Simultaneously cleave Cys(Acm) and form the final disulfide bond in solution.
-
Peptide Dissolution: Dissolve the purified Acm-protected intermediate peptide in 40–50% aqueous acetic acid (or 20% Methanol) to a strict final concentration of
to M[1][4]. -
Iodine Preparation: Prepare a fresh solution of Iodine (
) in glacial acetic acid or methanol (approx. 20 mM).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Reaction: Under vigorous stirring, dropwise add the
solution to the peptide until a sustained light-yellow/brown color persists, indicating a sufficient excess of iodine (typically 10 to 25 molar equivalents).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Incubation: Allow the reaction to proceed for 30–60 minutes. Monitor via analytical HPLC. The mass should shift by a loss of two Acm groups (-142 Da) and two protons (-2 Da).
-
Quenching (Critical Step): Add 1 M aqueous Ascorbic Acid (or 1M Sodium Thiosulfate) dropwise strictly until the solution turns completely colorless[7]. Why? Unquenched iodine will indiscriminately iodinate the aromatic rings of Tyrosine, Histidine, or Tryptophan residues, effectively ruining the batch.
-
Isolation: Isolate the target peptide using ether precipitation or direct loading onto a preparative RP-HPLC column[7].
Protocol C: Alternative On-Resin Oxidation via N-Chlorosuccinimide (NCS)
Objective: Conduct rapid, environmentally sustainable, on-resin Acm-removal and oxidation. Recent advancements demonstrate that NCS provides a superior kinetic profile for Cys(Acm) oxidation directly on the solid support, circumventing the poor aqueous solubility sometimes exhibited by protected linear peptides[3][8].
-
Resin Swelling: Swell the intermediate peptide-resin (containing two Cys(Acm) residues) in pure Dimethylformamide (DMF)[4].
-
NCS Treatment: Prepare a solution of 3.0 equivalents of NCS in DMF relative to resin loading.
-
Reaction: Add the NCS solution to the swollen resin and agitate gently at room temperature for exactly 3.5 to 15 minutes[3][4].
-
Wash & Cleave: Drain and wash the resin thoroughly with DMF, followed by Dichloromethane (DCM). Proceed immediately to global TFA cleavage (Protocol A, Step 1). Note: NCS is fully compatible with Cys(Trt) which remains untouched during this step, enabling true on-resin orthogonal regioselectivity[3][8].
Authoritative Expert Tips
-
Acm "Leaking" During Cleavage: While Acm is broadly stable, prolonged exposure to heavy scavenger cocktails (e.g., high thioanisole concentrations) during TFA cleavage can cause premature, partial Acm removal or alkylation side-reactions on Tyrosine[5]. Keep cleavage times strictly to what is required to remove Trt/tBu groups.
-
Sensitive Residues (Trp/Met): Iodine and NCS are robust oxidizers. If your sequence contains Methionine (Met) or Tryptophan (Trp), standard oxidation can yield Met(O) or chlorinated/iodinated Trp species[4]. In these scenarios, replacing
with highly selectivengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> (Thallium trifluoroacetate) in DMF or strictly limiting the NCS reaction window is strongly recommended.
References
-
Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.
-
On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. PMC - National Institutes of Health.3
-
Simultaneous Post-cysteine(S-Acm) Group Removal Quenching of Iodine and Isolation of Peptide by One Step Ether Precipitation. ResearchGate.7
-
Technical Support Center: Optimization of Cleavage Cocktails for Peptides with Acm-Protected Cysteine. Benchchem.4
-
Expanding the scope of sustainable peptide synthesis through post-linear synthesis reactions. RSC Publishing.6
-
Topological Regulation of the Bioactive Conformation of a Disulfide-Rich Peptide, Heat-Stable Enterotoxin. PMC - National Institutes of Health.1
Sources
- 1. Topological Regulation of the Bioactive Conformation of a Disulfide-Rich Peptide, Heat-Stable Enterotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Unexpected lability of cysteine acetamidomethyl thiol protecting group. Tyrosine ring alkylation and disulfide bond formation upon acidolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expanding the scope of sustainable peptide synthesis through post-linear synthesis reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01890K [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Synthesis of Oxytocin Using a Cys(Acm) Protection Strategy: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxytocin, a nonapeptide hormone with a crucial role in social bonding and parturition, is characterized by a disulfide bridge between cysteine residues at positions 1 and 6.[1] The chemical synthesis of oxytocin presents a key challenge in the efficient and regioselective formation of this disulfide bond. This guide provides a detailed application note and a set of robust protocols for the synthesis of oxytocin utilizing a Cys(Acm) protection strategy. The acetamidomethyl (Acm) group offers a stable thiol protection during solid-phase peptide synthesis (SPPS) that can be selectively removed post-cleavage to facilitate controlled disulfide bond formation.[2][3] This document will explore the rationale behind this strategic choice, provide step-by-step methodologies for synthesis and cyclization, and offer insights into process optimization and troubleshooting.
Introduction: The Strategic Advantage of Cys(Acm) in Oxytocin Synthesis
The synthesis of peptides containing multiple cysteine residues, such as oxytocin, requires a precise strategy to control disulfide bond formation and prevent the formation of incorrect isomers or oligomers.[3] An orthogonal protection strategy, which employs protecting groups that can be removed under different conditions, is a cornerstone of modern peptide synthesis.[2][4][][6]
The acetamidomethyl (Acm) group is a widely used protecting group for the thiol side chain of cysteine due to its stability under the acidic conditions typically used for cleavage from the solid support in Fmoc-based SPPS.[2][7] This stability ensures that the cysteine thiols remain protected throughout the chain assembly and initial deprotection steps. The subsequent selective removal of the Acm group, often achieved using iodine, allows for the targeted formation of the disulfide bridge in solution or on-resin, leading to the desired cyclic structure of oxytocin.[8][9][10]
This method offers several advantages:
-
High Stability: The Acm group is resistant to the repetitive acid/base treatments of Fmoc-SPPS.[3]
-
Orthogonality: It is stable to the trifluoroacetic acid (TFA) cleavage cocktail used to release the peptide from the resin and remove other side-chain protecting groups.[2][7]
-
Controlled Cyclization: The selective deprotection of Cys(Acm) allows for a dedicated cyclization step, minimizing the formation of dimeric and polymeric byproducts that can occur with unprotected thiols.[11]
Overall Synthesis Workflow
The synthesis of oxytocin via the Cys(Acm) strategy can be conceptually divided into four main stages: Solid-Phase Peptide Synthesis (SPPS) of the linear precursor, cleavage from the resin, solution-phase cyclization, and finally, purification and analysis.
Caption: Overall workflow for oxytocin synthesis using the Cys(Acm) strategy.
Materials and Reagents
This section provides a general list of materials and reagents. Specific quantities will be detailed in the protocols.
| Category | Item | Notes |
| Resin | Rink Amide resin | For C-terminally amidated peptides like oxytocin. |
| Amino Acids | Fmoc-protected amino acids | Including Fmoc-Cys(Acm)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ile-OH, Fmoc-Gln(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Pro-OH, Fmoc-Leu-OH, Fmoc-Gly-OH. |
| Coupling Reagents | HCTU, DIC, Oxyma Pure | Common activators for peptide bond formation. |
| Base | DIEA (N,N-Diisopropylethylamine) | Used for activation and neutralization steps. |
| Fmoc Deprotection | 20% Piperidine in DMF | Standard reagent for removing the Fmoc protecting group. |
| Solvents | DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Diethyl ether | High-purity, peptide synthesis grade. |
| Cleavage Reagents | TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), H₂O | For cleavage from the resin and removal of side-chain protecting groups. |
| Cyclization Reagents | Iodine (I₂), Methanol, Acetic Acid | For deprotection of Acm and formation of the disulfide bond. |
| Quenching Reagent | Ascorbic acid or Sodium thiosulfate solution | To quench excess iodine after cyclization. |
| Purification | Acetonitrile (ACN), Water (HPLC grade), TFA | For reverse-phase high-performance liquid chromatography (RP-HPLC). |
Experimental Protocols
Protocol 4.1: Solid-Phase Peptide Synthesis (SPPS) of Linear Oxytocin Precursor
This protocol outlines the automated or manual assembly of the linear peptide on a solid support.[2]
-
Resin Preparation: Start with a Rink Amide resin to yield a C-terminal amide upon cleavage. Swell the resin in DMF for 30 minutes.
-
First Amino Acid Coupling (Glycine):
-
Deprotect the Fmoc group on the resin using 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF.
-
Couple Fmoc-Gly-OH (4 eq.), HCTU (3.9 eq.), and DIEA (8 eq.) in DMF to the resin for 1-2 hours.
-
Confirm coupling completion with a ninhydrin test.
-
-
Chain Elongation: Repeat the following cycle for each subsequent amino acid (Leu, Pro, Cys(Acm), Asn(Trt), Gln(Trt), Ile, Tyr(tBu), Cys(Acm)):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling: Prepare a solution of the next Fmoc-protected amino acid (4 eq.), HCTU (3.9 eq.), and DIEA (8 eq.) in DMF. Add to the resin and react for 1-2 hours.
-
Washing: Wash the resin with DMF.
-
Confirmation: Perform a ninhydrin test to ensure complete coupling before proceeding to the next cycle.
-
-
Final Deprotection: After the final amino acid (Cys(Acm)) is coupled, remove the terminal Fmoc group as described above.
-
Resin Washing and Drying: Wash the final peptidyl-resin with DMF, followed by DCM, and dry under vacuum.
Protocol 4.2: Cleavage of the Linear Peptide from the Resin
This protocol releases the peptide from the solid support while removing acid-labile side-chain protecting groups, leaving the Cys(Acm) groups intact.[2][7]
-
Prepare Cleavage Cocktail: Prepare a fresh cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).
-
Incubation: Stir the mixture at room temperature for 2.5-3 hours.
-
Filtration: Filter the resin and collect the TFA solution containing the peptide.
-
Precipitation: Precipitate the peptide by adding the TFA solution to cold diethyl ether (at least 10-fold excess).
-
Pelleting: Centrifuge the mixture to pellet the crude peptide. Decant the ether.
-
Washing and Drying: Wash the peptide pellet with cold diethyl ether two more times. Dry the crude peptide pellet under vacuum. The resulting white powder is the linear oxytocin precursor with Acm-protected cysteines.
Protocol 4.3: Solution-Phase Disulfide Bond Formation (Cyclization)
This protocol describes the iodine-mediated deprotection of the Acm groups and the simultaneous formation of the disulfide bond.[8][9][10][11]
Caption: Iodine-mediated deprotection of Cys(Acm) and disulfide bond formation.
-
Dissolution: Dissolve the crude linear peptide in an aqueous acetic acid solution (e.g., 50% acetic acid) at a low concentration (0.1-1 mg/mL) to favor intramolecular cyclization over intermolecular reactions.
-
Iodine Addition: While stirring, add a solution of iodine in methanol dropwise until a stable yellow-brown color persists. This indicates a slight excess of iodine.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 60-90 minutes. Monitor the progress by RP-HPLC and Mass Spectrometry to confirm the disappearance of the starting material and the formation of the product with the correct mass.
-
Quenching: Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate dropwise until the yellow color disappears.[12]
-
Lyophilization: Freeze-dry the solution to obtain the crude cyclic oxytocin.
Purification and Analysis
The crude cyclic oxytocin is purified by preparative reverse-phase HPLC.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of the initial mobile phase (e.g., water with 0.1% TFA).
-
Inject the solution onto a preparative C18 RP-HPLC column.
-
Elute the peptide using a gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).
-
Collect fractions corresponding to the main product peak.
-
-
Analysis:
-
Analyze the collected fractions by analytical RP-HPLC to assess purity.
-
Confirm the identity of the purified product by mass spectrometry (electrospray ionization or MALDI-TOF).
-
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final, purified oxytocin as a white, fluffy powder.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield of linear peptide | Incomplete coupling during SPPS. | Use a fresh coupling reagent, increase coupling time, or perform a double coupling for difficult amino acids. |
| Incomplete cleavage from resin | Insufficient cleavage cocktail volume or reaction time. | Ensure complete coverage of the resin with the cleavage cocktail and extend the reaction time if necessary. |
| Formation of dimers/polymers during cyclization | Peptide concentration is too high. | Perform the cyclization reaction at a higher dilution (lower concentration). |
| Side reactions during cyclization (e.g., iodination of Tyr) | Excess iodine or prolonged reaction time. | Use a minimal excess of iodine and monitor the reaction closely. Quench the reaction as soon as it is complete.[12] |
| Poor peak shape or resolution during HPLC purification | Inappropriate gradient or column. | Optimize the HPLC gradient and ensure the column is suitable for peptide purification. |
Conclusion
The Cys(Acm) protection strategy represents a reliable and efficient method for the synthesis of oxytocin. By providing robust protection during SPPS and allowing for controlled, post-cleavage disulfide bond formation, this approach minimizes side reactions and facilitates the isolation of high-purity oxytocin. The protocols detailed in this guide, when combined with careful monitoring and optimization, provide a solid foundation for the successful laboratory-scale synthesis of this important therapeutic peptide.
References
- BenchChem. (2025). Application Notes: Fmoc-Cys(Acm)-OH in the Synthesis of Therapeutic Peptides.
- Advent Chembio. (n.d.). Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool.
- Aapptec Peptides. (n.d.). Fmoc-Cys(Acm)-OH [86060-81-3].
-
Van Abel, R. J., Tang, Y. Q., & Barany, G. (1991). The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis. International Journal of Peptide and Protein Research, 37(4), 281-287. [Link]
- Peptides International. (n.d.). Fmoc-Cys(Acm)-OH [86060-81-3].
-
Hruby, V. J., Upson, D. A., & Yamamoto, D. M. (1979). Synthesis of oxytocin using iodine for oxidative cyclization and silica gel adsorption chromatography for purification. International Journal of Peptide and Protein Research, 13(2), 137-141. [Link]
-
ResearchGate. (n.d.). Solid phase synthesis of Oxytocin. [Link]
-
Muttenthaler, M., & Kremsmayr, T. (2022). Fmoc Solid Phase Peptide Synthesis of Oxytocin and Analogues. Methods in Molecular Biology, 2384, 175-199. [Link]
-
Wikipedia. (n.d.). Oxytocin. [Link]
- BenchChem. (2025).
-
MDPI. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. [Link]
- BenchChem. (2025).
- BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
Sources
- 1. Oxytocin - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
- 4. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of oxytocin using iodine for oxidative cyclization and silica gel adsorption chromatography for purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Cleavage Cocktail Composition for Peptides Containing Cys(Acm)
Introduction
In the realm of solid-phase peptide synthesis (SPPS), the acetamidomethyl (Acm) protecting group for the thiol side chain of cysteine represents a cornerstone of orthogonal protection strategy.[1][2] Its stability to the standard acidolytic conditions used for resin cleavage and removal of other side-chain protecting groups, such as tert-butyl (tBu) and trityl (Trt), is a key advantage.[1][3] This allows for the isolation and purification of the fully side-chain deprotected peptide with the Cys(Acm) group intact, a critical step for the controlled and regioselective formation of multiple disulfide bonds.[1][2][3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and application of cleavage cocktails specifically designed for peptides containing Cys(Acm). We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer troubleshooting guidance to ensure the successful cleavage and subsequent handling of these valuable peptides.
The Principle of Orthogonal Deprotection with Cys(Acm)
The success of synthesizing complex peptides, particularly those with multiple disulfide bridges, hinges on the concept of orthogonal protection.[4][5] This strategy employs protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection at specific stages of the synthesis.[4] The Cys(Acm) group is a prime example of this, being stable to the trifluoroacetic acid (TFA) used in the final cleavage step of Fmoc-based SPPS.[1][3][6]
During TFA-mediated cleavage, acid-labile protecting groups on other amino acid side chains (e.g., Boc for Lys, tBu for Asp, Glu, Ser, Thr, Tyr, and Trt for Cys, His, Asn, Gln) are removed.[7][8] This process generates highly reactive carbocations (e.g., t-butyl cations) that can lead to undesirable side reactions, such as the alkylation of sensitive residues like tryptophan and methionine.[8][9] To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap these reactive species.[7][8][10]
The key objective when dealing with Cys(Acm)-containing peptides is to formulate a cleavage cocktail that efficiently removes all other side-chain protecting groups and cleaves the peptide from the resin, while leaving the Acm group untouched.
Workflow for Cys(Acm) Peptide Cleavage and Deprotection
Caption: General workflow for Cys(Acm) peptide synthesis.
Cleavage Cocktail Composition: A Scavenger-Centric Approach
The choice and composition of scavengers are paramount for a successful cleavage of Cys(Acm)-containing peptides. The goal is to mitigate side reactions without compromising the integrity of the Acm group.
Common Scavengers and Their Roles
| Scavenger | Typical Concentration (%) | Primary Function(s) | Notes |
| Triisopropylsilane (TIS) | 2.5 - 5 | Scavenges trityl and other carbocations.[7] | Highly effective for protecting against Trp alkylation. |
| Water (H₂O) | 2.5 - 5 | Scavenges t-butyl cations.[7][9] | Essential for peptides containing tBu-protected residues. |
| 1,2-Ethanedithiol (EDT) | 2.5 | Scavenges t-butyl cations and reduces oxidation of Cys/Met.[7] | Can potentially lead to side reactions with Cys thiol. |
| Thioanisole | 2 - 5 | Aids in removal of Pbf protecting group from Arg; suppresses oxidation.[7] | Use with caution as it can sometimes promote Acm removal.[3][10] |
| Phenol | 2 - 5 | Protects Tyr and Trp side chains from oxidation.[7] | Can cause phenylation of sensitive residues if not used carefully. |
| Dithiothreitol (DTT) | 1 | A reducing agent that helps prevent disulfide bond formation during cleavage.[9][11][12] | Particularly useful for preventing premature oxidation. |
| Dimethyl Sulfide (DMS) | 2 - 10 | Thioether scavenger.[11][12] | Often used in combination with other scavengers. |
Recommended Cleavage Cocktails
The selection of the appropriate cleavage cocktail is dictated by the amino acid composition of the peptide.
Standard "Go-To" Cocktail (Reagent B)
For peptides without particularly sensitive residues like Met or multiple Arg, a simple and effective cocktail is:
This cocktail is widely applicable and provides good protection for most standard peptides.
Cocktail for Peptides with Sensitive Residues (e.g., Met, Trp, Arg)
For peptides containing residues prone to oxidation or alkylation, a more robust scavenger mixture is recommended:
-
TFA/TIS/H₂O/Thioanisole (90:5:2.5:2.5, v/v/v/v)
A Note on Thioanisole: While beneficial for Arg(Pbf) removal and suppressing oxidation, prolonged exposure to thioanisole in highly acidic conditions can lead to partial Acm group removal.[3][10] Therefore, cleavage times should be optimized and kept to the minimum necessary for complete deprotection.
Two-Step Cleavage for Highly Sensitive Peptides
For exceptionally sensitive peptides, a two-step cleavage strategy can be employed to minimize side reactions.[11][12]
-
Initial Treatment: A milder TFA concentration with a higher scavenger content is used initially.
-
Final Cleavage: The TFA concentration is then increased to drive the cleavage to completion.
Experimental Protocols
Safety Precaution: All procedures involving TFA should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Standard Cleavage of Cys(Acm)-Containing Peptides
This protocol is suitable for most peptides synthesized on standard resins like Rink Amide or Wang resin.
-
Resin Preparation:
-
Place the peptide-resin (typically 50-100 mg) in a reaction vessel.
-
Wash the resin thoroughly with dichloromethane (DCM) (3 x 10 mL) to remove any residual dimethylformamide (DMF).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage Reaction:
-
Prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For 100 mg of resin, prepare 2-3 mL of the cocktail.
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate the mixture at room temperature for 2-3 hours. The reaction time may need to be optimized based on the peptide sequence and protecting groups used.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide into a clean centrifuge tube.
-
Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[1]
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.[1]
-
Protocol 2: Post-Cleavage Acm Deprotection and Disulfide Bond Formation (Iodine Method)
This procedure is performed in solution after the peptide has been cleaved from the resin and purified.
-
Peptide Dissolution:
-
Dissolve the purified Acm-protected peptide in a suitable solvent system. A common choice is aqueous acetic acid (e.g., 50% acetic acid in water) at a concentration of 0.1-1 mg/mL. Dilute conditions favor intramolecular disulfide bond formation.
-
-
Iodine Treatment:
-
Prepare a stock solution of iodine in a suitable solvent (e.g., methanol or acetic acid).
-
Add the iodine solution dropwise to the stirring peptide solution until a faint yellow color persists. This indicates a slight excess of iodine.
-
Allow the reaction to proceed for 1-2 hours at room temperature. Monitor the reaction progress by RP-HPLC.
-
-
Quenching:
-
Quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid or sodium thiosulfate dropwise until the yellow color disappears.[1]
-
-
Purification:
-
The cyclized peptide can then be purified by RP-HPLC to remove salts and any remaining impurities.
-
On-Resin Acm Deprotection and Cyclization
In some cases, it may be advantageous to perform the Acm deprotection and disulfide bond formation on the resin prior to cleavage. N-halosuccinimides, such as N-chlorosuccinimide (NCS), can be used for this purpose.[3][13]
Protocol 3: On-Resin Acm Removal with NCS
-
Resin Preparation:
-
Swell the Cys(Acm)-containing peptide-resin in DMF.[3]
-
-
NCS Treatment:
-
Washing:
-
Wash the resin thoroughly with DMF and then DCM.
-
-
Cleavage:
-
Cleave the now-cyclized peptide from the resin using a standard cleavage protocol (e.g., Protocol 1).
-
Visualization of On-Resin vs. In-Solution Cyclization
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. cem.de [cem.de]
- 8. renyi.hu [renyi.hu]
- 9. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. acs.figshare.com [acs.figshare.com]
- 13. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
palladium-mediated Acm deprotection protocol
An Application Guide to Palladium-Mediated Acm Deprotection of Cysteine Residues
Abstract
The acetamidomethyl (Acm) group is a cornerstone of modern peptide and protein chemistry, prized for its stability during standard solid-phase peptide synthesis (SPPS) and its orthogonal nature to acid-labile side-chain protecting groups.[1][2] This orthogonality is paramount for the regioselective synthesis of complex polypeptides containing multiple disulfide bonds.[3][] However, the removal of the Acm group has traditionally relied on harsh reagents such as mercury(II) or iodine, which can compromise peptide integrity.[5][6] This application note provides a detailed overview and field-proven protocols for the palladium-mediated deprotection of Acm-protected cysteine residues—a milder, faster, and highly efficient alternative that has expanded the toolkit for chemical protein synthesis.[7][8] We will explore the underlying mechanism, critical reaction parameters, and step-by-step methodologies for researchers in peptide synthesis and drug development.
Introduction: The Orthogonality Challenge in Cysteine Chemistry
The thiol side chain of cysteine is a hub of chemical reactivity, essential for the native structure and function of countless proteins through the formation of disulfide bridges.[1] During chemical synthesis, this reactivity must be masked by protecting groups to prevent unwanted side reactions.[3] In the synthesis of complex proteins with multiple, specific disulfide linkages, an orthogonal protection strategy is not just advantageous, it is essential.[][9] Orthogonal protecting groups can be selectively removed under unique conditions without affecting other groups, allowing for controlled, stepwise disulfide bond formation.[3]
The Acm group is a leading choice for such strategies due to its stability in the acidic conditions (e.g., Trifluoroacetic acid, TFA) used for cleaving peptides from the resin and removing common protecting groups like Boc and Trt.[2][5] While effective, classical deprotection via reagents like iodine is highly oxidative and can damage sensitive residues (e.g., Met, Trp).[10] The development of palladium-catalyzed methods has provided a robust solution, enabling rapid and chemoselective Acm removal under aqueous conditions, often compatible with other synthetic manipulations like native chemical ligation in one-pot procedures.[7][8][11]
Mechanism of Palladium-Mediated Deprotection
The efficacy of palladium-mediated Acm removal stems from the high affinity of soft Lewis acidic palladium complexes for the soft sulfur atom of the protected cysteine. While the precise mechanism can vary with the palladium source (Pd(0) vs. Pd(II)), the process generally involves the coordination of palladium to the thioether, which weakens the sulfur-carbon bond and facilitates cleavage.
For Pd(II) complexes, which are commonly used in aqueous media, the reaction is proposed to proceed via coordination to the sulfur, followed by hydrolysis of the activated intermediate to release the free thiol. This process is remarkably efficient, often reaching completion in minutes.[11][12]
Caption: Proposed mechanism for Pd(II)-mediated Acm deprotection.
Key Reagents and Experimental Considerations
The success of the deprotection hinges on the careful selection of the palladium source, solvent, and any additives or quenching agents.
Palladium Source
The choice of palladium complex dictates the reaction's selectivity and conditions. Pd(II) salts are particularly effective for rapid deprotection in aqueous solutions, while Pd(0) complexes are also used, often in the context of removing other protecting groups like Alloc.[12][13][14]
| Palladium Source | Typical Use Case | Advantages | Disadvantages |
| PdCl₂ | Rapid Acm deprotection in aqueous buffer | Water-soluble, very fast kinetics (often < 30 min), allows for chemoselective deprotection.[7][12] | Can be inhibited by ligation additives like MPAA and TCEP.[12] |
| [Pd(allyl)Cl]₂ | Primarily for Thiazolidine (Thz) deprotection | Highly selective for Thz over Acm in the presence of a co-ligand like GSH.[12] | Not the primary choice for Acm removal. |
| Pd(PPh₃)₄ | Allyl/Alloc group removal | Mild, orthogonal to Fmoc/Boc, works on-resin and in solution.[13][14] | Air sensitive, requires organic solvents, potential for palladium contamination.[11][13] |
Solvent System & Additives
The reaction is frequently performed in aqueous buffers (e.g., Na₂HPO₄) to maintain pH, often in the presence of a denaturant like 6 M guanidine hydrochloride (Gn·HCl) to ensure the solubility of large peptides and proteins.[12] Additives can be used to modulate reactivity; for instance, MgCl₂ can chelate common ligation additives that might otherwise interfere with the palladium catalyst.[12][14]
Reaction Quenching and Palladium Scavenging
Upon completion, the reaction should be quenched to prevent potential side reactions. Furthermore, removal of residual palladium is critical, especially for downstream applications in biology or drug development.
-
Quenching Agents: Reagents like Dithiothreitol (DTT), EDTA, or N,N-Diethyldithiocarbamate (DTC) can be added to chelate the palladium and stop the reaction.[15]
-
Palladium Scavengers: For complete removal, solid-phase scavengers are highly effective. These are typically resins functionalized with thiol or trimercaptotriazine (TMT) groups that exhibit a high affinity for palladium.[16][17][18] The peptide solution can be slurried with the resin, which is then simply filtered off.[19]
Experimental Workflow and Protocols
A typical workflow involves dissolving the peptide, adding the palladium reagent, monitoring the reaction, quenching, and purifying the final product.
Caption: General workflow for solution-phase Acm deprotection.
Protocol 1: Solution-Phase Acm Deprotection with PdCl₂
This protocol is adapted for a purified, lyophilized peptide in an aqueous solution.
Materials:
-
Acm-protected peptide
-
Guanidine hydrochloride (Gn·HCl)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Palladium(II) chloride (PdCl₂)
-
Hydrochloric acid (HCl) for pH adjustment
-
Quenching agent (e.g., DTT or EDTA)
-
Water for Injection (WFI) or equivalent high-purity water
-
Analytical RP-HPLC and LC-MS system
Procedure:
-
Prepare Buffers:
-
Peptide Buffer (6 M Gn·HCl, 200 mM Na₂HPO₄, pH 7.0): Prepare a stock solution and adjust the pH carefully.
-
PdCl₂ Stock Solution (e.g., 20 mM): Dissolve PdCl₂ in water. Gentle heating may be required. Prepare fresh.
-
-
Peptide Dissolution: Dissolve the Acm-protected peptide in the Peptide Buffer to a final concentration of approximately 1-2 mM.[12]
-
Initiate Reaction: Add the PdCl₂ stock solution to the peptide solution to achieve a final concentration of 5-10 equivalents relative to the peptide.[12][15]
-
Incubation: Incubate the reaction mixture at 37°C.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots at time points (e.g., 5, 15, 30 minutes), quenching them immediately with a solution of DTT or EDTA, and analyzing by LC-MS. Look for the disappearance of the starting material's mass peak and the appearance of the deprotected peptide's mass peak (Mass change: -71.04 Da).[20]
-
Quenching: Once the reaction is complete (typically within 30-45 minutes), add an excess of a quenching agent (e.g., 25 equivalents of DTT) to the entire reaction mixture and incubate for an additional 20-30 minutes.[15]
-
Purification: Acidify the quenched reaction mixture with TFA and purify the target peptide using preparative RP-HPLC.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient PdCl₂ equivalents.2. Inactive PdCl₂ solution.3. Presence of interfering substances (e.g., residual thiols from ligation).4. Peptide aggregation. | 1. Increase equivalents of PdCl₂ (e.g., to 15-20 eq).2. Prepare fresh PdCl₂ solution immediately before use.3. Add MgCl₂ (50 equiv) before PdCl₂ to chelate interfering species.[14]4. Ensure adequate Gn·HCl concentration (6-8 M). |
| Dimerization or Side Products | 1. Oxidation of the free thiol post-deprotection.2. Reaction quenched too slowly. | 1. Ensure the quenching step is performed promptly upon reaction completion.2. Degas buffers to minimize dissolved oxygen.3. Add a reducing agent like TCEP (if compatible) to the purification buffers. |
| Residual Palladium Contamination | Incomplete removal of palladium post-reaction. | After quenching, slurry the solution with a palladium scavenging resin (e.g., MP-TMT or Si-Thiol) for several hours or overnight before filtration and HPLC purification.[17][18] |
| Poor Peak Shape in HPLC | Chelation of the peptide to residual metal ions. | Add a small amount of EDTA (1-5 mM) to the HPLC mobile phases to improve peak shape during analysis and purification. |
Conclusion
Palladium-mediated deprotection of Acm-cysteine represents a significant advancement in peptide and protein synthesis. Its mild reaction conditions, rapid kinetics, and high chemoselectivity provide a powerful tool for constructing complex biomolecules with precisely defined disulfide architectures. By offering a reliable alternative to harsher, traditional methods, this technique facilitates the synthesis of challenging targets and expands the possibilities for creating novel peptide-based therapeutics and research tools.
References
- Ambler, C. A., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9680-9731. DOI:10.1039/D1CS00271F
-
Muttenthaler, M., et al. (2014). A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides. Journal of Peptide Science, 20(8), 611-618. Retrieved from [Link]
- Maity, S. K., et al. (2016). Efficient Palladium-Assisted One-Pot Deprotection of (Acetamidomethyl)Cysteine Following Native Chemical Ligation and/or Desulfurization To Expedite Chemical Protein Synthesis. Angewandte Chemie International Edition, 55(28), 8108-8112. DOI: 10.1002/anie.201603169
-
Fairwell, T., & Johnson, B. J. (2013). Direct Palladium-Mediated On-Resin Disulfide Formation from Allocam Protected Peptides. Organic Letters, 15(21), 5582-5585. Retrieved from [Link]
-
Ascensus Specialties. (n.d.). Tetrakis(triphenylphosphine) palladium (0). Ascensus Specialties. Retrieved from [Link]
-
Hondal, R. J., et al. (2007). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Journal of Peptide Science, 13(2), 81-93. Retrieved from [Link]
- Maity, S. K., et al. (2016). Palladium-Assisted Removal of a Solubilizing Tag from a Cys Side Chain To Facilitate Peptide and Protein Synthesis. Organic Letters, 18(13), 3074-3077. DOI: 10.1021/acs.orglett.6b01292
-
Maity, S. K., et al. (2016). Efficient Palladium-Assisted One-Pot Deprotection of (Acetamidomethyl)Cysteine Following Native Chemical Ligation and/or Desulfurization To Expedite Chemical Protein Synthesis. Technion - Israel Institute of Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). On-demand deprotection of Thz and Acm PGs via palladium complexes. ResearchGate. Retrieved from [Link]
-
Jbara, M., et al. (2016). Palladium Mediated Rapid Deprotection of N-Terminal Cysteine under Native Chemical Ligation Conditions for the Efficient Preparation of Synthetically Challenging Proteins. Journal of the American Chemical Society, 138(17), 5481-5484. Retrieved from [Link]
-
Brik, A. (n.d.). Palladium Mediated Rapid Deprotection of N-terminal Cysteine Under Native Chemical Ligation Conditions for the Efficient Preparation of Synthetically Challenging Proteins. Ashraf Brik Research Group. Retrieved from [Link]
-
Wang, Y., et al. (2011). On the roles of solid-bound ligand scavengers in the removal of palladium residues and in the distinction between homogeneous and heterogeneous catalysis. Dalton Transactions, 40(18), 4896-4903. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical HPLC and mass analysis of the model peptide 1 treated with.... ResearchGate. Retrieved from [Link]
-
Das, B. K., et al. (2025). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Molecules, 30(6), 1234. Retrieved from [Link]
-
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of the Cys(Acm)-containing peptide using DTNP in the presence or absence of TIS determined by HPLC analysis. ResearchGate. Retrieved from [Link]
-
Laps, S., et al. (2019). Palladium-Mediated Direct Disulfide Bond Formation in Proteins Containing S-Acetamidomethyl-cysteine under Aqueous Conditions. Ben-Gurion University Research Portal. Retrieved from [Link]
-
Scott, P. (2023). Optimizing the removal of an ACM protecting group. Biotage. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Palladium-Assisted One-Pot Deprotection of (Acetamidomethyl)Cysteine Following Native Chemical Ligation and/or Desulfurization To Expedite Chemical Protein Synthesis | Request PDF. ResearchGate. Retrieved from [Link]
-
Laps, S., et al. (2018). Palladium prompted on-demand cysteine chemistry for the synthesis of challenging and uniquely modified proteins. Nature Communications, 9(1), 3180. Retrieved from [Link]
-
Biotage. (n.d.). Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. Retrieved from [Link]
-
Sopachem. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. Retrieved from [Link]
-
Das, B. K., et al. (2025). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. PMC. Retrieved from [Link]
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- 5. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
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- 10. Direct Palladium-Mediated On-Resin Disulfide Formation from Allocam Protected Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium Mediated Rapid Deprotection of N-Terminal Cysteine under Native Chemical Ligation Conditions for the Efficient Preparation of Synthetically Challenging Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palladium prompted on-demand cysteine chemistry for the synthesis of challenging and uniquely modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. researchgate.net [researchgate.net]
Application Notes and Protocols: Silver Trifluoromethanesulfonate for Acetamidomethyl (Acm) Cleavage in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of the Acetamidomethyl (Acm) Protecting Group
In the intricate field of peptide synthesis, particularly for those containing multiple disulfide bonds, the strategic selection and removal of protecting groups are paramount. The acetamidomethyl (Acm) group is a widely utilized protecting group for the thiol side chain of cysteine residues. Its stability under the acidic conditions of standard solid-phase peptide synthesis (SPPS) allows for the complete assembly of the peptide chain while the cysteine thiol remains shielded.[1] The primary advantage of the Acm group lies in its orthogonal deprotection conditions, which enables the regioselective formation of disulfide bonds, a critical step in the synthesis of many biologically active peptides.[1][2]
While several reagents can effect the removal of the Acm group, silver trifluoromethanesulfonate (AgOTf), also known as silver triflate, has emerged as a potent and effective option. This application note provides a comprehensive guide to the use of AgOTf for Acm cleavage, detailing the underlying mechanism, optimized protocols, and critical considerations for successful implementation in your research.
The Mechanism of AgOTf-Mediated Acm Cleavage
The deprotection of the Acm group from a cysteine residue using silver trifluoromethanesulfonate proceeds through a mechanism driven by the high affinity of the silver(I) ion for the sulfur atom of the thiol. The reaction is typically carried out in a strong acid, such as trifluoroacetic acid (TFA), which serves to both dissolve the peptide and facilitate the reaction.
The proposed mechanism involves the following key steps:
-
Sulfur-Silver Coordination: The silver(I) ion from AgOTf acts as a soft Lewis acid and coordinates to the sulfur atom of the Acm-protected cysteine.
-
Activation and Cleavage: This coordination weakens the sulfur-carbon bond of the Acm group, making it susceptible to cleavage. The strong acidic environment of TFA further promotes this process.
-
Formation of a Silver-Thiolate Intermediate: The cleavage results in the formation of a silver-thiolate intermediate on the cysteine residue and a carbocation from the Acm group, which is subsequently quenched by scavengers present in the reaction mixture.
-
Liberation of the Free Thiol: The silver-thiolate intermediate is then treated with a reducing agent, such as dithiothreitol (DTT), to displace the silver ion and generate the free thiol of the cysteine residue.[3]
This method is particularly advantageous as it can be performed under conditions that are orthogonal to many other protecting groups used in peptide synthesis.[4]
Visualizing the Acm Cleavage Workflow
Caption: Experimental workflow for Acm deprotection using AgOTf.
Detailed Experimental Protocols
Important Safety Considerations: Silver trifluoromethanesulfonate and trifluoroacetic acid are corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: In-Solution Acm Cleavage of a Purified Peptide
This protocol is suitable for deprotecting Acm groups on a peptide that has already been cleaved from the resin and purified.
Materials:
-
Acm-protected peptide
-
Trifluoroacetic acid (TFA), reagent grade
-
Anisole (scavenger)
-
Silver trifluoromethanesulfonate (AgOTf)
-
Dithiothreitol (DTT)
-
1 M Acetic acid
-
Cold diethyl ether
-
Centrifuge
-
HPLC system for purification
Procedure:
-
Peptide Dissolution: Dissolve the Acm-protected peptide in cold (4 °C) TFA containing anisole (e.g., TFA/anisole 99:1 v/v) to a concentration of approximately 1 mg/mL.
-
Addition of AgOTf: To the stirred solution, add silver trifluoromethanesulfonate (AgOTf). A significant molar excess of AgOTf per Acm group is typically required.[3][5] A common starting point is 20-100 equivalents per Acm group.[3]
-
Reaction: Stir the reaction mixture at 4 °C for 1.5 to 2 hours.[5] Monitor the reaction progress by analytical HPLC if possible.
-
Precipitation of the Silver Salt: Precipitate the peptide silver salt by adding a large volume of cold diethyl ether.
-
Isolation: Isolate the precipitate by centrifugation.
-
Liberation of the Free Thiol: Resuspend the peptide silver salt pellet in 1 M aqueous acetic acid. Add a 40-fold molar excess of dithiothreitol (DTT) per Acm group.
-
Incubation: Stir the suspension at room temperature for 3 hours to allow for complete reduction of the silver-thiolate bond.
-
Final Isolation and Purification: Centrifuge to remove any insoluble silver salts. The supernatant containing the deprotected peptide can then be purified by preparative HPLC.
Quantitative Data Summary
| Parameter | Recommended Range | Rationale |
| AgOTf Equivalents (per Acm) | 20 - 100 | Ensures complete reaction, driving the equilibrium towards the silver-thiolate intermediate. |
| Reaction Temperature | 4 °C | Minimizes potential side reactions.[5] |
| Reaction Time | 1.5 - 2 hours | Typically sufficient for complete cleavage.[5] |
| DTT Equivalents (per Acm) | 40 | A large excess is needed to effectively displace the silver ion from the thiolate. |
Key Considerations and Troubleshooting
Side Reactions:
-
Alkylation of Sensitive Residues: The carbocations generated during cleavage can potentially alkylate sensitive residues like tryptophan and methionine. The inclusion of scavengers such as anisole is crucial to mitigate these side reactions.[6][7]
-
Incomplete Cleavage: Insufficient equivalents of AgOTf or shorter reaction times can lead to incomplete deprotection. Optimization of these parameters may be necessary for specific peptide sequences.
-
Oxidation: The free thiol is susceptible to oxidation. It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and to purify the deprotected peptide promptly.
Troubleshooting Common Issues:
| Issue | Potential Cause | Suggested Solution |
| Low Yield of Deprotected Peptide | Incomplete precipitation of the peptide silver salt. | Use a larger volume of cold diethyl ether for precipitation. |
| Incomplete reduction of the silver-thiolate. | Increase the excess of DTT and/or the incubation time. | |
| Presence of Side Products | Insufficient scavenging of carbocations. | Increase the concentration of anisole or consider a scavenger cocktail.[6] |
| Oxidation of the free thiol. | Degas all solvents and work under an inert atmosphere. |
The Logic of Acm Cleavage
Caption: Logical flow of the AgOTf-mediated Acm deprotection protocol.
Conclusion
The use of silver trifluoromethanesulfonate for the cleavage of the Acm protecting group is a robust and valuable technique in the synthesis of complex, cysteine-containing peptides. While the use of heavy metal reagents necessitates careful handling and purification, the high efficiency and orthogonality of this method make it an indispensable tool for peptide chemists. By understanding the underlying mechanism and adhering to optimized protocols, researchers can confidently employ AgOTf to achieve their synthetic goals.
References
- Fujii, N., Otaka, A., Watanabe, T., Okamachi, A., Tamamura, H., Yajima, H., Inagaki, Y., Nomizu, M., & Asano, K. (1989). Silver trifluoromethanesulphonate as an S-deprotecting reagent for the synthesis of cystine peptides.
- Biotage. (2023, January 30). Optimizing the removal of an ACM protecting group.
- BenchChem. (n.d.).
- Kumar, S., Singh, A. K., & Singh, S. K. (2025, March 11). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. PMC.
- BenchChem. (n.d.).
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1123 - Removal of S-Acetamidomethyl Groups.
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
- BenchChem. (n.d.). Technical Support Center: Optimization of Cleavage Cocktails for Peptides with Acm-Protected Cysteine.
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266.
- BenchChem. (n.d.).
- ThermoFisher Scientific. (n.d.). Introduction to Cleavage Techniques.
- Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455.
- Fields, G. B., Angeletti, R. H., Bonewald, L. F., Moore, W. T., Smith, A. J., Stults, J. T., & Williams, L. C. (2025, October 22). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptidechemistry.org [peptidechemistry.org]
Troubleshooting & Optimization
troubleshooting incomplete Acm deprotection in peptide synthesis
Welcome to the Advanced Peptide Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter synthetic bottlenecks involving the acetamidomethyl (Acm) protecting group. While Cys(Acm) is a cornerstone of orthogonal solid-phase peptide synthesis (SPPS), its stability can paradoxically lead to stubborn deprotection issues.
In this guide, I will deconstruct the causality behind incomplete Acm deprotection, provide targeted troubleshooting FAQs, and outline self-validating experimental protocols to ensure maximum yield and purity in your synthetic pipelines.
Logical Decision Workflow for Cys(Acm) Deprotection
Before troubleshooting, it is critical to ensure you have selected the correct cleavage mechanism for your desired end-product.
Decision tree for selecting Acm deprotection pathways based on the desired synthetic outcome.
Frequently Asked Questions & Troubleshooting Guide
Q1: My Acm deprotection is incomplete after a standard 60-minute Iodine (I₂) treatment. Why is this happening, and how do I force it to completion? Causality: Iodine-mediated oxidation relies heavily on the physical accessibility of the Cys(Acm) residue. In highly hydrophobic or elongated peptides (typically >15 amino acids), the peptide can self-associate through backbone hydrogen bonding, inducing aggregation that sterically hides the Acm group[1]. Furthermore, standard stoichiometric ratios often fail against localized steric hindrance[2]. Solution: First, increase the Iodine concentration up to a 25- to 50-fold molar excess[2]. If the problem persists, the root cause is aggregation. Shift from a purely organic solvent to an aqueous denaturing environment by adding chaotropic agents (like 6M Guanidinium-HCl or urea) to disrupt the secondary structures and expose the cysteine residue[2].
Q2: I achieved full Acm cleavage with Iodine, but mass spectrometry shows a +16 Da mass shift. What went wrong? Causality: Iodine is a potent, indiscriminate oxidant. When left in solution for too long, or when an excessive amount is used without an immediate quench, it rapidly oxidizes the thioether of Methionine to methionine sulfoxide (+16 Da) and can oxidize Tryptophan rings[1][2]. Solution: You must strictly control exposure time. Monitor the reaction via analytical HPLC and aggressively quench the excess I₂ with ascorbic acid or sodium thiosulfate the exact moment the starting material is consumed[2][3]. If your sequence is incredibly Met/Trp rich, abandon Iodine entirely and switch to a hydrolytic Palladium-catalyzed deprotection[4].
Q3: During I₂ deprotection of a Serine-rich peptide, I am isolating a persistent side product with the exact same mass as my starting material. What is this?
Causality: This is a well-documented
Q4: I used Silver triflate (AgOTf) to generate a free thiol. HPLC showed total consumption of the Acm-peptide, but my final isolated yield is incredibly low. Where did my peptide go? Causality: Silver(I) efficiently rips the Acm group off, but it replaces it by forming an exceptionally tight, highly stable Silver-Sulfur complex[3][8]. If the heavy metal is not completely removed during the workup, the peptide remains trapped as an insoluble metal-adduct and is lost during centrifugation or filtration. Solution: The metal must be forcefully chelated away from your peptide. You must treat the post-cleavage mixture with a massive excess (often 50-100 equivalents) of Dithiothreitol (DTT) to competitively strip the silver away, allowing the free thiol peptide to solubilize[3].
Quantitative Data Summary: Deprotection Strategy Comparison
To make an informed experimental choice, review the baseline parameters and risk profiles of the three primary methodologies:
| Deprotection Method | Reagent Equivalents | Avg. Reaction Time | Optimal Environment | Final Thiol State | Primary Causality for Failure |
| Iodine (I₂) | 25 – 50 eq | 30 – 60 min | 40% Aq. Acetic Acid | Intramolecular Disulfide | Steric hindrance / peptide aggregation limiting I₂ access[1][2] |
| Silver (AgOTf) | 20 eq | 90 min | Cold TFA + Anisole | Free Thiol (post-DTT) | Incomplete competitive chelation by DTT trapping peptide[3] |
| Palladium (PdCl₂) | 1 – 10 eq | 15 min | Aqueous buffer (pH 2-7) | Free Thiol | Unquenched Pd trapping the released thiol[7] |
Self-Validating Experimental Protocols
A robust protocol should provide real-time physical feedback to the scientist. The following procedures are designed as self-validating systems.
Protocol 1: Iodine-Mediated Simultaneous Deprotection and Oxidation[2][3]
Use this method when your direct goal is to form an intramolecular disulfide bridge.
-
Dissolution: Dissolve the purified Acm-protected peptide in 40% aqueous acetic acid.
-
Critical Concentration: Dilute heavily to
to M. This extreme dilution thermodynamically favors intramolecular loop formation over intermolecular aggregation/polymerization[2].
-
-
Activation: Prepare a solution of Iodine in methanol. Add this dropwise to the stirring peptide solution.
-
Self-Validating Checkpoint: If the yellow color of the iodine vanishes instantly upon hitting the liquid, the peptide is actively consuming the oxidant. Continue adding dropwise until the solution retains a persistent, pale yellow/brown hue. This visual cue proves that an excess of the necessary 25-50 equivalents has been reached[2].
-
-
Monitoring: Stir at room temperature for 30–60 minutes. Monitor via LC-MS.
-
Quenching: Add 1 M aqueous ascorbic acid dropwise to the reaction.
-
Isolation: Dilute the mixture with water and purify immediately via Preparative RP-HPLC.
Protocol 2: Mild Palladium-Assisted Aqueous Deprotection[4][7][9]
Use this modern approach when working with long, aggregation-prone sequences, Native Chemical Ligation (NCL) products, or Ser/Thr-rich peptides prone to migration.
-
Dissolution: Dissolve the peptide in an aqueous buffer (pH 7.0). If the peptide sequence is hydrophobic, add 6 M Guanidinium-HCl to force the peptide backbone to unfold[9].
-
Deprotection: Add a Pd(II) complex (e.g.,
) at 1 to 10 equivalents relative to the Cys(Acm) residues[7][9]. -
Incubation: Stir at room temperature. The reaction is exceptionally fast and typically completes in under 15 minutes[9].
-
Metal Quenching & Chelation: Add a large excess of DTT (e.g., 40 equivalents) to the reaction mixture[4].
-
Self-Validating Checkpoint: The immediate precipitation of a dark, insoluble pellet upon DTT addition visually confirms the successful sequestration of the Palladium out of the solution and the liberation of your free-thiol peptide.
-
-
Isolation: Centrifuge the mixture at high speed to pellet the metal-DTT complex. Decant the clear supernatant and inject directly onto an RP-HPLC system for final purification.
References
1.[3] "Application Notes and Protocols for Selective Deprotection of the Acm Group from Cysteine". Benchchem. Available at: 2.[4] "Efficient Palladium-Assisted One-Pot Deprotection of (Acetamidomethyl)Cysteine Following Native Chemical Ligation". PubMed (NIH). Available at: 3.[5] "Side Reaction During the Deprotection of Cys(Acm)-Containing Peptides with Iodine". Collect. Czech. Chem. Commun.. Available at: 4.[2] "Optimization of Cleavage Cocktails for Peptides with Acm-Protected Cysteine". Benchchem. Available at: 5.[9] "Native Chemical Ligation and Beyond: Recent Developments in Chemical Protein Synthesis". European Peptide Society. Available at: 6.[6] "Enhancing Long Peptide Synthesis with Boc-Cys(Acm)-Ser-OH". Benchchem. Available at: 7.[7] "One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups". PubMed (NIH). Available at: 8.[8] "Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups". PubMed (NIH). Available at: 9.[1] "Aggregation, Racemization and Side Reactions in Peptide Synthesis". AAPPTEC. Available at:
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient Palladium-Assisted One-Pot Deprotection of (Acetamidomethyl)Cysteine Following Native Chemical Ligation and/or Desulfurization To Expedite Chemical Protein Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CCCC 1995, Volume 60, Issue 6, Abstracts pp. 1042-1049 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurpepsoc.com [eurpepsoc.com]
Technical Support Center: Managing Methionine & Tryptophan Oxidation During Acm Cleavage
As a Senior Application Scientist, I frequently encounter a central paradox in peptide chemistry: the electrophilic conditions required to remove orthogonal protecting groups are fundamentally hostile to redox-sensitive amino acids. The Acetamidomethyl (Acm) group is a highly reliable thiol-protecting group utilized for regioselective disulfide bond formation[1]. However, its removal typically relies on strong oxidants—most commonly Iodine (
The introduction of
Mechanistic Grounding: The Fate of Met and Trp During I2 Cleavage
Understanding the chemical causality is the first step in troubleshooting.
-
Methionine: The thioether in Met is highly nucleophilic and acts as a direct scavenger of
, rapidly oxidizing to Methionine sulfoxide (Met(O), +16 Da). This process is virtually unavoidable during -mediated Acm cleavage but is highly reversible[3]. -
Tryptophan: The indole ring is susceptible to halogenation, oxidation to oxindolylalanine (+16 Da), or irreversible dimerization (e.g., tryptathionine formation if reacting with proximal cysteines)[4]. Unlike Met, Trp oxidation is generally irreversible and must be prevented proactively.
Reaction Pathway Visualization
Pathways of Met and Trp oxidation during I2-mediated Acm cleavage and corresponding rescue.
Quantitative Summary of Mitigation Strategies
| Strategy / Reagent | Effect on Methionine | Effect on Tryptophan | Mechanism of Action |
| I2 + Ascorbic Acid Quench | Oxidizes to Met(O) | Prevents further oxidation | Rapid termination of excess |
| I2 + Free Tryptophan | Oxidizes to Met(O) | Highly protective | Sacrificial scavenging; excess free Trp absorbs stray |
| NH4I / DMS Reduction | Reduces Met(O) to Met | Risk of dimerization (if DMS is omitted) | |
| Met(O) Building Block Strategy | Pre-oxidized (Protected) | Unaffected during synthesis | Synthesize with Met(O) to prevent random oxidation, reduce later[3]. |
| Alternative: Silver (Ag+) Cleavage | Minimal oxidation | Safe | Uses |
Technical Troubleshooting FAQs
Q1: My peptide contains Trp, and I am seeing +16 Da and +32 Da adducts after removing Acm with Iodine. How can I stop this?
A: You are observing irreversible oxidation of the Trp indole ring. Because this cannot be easily reduced, your strategy must be preventative . First, tightly control the stoichiometry of
Q2: After Acm cleavage, my Methionine is completely converted to Methionine Sulfoxide (Met(O)). What is the most efficient way to reduce it back to Met?
A: Methionine sulfoxide is readily reduced using a cocktail of Ammonium Iodide (
Q3: I have multiple Met residues and standard reduction protocols are failing. What is the "Met(O) Strategy"?
A: If a peptide is highly prone to Met oxidation and aggregation, modern synthesis often employs the "virtue out of necessity" approach. Instead of fighting random oxidation, intentionally use Fmoc-Met(O)-OH during Solid Phase Peptide Synthesis (SPPS)[3]. Met(O) is more polar, which dramatically increases peptide solubility and prevents on-resin aggregation[3]. Perform your Acm cleavage with
Q4: Is Reagent H useful for simultaneous cleavage and Met(O) reduction?
A: Yes. Reagent H (TFA/phenol/thioanisole/EDT/DMS/
Validated Experimental Protocols
Protocol A: Iodine-Mediated Acm Cleavage with Ascorbate Quench (Trp-Protective)
This protocol minimizes the exposure of Trp to
-
Peptide Dissolution: Dissolve the purified Acm-protected peptide in 80% aqueous Acetic Acid (
) or a Methanol/Water mixture to a dilute concentration of to M. Dilution strongly favors intramolecular disulfide formation over intermolecular polymerization. -
Scavenger Addition (Optional but Recommended): Add 10-20 molar equivalents of free Tryptophan to the solution.
-
Iodine Preparation: Prepare a 0.1 M solution of
in the same solvent. -
Reaction: Under a Nitrogen (
) blanket[2], add exactly 15 to 25 molar equivalents of the solution dropwise to the rapidly stirring peptide. -
Monitoring & Quenching: Allow the reaction to proceed for 10-15 minutes (monitor via analytical HPLC or LC-MS). Once the Acm groups are cleaved, immediately add 1 M aqueous Ascorbic Acid dropwise until the yellow/brown iodine color completely disappears[2].
-
Isolation: Lyophilize the reaction mixture or proceed directly to preparative HPLC.
Protocol B: Post-Cleavage Reduction of Methionine Sulfoxide
This procedure quantitatively reverses Met(O) to Met without disturbing newly formed disulfide bridges or damaging Trp.
-
Preparation: Transfer the lyophilized, oxidized peptide into a chemical fume hood.
-
Dissolution: Dissolve the peptide in neat Trifluoroacetic acid (TFA) at
(ice bath). -
Reagent Addition: Add Dimethyl sulfide (DMS) to a final concentration of 2-5% v/v. Stir for 1 minute to ensure distribution.
-
Reduction: Add Ammonium Iodide (
) solid to a final concentration of 1.5-2.0% w/w.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Reaction: Stir the mixture at
for 15 minutes, then allow it to warm to room temperature for an additional 30-45 minutes. The reaction is extremely fast; prolonged exposure is unnecessary and increases the risk of side reactions[6]. -
Precipitation: Pour the reaction mixture into 10 volumes of ice-cold diethyl ether to precipitate the reduced peptide. Centrifuge, decant the ether, and wash the pellet twice more with cold ether.
-
Drying: Dry the peptide pellet under a gentle stream of
and purify via HPLC.
References
-
ResearchGate Community. I need help in peptide oxidation during deprotection group removal? Available at: [Link]
-
National Institutes of Health (PMC). Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation-Prone Peptides. Available at: [Link]
-
ResearchGate. Peptide Oxidation/Reduction Side Reactions. Available at:[Link]
-
PubMed (NIH). Chemical Synthesis of Human Insulin-Like Peptide-6. Available at: [Link]
-
ResearchGate. A study on the protection of methionine and the reduction of methionine sulfoxide in methionine-containing analogues... Available at:[Link]
-
ACS Publications. Iodine-Mediated Tryptathionine Formation Facilitates the Synthesis of Amanitins. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Methionine Sulfoxide on the Synthesis and Purification of Aggregation‐Prone Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Synthesis of Human Insulin-Like Peptide-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
Technical Support Center: Optimization of Acm Removal with NCS
Welcome to the technical support center for the optimization of reaction conditions for the removal of the acetamidomethyl (Acm) protecting group from cysteine residues using N-Chlorosuccinimide (NCS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and achieve successful and reproducible results in your peptide synthesis workflows.
Understanding the Acm Deprotection with NCS: A Mechanistic Overview
The removal of the Acm group with NCS is a rapid and efficient method, particularly advantageous for on-resin applications, leading to the concomitant formation of a disulfide bond.[1][2] The reaction proceeds through the formation of a highly reactive sulfenyl chloride intermediate.[3] This is followed by a nucleophilic attack from a second thiol group, resulting in the formation of a disulfide bridge. The speed of this reaction minimizes the risk of side reactions that can occur with longer oxidation times.[4]
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that you may encounter during the Acm deprotection with NCS, providing not just solutions but also the scientific reasoning behind them.
Q1: I am observing incomplete Acm deprotection. What are the likely causes and how can I resolve this?
A1: Incomplete deprotection is a common issue that can often be traced back to several factors:
-
Insufficient NCS Equivalents: The stoichiometry of NCS to the Acm-protected cysteine is critical. An insufficient amount of NCS will lead to an incomplete reaction.
-
Solution: Increase the equivalents of NCS relative to the peptide-resin loading. A common starting point is 3 equivalents of NCS.[5] For particularly stubborn sequences, a slight excess may be necessary. It is advisable to perform a small-scale optimization to determine the optimal stoichiometry for your specific peptide.
-
-
Short Reaction Time: While the reaction is typically fast, very short reaction times may not be sufficient for complete conversion, especially with sterically hindered cysteine residues.[5]
-
Steric Hindrance: The three-dimensional structure of the peptide can shield the Acm-protected cysteine, preventing efficient access of the NCS reagent.[5]
-
Solution: For in-solution deprotection, consider adding denaturants like guanidinium chloride or urea to the reaction buffer. This can help to unfold the peptide and improve the accessibility of the cysteine residue.[5] For on-resin reactions, swelling the resin adequately in a suitable solvent like DMF is essential.[6]
-
-
Decomposition of NCS Reagent: NCS can decompose over time, especially if not stored properly. A yellowish or orange tint can indicate decomposition, leading to reduced reactivity.[7]
-
Solution: Use fresh, high-quality NCS. If your reagent is discolored, it is recommended to purify it by recrystallization from glacial acetic acid.[7]
-
Q2: My peptide is degrading, or I am seeing unexpected side products after NCS treatment. What could be happening?
A2: The appearance of side products often points to the reactivity of NCS with other sensitive amino acid residues in your peptide sequence.
-
Oxidation of Sensitive Residues: Methionine (Met) and Tryptophan (Trp) are particularly susceptible to oxidation by NCS.[8]
-
Solution for Methionine: To minimize methionine oxidation, use a stoichiometric amount or only a slight excess of NCS (e.g., 1.05 equivalents).[8] Carefully monitor the reaction to avoid over-oxidation.
-
Solution for Tryptophan: Protecting the indole side chain of tryptophan with a Boc group can prevent side reactions.[4] While Trp is generally less sensitive than Met, using the minimum effective concentration of NCS is always a good practice.[8]
-
-
Chlorination of Tyrosine: Although less common, the aromatic ring of tyrosine can undergo chlorination in the presence of excess NCS.
-
Solution: Similar to managing Met and Trp side reactions, using the minimal necessary amount of NCS and carefully monitoring the reaction time can mitigate this issue.
-
-
Premature Deprotection of Other Cysteine Protecting Groups: While NCS shows good orthogonality with many common cysteine protecting groups, some can be partially labile.
-
Solution: A study has shown that the trityl (Trt) group is stable to NCS treatment, making it a good orthogonal partner for Acm in multi-disulfide bond strategies.[1][2] Other groups like Mmt and Thp showed a higher degree of side product formation.[2] When designing your synthesis, carefully select orthogonal protecting groups based on their known compatibility with NCS.
-
| Protecting Group | Compatibility with NCS |
| Trityl (Trt) | High compatibility, not removed by NCS.[1][2] |
| Mmt, Dpm, Thp | Prone to some level of side product formation.[1] |
Experimental Workflow & Protocols
On-Resin Acm Deprotection and Disulfide Bond Formation
This protocol is a rapid and efficient method for generating a disulfide bridge on the solid support.[6]
-
Resin Swelling: Swell the peptidyl-resin (e.g., 0.05 mmol) thoroughly in N,N-Dimethylformamide (DMF).[6]
-
NCS Solution Preparation: Prepare a solution of NCS (3 equivalents relative to the resin loading) in DMF.[6]
-
First NCS Treatment: Add the NCS solution to the swollen resin and agitate the mixture for 3.5 minutes at room temperature.[5][6]
-
Drain and Repeat: Drain the reaction solution and repeat the NCS treatment one more time for another 3.5 minutes.[6]
-
Washing: Thoroughly wash the resin with DMF, followed by Dichloromethane (DCM), to remove excess reagents and byproducts.[4][6]
-
Drying: Dry the resin under vacuum.
-
Cleavage: Cleave the cyclized peptide from the resin using an appropriate cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 45-60 minutes.[1]
-
Precipitation and Analysis: Precipitate the crude peptide in cold diethyl ether, dissolve it in a suitable solvent, and analyze by HPLC and LC-MS.[6]
Caption: On-resin Acm deprotection and cyclization workflow.
Frequently Asked Questions (FAQs)
Q3: What is the primary advantage of using NCS over other reagents like iodine for Acm removal?
A3: The primary advantages of NCS are its rapid reaction kinetics and its compatibility with certain orthogonal protecting groups.[1][4] For instance, NCS does not remove the Trt group, which is labile to iodine.[1][2] This allows for regioselective disulfide bond formation in peptides with multiple cysteine residues.
Q4: How can I monitor the progress of the Acm deprotection reaction?
A4: The most effective way to monitor the reaction is by analytical HPLC.[5] A small aliquot of the resin can be cleaved, and the resulting peptide analyzed. The disappearance of the starting material (Acm-protected peptide) and the appearance of the product (cyclized peptide) can be tracked over time. This is crucial for optimizing reaction times and preventing the formation of side products due to over-exposure to the reagent.
Q5: Can I perform the NCS-mediated Acm deprotection in solution phase?
A5: Yes, while on-resin methods are common for their simplicity in purification, NCS can also be used for in-solution Acm deprotection and cyclization. However, this will require a subsequent purification step, typically preparative HPLC, to remove the succinimide byproduct and any excess NCS.[3]
Q6: Are there any alternatives to NCS for Acm removal?
A6: Yes, several other reagents can be used for Acm deprotection, each with its own advantages and disadvantages. These include:
-
Iodine (I₂): A classic reagent for simultaneous deprotection and disulfide bond formation. However, it can cause side reactions like iodination of tyrosine residues and is not compatible with Trt groups.[6]
-
Mercury(II) Acetate (Hg(OAc)₂): Effective for removing the Acm group to yield a free thiol. The major drawback is the high toxicity of mercury reagents, which requires careful handling and disposal.[6]
-
Silver(I) Tetrafluoroborate (AgBF₄): Another heavy metal-based reagent that can be used for Acm removal.
The choice of reagent should be based on the specific peptide sequence, the presence of other protecting groups, and the desired final product.[6]
Caption: Decision logic for selecting an Acm deprotection reagent.
References
-
Biotage. (2023, January 30). Optimizing the removal of an ACM protecting group. Retrieved from [Link]
-
MDPI. (2025, March 11). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, March 11). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2025, March 3). (PDF) On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Retrieved from [Link]
-
PubMed. (2025, March 11). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Retrieved from [Link]
-
ACS Publications. (2013, January 15). N-Chlorosuccinimide, an Efficient Reagent for On-Resin Disulfide Formation in Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Cys thiol protection with the acetamidomethyl (Acm) protecting.... Retrieved from [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Immobilized N-Chlorosuccinimide as a Friendly Peptide Disulfide-Forming Reagent. Retrieved from [Link]
Sources
- 1. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Immobilized N-Chlorosuccinimide as a Friendly Peptide Disulfide-Forming Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Dealing with Premature Acm Group Removal in Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for an issue that, while occasional, can significantly impact the synthesis of complex peptides: the premature removal of the Acetamidomethyl (Acm) protecting group for cysteine under acidic conditions. Here, we will delve into the causality behind this phenomenon and provide field-proven strategies to ensure the integrity of your synthesis.
Understanding the Role and Stability of the Acm Group
The Acetamidomethyl (Acm) group is a cornerstone in the synthesis of complex peptides, particularly those containing multiple disulfide bonds.[1][2] Its popularity stems from its remarkable stability under the standard conditions of both Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis (SPPS).[2][3][4] This stability allows for the assembly of the entire peptide chain while the cysteine thiol remains protected, offering an orthogonal protection strategy.[2][5] The Acm group is designed to be selectively removed post-synthesis using specific reagents like iodine, mercury(II) acetate, or silver salts, enabling controlled, regioselective disulfide bond formation.[1][2][6]
While generally robust, the Acm group is not entirely impervious to acidic conditions, a characteristic that can lead to unexpected deprotection during the final cleavage of the peptide from the resin.[7][8][9]
Troubleshooting Premature Acm Removal
The primary indicator of premature Acm removal is the appearance of unexpected species in the crude peptide analysis, such as the free thiol peptide or disulfide-bonded dimers. This not only complicates purification but can also lead to incorrect disulfide bridging in multi-cysteine peptides.
The Mechanism of Acid-Mediated Acm Cleavage
Though considered stable to trifluoroacetic acid (TFA), the strong acid commonly used for resin cleavage, prolonged exposure or the presence of certain scavengers can facilitate the removal of the Acm group.[3][7][9][10] The mechanism is thought to involve the protonation of the amide carbonyl, followed by the departure of the Acm cation. This cation can then lead to side reactions, such as the alkylation of sensitive residues like tyrosine.[7][9]
Factors Influencing Premature Removal
Several factors can exacerbate the premature cleavage of the Acm group:
-
Prolonged Cleavage Times: Extending the duration of TFA exposure significantly increases the risk of Acm removal.[4]
-
Elevated Temperatures: Performing the cleavage at temperatures above room temperature can accelerate the rate of Acm loss.[8]
-
Presence of Certain Scavengers: While essential for preventing other side reactions, some scavengers can actively promote Acm deprotection. Thioanisole, in particular, has been implicated in this process.[9][11] Triisopropylsilane (TIS) has also been shown to facilitate the removal of Acm groups.[8][9]
-
Peptide Sequence: The local chemical environment around the Cys(Acm) residue may influence its stability.[9]
Preventative Measures and Optimization Strategies
To mitigate the risk of premature Acm removal, a series of preventative measures and optimization strategies should be considered.
Optimization of the Cleavage Cocktail
The composition of the cleavage cocktail is a critical determinant of Acm stability.
| Component | Function | Recommendation for Acm Stability |
| Trifluoroacetic Acid (TFA) | Cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. | Use the standard concentration (e.g., 95%). |
| Scavengers | Quench reactive carbocations generated during cleavage. | Avoid or minimize the use of thioanisole and TIS if premature Acm removal is observed.[9][11] Phenol can be a suitable alternative to suppress Acm-related side reactions.[7] |
| Water | Can help to suppress certain side reactions. | Typically used at 2.5-5%. |
Control of Cleavage Conditions
-
Time: Limit the cleavage time to the minimum required for complete removal of other protecting groups and cleavage from the resin. For most standard syntheses, 2-3 hours is sufficient.[12]
-
Temperature: Always perform the cleavage at room temperature unless elevated temperatures are explicitly required for other reasons and the risk to the Acm group has been assessed.[8]
-
Dilution: Performing the cleavage at a higher dilution may help to suppress side reactions, including Acm-mediated alkylation.[7]
Workflow Diagram for Troubleshooting
Caption: Troubleshooting workflow for premature Acm removal.
Experimental Protocols
Standard Cleavage Protocol for Peptides with Cys(Acm)
This protocol is designed to cleave the peptide from the resin and remove other acid-labile protecting groups while keeping the Acm group intact.
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 10-15 minutes.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common cocktail is TFA/Water/Phenol (95:2.5:2.5, v/v/w).
-
Cleavage Reaction: Add the cleavage cocktail to the swollen resin.
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.[12]
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Peptide Collection: Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold diethyl ether.
On-Resin Acm Deprotection and Disulfide Bond Formation with N-Chlorosuccinimide (NCS)
For instances where on-resin disulfide bond formation is desired post-synthesis, NCS provides a rapid method for Acm removal.[10]
-
Resin Swelling: Swell the Cys(Acm)-containing peptide-resin in N,N-dimethylformamide (DMF).[1]
-
NCS Solution: Prepare a solution of NCS (3 equivalents per Acm group) in DMF.[1][10]
-
Reaction: Add the NCS solution to the resin and agitate for approximately 3.5 minutes.[1][10]
-
Repeat: Drain the solution and repeat the NCS treatment once more.[1]
-
Washing: Thoroughly wash the resin with DMF.
Caption: General workflow for synthesizing disulfide-bridged peptides using Cys(Acm).
Frequently Asked Questions (FAQs)
Q1: Is the Acm group completely stable to TFA?
A1: While highly resistant, it is not completely stable.[3] Prolonged exposure, elevated temperatures, and the presence of certain scavengers like thioanisole or TIS can lead to its partial or complete removal.[8][9]
Q2: I see a peak in my LC-MS that corresponds to my peptide minus one Acm group and another with a disulfide bond. What happened?
A2: This is a classic sign of premature Acm removal during cleavage. The free thiol generated can then oxidize to form a disulfide-bonded dimer. Review your cleavage conditions, particularly the duration and the scavengers used.
Q3: Can I use a stronger acid to speed up the cleavage without affecting the Acm group?
A3: Using harsher acidic conditions than standard TFA cocktails is not recommended as it will likely increase the rate of Acm removal.[11] It is better to optimize the standard cleavage conditions.
Q4: Are there any alternatives to the Acm group that are more acid-stable?
A4: Yes, other cysteine protecting groups like tert-Butyl (tBu) are more stable to TFA.[13] The p-Nitrobenzyl (pNB) group has also been developed as a more stable alternative to Acm in Boc-chemistry SPPS.[8] However, the choice of protecting group depends on the overall orthogonal strategy for your specific peptide.[5]
Q5: My peptide contains tryptophan. What scavenger should I use to protect it without cleaving the Acm group?
A5: To protect tryptophan from alkylation, you can use scavengers like phenol or 1,2-ethanedithiol (EDT). Phenol is generally considered safe for the Acm group.[7]
References
- Application Notes and Protocols for Selective Deprotection of the Acm Group from Cysteine - Benchchem.
- A Comparative Guide to Cysteine Protecting Groups: Evaluating the Stability of the Acm Group - Benchchem.
- Stability of Fmoc-Cys(Acm)-OH Under Various Reaction Conditions: An In-depth Technical Guide - Benchchem.
- (a) Cys thiol protection with the acetamidomethyl (Acm) protecting... | Download Scientific Diagram - ResearchGate.
- Unexpected lability of cysteine acetamidomethyl thiol protecting group. Tyrosine ring alkylation and disulfide bond formation upon acidolysis - PubMed.
- p-Nitrobenzyl Protection for Cysteine and Selenocysteine: A More Stable Alternative to the Acetamidomethyl Group | Request PDF - ResearchGate.
- Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F.
- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides - Sigma-Aldrich.
- Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups.
- An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - MDPI.
- A Researcher's Guide to Cysteine Protection: A Comparative Analysis of N-Boc-S-benzyl-D - Benchchem.
- aapptec, LLC - Peptides.
- Technical Support Information Bulletin 1123 - Removal of S-Acetamidomethyl Groups - Aapptec Peptides.
- Application Notes: Fmoc-Cys(Acm)-OH in the Synthesis of Therapeutic Peptides - Benchchem.
- Technical Support Center: Optimization of Cleavage Cocktails for Peptides with Acm-Protected Cysteine - Benchchem.
- On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Unexpected lability of cysteine acetamidomethyl thiol protecting group. Tyrosine ring alkylation and disulfide bond formation upon acidolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 10. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
Navigating Acm Deprotection: A Technical Guide to Minimizing Byproducts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the deprotection of Acetamidomethyl (Acm)-protected cysteine residues in peptide synthesis. Here, we dissect common side reactions, offer troubleshooting strategies, and provide validated protocols to enhance the purity and yield of your target peptides.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the Acm group in peptide synthesis, and why is its removal challenging?
The Acetamidomethyl (Acm) group serves as a stable protecting group for the thiol side chain of cysteine.[1][2][3] Its stability to the acidic conditions typically used in Solid-Phase Peptide Synthesis (SPPS), such as trifluoroacetic acid (TFA), makes it invaluable for complex syntheses, especially those requiring the regioselective formation of multiple disulfide bonds.[1][2][4] However, the removal of the Acm group requires specific and often harsh reagents, which can lead to undesirable side reactions if not carefully controlled.[2][5]
Q2: What are the most common byproducts observed during Acm deprotection?
The primary side reactions encountered during Acm deprotection include:
-
S-alkylation of Cysteine: Reactive carbocations generated during cleavage can alkylate the newly deprotected cysteine thiol.[6][7]
-
Oxidation: The unprotected thiol is susceptible to oxidation, leading to the formation of undesired disulfide bonds (inter- or intramolecular), or oxidation to sulfenic, sulfinic, or sulfonic acids.[8]
-
Acm Group Migration: Under certain oxidative conditions, the Acm group can migrate from the cysteine sulfur to the side chains of serine or threonine residues.[7][9]
-
Modification of Sensitive Residues: Reagents used for Acm deprotection, such as iodine, can cause side reactions like the iodination of tyrosine residues.[9][10] Peptides containing methionine and tryptophan are also sensitive to oxidation.[5]
Q3: How do scavengers work to minimize these byproducts?
Scavengers are nucleophilic compounds added to the cleavage or deprotection cocktail to trap reactive electrophilic species, primarily carbocations, that are generated during the removal of protecting groups.[6][11][12] By competitively reacting with these carbocations, scavengers prevent them from modifying the desired peptide, thereby reducing the formation of alkylated and other side products.[6][11][12]
Troubleshooting Guide: Common Issues and Solutions
Problem 1: Incomplete Acm Deprotection
-
Possible Cause: Insufficient reagent concentration, suboptimal reaction time, or steric hindrance around the Cys(Acm) residue.[2]
-
Solution:
-
Optimize Reagent Equivalents: Increase the equivalents of the deprotection reagent (e.g., iodine, silver acetate). For instance, literature protocols for iodine-mediated deprotection often recommend using 10-15 equivalents.[13]
-
Extend Reaction Time: Monitor the reaction progress using HPLC and extend the reaction time as needed.
-
Improve Accessibility: For in-solution deprotection, adding denaturants like guanidinium chloride or urea to the reaction buffer can help unfold the peptide and improve access to the Acm-protected cysteine.[2]
-
Problem 2: Observation of S-t-Butylated Cysteine Side Products
-
Possible Cause: Inadequate scavenging of tert-butyl cations generated from tBu-based protecting groups during TFA cleavage.
-
Solution:
-
Optimize Scavenger Cocktail: The standard TFA/TIS/H₂O (95:2.5:2.5 v/v/v) cocktail may not be sufficient for peptides with sensitive residues.[2][14] The addition of other scavengers can significantly reduce S-t-butylation.
-
Two-Step Cleavage: A two-step cleavage strategy can be beneficial. An initial treatment with a lower concentration of TFA followed by a higher concentration can improve results.
-
Problem 3: Formation of Unwanted Disulfide Bonds
-
Possible Cause: Oxidation of the free thiol upon Acm removal.
-
Solution:
-
Use Reducing Agents: Incorporate a reducing agent like Dithiothreitol (DTT) or 1,2-ethanedithiol (EDT) in the cleavage cocktail to maintain the cysteine in its reduced state.[6][8]
-
Controlled Oxidation: If disulfide bond formation is the desired outcome, perform the oxidation in a separate, controlled step after purification of the Acm-protected peptide to ensure the correct disulfide connectivity.[13]
-
Scavenger Selection and Optimization
The choice of scavenger is critical and depends on the specific amino acid composition of the peptide.
| Scavenger | Primary Function | Key Considerations |
| Triisopropylsilane (TIS) | Highly effective carbocation scavenger, particularly for trityl cations.[6] | Can act as a reducing agent and may lead to the undesired removal of some S-protecting groups.[6][15] |
| 1,2-Ethanedithiol (EDT) | Traps carbocations and maintains cysteine in a reduced state.[8] | Has a strong, unpleasant odor and can react with TFA under certain conditions.[6] |
| Thioanisole | Effective at trapping carbocations and can assist in the removal of certain protecting groups.[6] | Strong odor. |
| Water | Can act as a scavenger for some carbocations. | Generally not sufficient on its own for peptides with sensitive residues.[6] |
| Dithiothreitol (DTT) | Potent reducing agent to prevent disulfide bond formation.[6] | Can react with TFA under certain conditions.[6] |
| Phenolic Compounds (e.g., p-Cresol) | Effective acyl ion eliminators and carbocation scavengers.[6] |
Table 1: Comparative Performance of Scavenger Cocktails in Preventing S-t-Butylation
| Scavenger Cocktail (TFA/TIS/H₂O/Scavenger 90:2.5:2.5:5) | % S-t-Butylated Side Product |
| No additional scavenger | High |
| Thioanisole | Reduced |
| Dimethyl Sulfide (DMS) | Reduced |
| m-Cresol | Reduced |
| Anisole | Reduced |
| Dithiothreitol (DTT) | Significantly Reduced |
| 1,4-Benzenedimethanethiol (1,4-BDMT) | Significantly Reduced |
| Triphenylphosphine (PPh3) | Significantly Reduced |
This table is a qualitative representation based on findings that additional scavengers reduce S-t-butylation.[16]
Experimental Protocols
Protocol 1: Standard Global Cleavage (Acm Group Remains Intact)
This protocol is for cleaving the peptide from the resin and removing acid-labile side-chain protecting groups, while leaving the Cys(Acm) group intact.[2]
-
Resin Preparation: Wash the dried peptide-resin with Dichloromethane (DCM) (3x) and dry under vacuum for at least 1 hour.[2]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) immediately before use.[2][14] Use approximately 10 mL of cocktail per gram of resin.[2]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the peptide-resin and agitate the mixture at room temperature for 2-4 hours.[2]
-
Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide.[2]
-
Peptide Precipitation: Add the TFA filtrate to a 10-fold volume of cold diethyl ether to precipitate the peptide.[2]
-
Washing and Drying: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times.[2] Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[2]
Protocol 2: Iodine-Mediated Acm Deprotection and Disulfide Bond Formation (In-Solution)
This method is widely used for the simultaneous deprotection of Acm groups and the formation of a disulfide bridge.[4]
-
Peptide Dissolution: Dissolve the purified Acm-protected peptide in a suitable solvent such as aqueous acetic acid or methanol to a final concentration of 10⁻³ to 10⁻⁴ M.[2][10]
-
Iodine Addition: Add a solution of iodine (10-15 equivalents) in the same solvent to the peptide solution.[10][13]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by HPLC. The reaction is typically complete within 1-2 hours.[14]
-
Quenching: Quench the excess iodine by adding a 1 M aqueous solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.[4]
-
Purification: Purify the cyclized peptide by preparative HPLC.
Visualizing the Process
Caption: General workflow for Acm deprotection and peptide purification.
Sources
- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotage.com [biotage.com]
- 9. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. biotage.com [biotage.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Reduction of cysteine-S-protecting groups by triisopropylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Diagnosing and Resolving Acm Cleavage Byproducts via Mass Spectrometry
Welcome to the Advanced Diagnostics & Resolution center for Acetamidomethyl (Acm) deprotection. While the S-Acm group provides unparalleled orthogonality during complex, multi-disulfide solid-phase peptide synthesis (SPPS)[1], the harsh oxidative or heavy-metal-mediated conditions required for its cleavage often generate a spectrum of covalent modifications.
As an Application Scientist, I have structured this guide to move beyond mere troubleshooting. Here, we analyze the mechanistic causality of off-target reactions and provide self-validating workflows utilizing high-resolution mass spectrometry (MS) to definitively characterize and eradicate these byproducts.
Part 1: Quantitative MS Signatures of Cleavage Byproducts
Acm removal is typically achieved via halogenation (Iodine, N-chlorosuccinimide) or heavy metal coordination (Hg²⁺, Ag⁺, Tl³⁺)[2],[3]. When MS analysis of the crude post-cleavage mixture fails to yield the predicted [M+H]⁺, identifying the exact mass shift (Δm/z) is the first diagnostic step.
Table 1: Mass Spectrometric Diagnostics for Acm Deprotection
| MS Observation (Δm/z) | Pathological Byproduct | Primary Target Residue(s) | Reagent Dependency | Mechanistic Etiology |
|---|---|---|---|---|
| +71.037 Da | Incomplete Cleavage | Cys | All Reagents | Steric hindrance preventing reagent access to the thioether bond[2]. |
| +71.037 Da | O-Acm Shift | Ser, Thr | Hg(II), Tl(III) | S→O intramolecular transfer of the highly reactive Acm carbocation[4]. |
| +125.896 Da | Mono-Iodination | Tyr, Trp, His | Iodine (
(Note: The -34 Da shift for Dha is calculated relative to an unprotected Cysteine. If calculated relative to a still-Acm-protected Cys, the shift is -105 Da).
Part 2: Mechanistic Pathways
To rationally troubleshoot, one must trace the structural pathway of the peptide during cleavage. The diagram below illustrates how different reagents diverge into specific byproduct pathways detectable by MS.
Fig 1: Mechanistic signaling and structural pathways generating Acm cleavage byproducts.
Part 3: Self-Validating Experimental Protocols
Protocol A: High-Fidelity Iodine Cleavage & Ascorbic Acid Quenching
Causality Focus: Iodine removes Acm and simultaneously drives disulfide formation. However, prolonged exposure to
-
Dilution & Solubilization: Dissolve the purified Acm-peptide in 40% aqueous acetic acid (or MeOH) to a strict concentration of 0.1 – 0.5 mg/mL (10⁻⁴ M).
-
Validation Checkpoint 1: Perform dynamic light scattering (DLS) or a visual inspection to verify total dissolution; aggregation sterically hides Acm groups, leading to the +71 Da incomplete cleavage byproduct[2].
-
-
Iodine Addition: Prepare a 10 mM solution of
in methanol. Add dropwise to achieve a 10-to-25-fold molar excess. -
In-Process MS Monitoring: Stir at room temperature.
-
Validation Checkpoint 2: Pull a 1 µL aliquot at 15 minutes, quench into 10 µL of 100 mM ascorbic acid, and shoot directly on ESI-MS. You must observe the quantitative disappearance of the precursor mass and the appearance of the fully cyclized target mass.
-
-
Rapid Quench: Immediately upon MS confirmation (typically 30–45 mins), titrate 1 M aqueous ascorbic acid dropwise.
-
Validation Checkpoint 3: Stop adding ascorbic acid the exact moment the yellow/brown iodine color completely dissipates. Over-addition is unnecessary, but complete dissipation confirms
is reduced to inert , permanently preventing +126 Da adducts.
-
-
Recovery: Dilute the mixture 3-fold with highly-purified water and lyophilize, or utilize rapid ether precipitation[5] before preparative HPLC.
Protocol B: ETD-MS/MS Localization of +71 Da Isomers
Causality Focus: When you observe a +71 Da shift, it is either an uncleaved Cys(Acm) or a pathological S→O shift to Ser/Thr[4]. Collision-Induced Dissociation (CID) relies on vibrational excitation, which unfortunately cleaves the labile Acm-O or Acm-S bond faster than the peptide backbone, causing a neutral loss (-71 Da) that masks the modification site. Electron Transfer Dissociation (ETD) circumvents this by transferring an electron directly to the backbone, cleaving N-Cα bonds while preserving fragile side-chain modifications.
-
Ionization Optimization: Introduce the crude peptide via nanoESI. Tune source parameters (capillary voltage ~2.0 kV) to maximize higher charge states (z ≥ 3+), which are required for efficient ETD.
-
ETD Fragmentation: Isolate the [+71 Da] shifted precursor using a narrow quadrupole window (1.5 Th). Set the ETD reaction time (typically 50-100 ms depending on the fluoranthene anion flux).
-
Validation Checkpoint 1: Ensure the supplemental activation (SA) is strictly disabled or minimized, as adding thermal energy resurrects neutral loss pathways.
-
-
Fragment Mapping: Map the resulting c- and z- series ions.
-
Validation Checkpoint 2: If the +71 Da mass is carried on c-ions up to the Cysteine residue, it is an incomplete cleavage. If the Cysteine c-ion represents the free thiol/disulfide, but the +71 Da mass suddenly appears on a downstream Serine/Threonine c-ion, you have definitively diagnosed a heavy-metal-induced O-Acm shift[4].
-
Part 4: Symptom-Based Troubleshooting Guide
Q: I used Thallium (Tl(TFA)₃) for simultaneous deprotection/cyclization, but MS shows my peptide has a +71 Da mass shift on a Serine residue instead of Cysteine. What happened? A: This is a classic S→O Acm shift[4]. Tl(III) and Hg(II) generate an electrophilic acetamidomethyl intermediate. If your sequence is highly enriched in Serine or Threonine, the hydroxyl side chains act as nucleophiles and capture the Acm group intra- or intermolecularly.
-
Resolution: Rerun the reaction using a trivalent alcohol scavenger like glycerol (in massive excess) to competitively trap the migrating Acm carbocations, or switch entirely to an Iodine-based protocol[4].
Q: Following Silver Tetrafluoroborate (AgBF₄) cleavage, my yield plummeted and my mass spec reveals a major byproduct at -34 Da. How do I fix this? A: The -34 Da shift (relative to an unmodified Cysteine) is the signature of Dehydroalanine (Dha) formation[6]. Heavy metals like Ag(I) and Hg(II) strongly coordinate to the sulfur atom, turning it into a hyper-efficient leaving group. This lowers the pKa of the α-proton, leading to β-elimination.
-
Resolution: This side reaction is highly base- and temperature-dependent. Ensure your cleavage buffer is sufficiently acidic (e.g., in aqueous acetic acid or TFA). Never expose heavy-metal-treated Cys-peptides to basic conditions or elevated heat. Alternatively, consider using N-chlorosuccinimide (NCS) for metal-free on-resin deprotection[3].
Q: I am trying to retain the Acm group during standard global TFA cleavage (Fmoc-SPPS), but I am losing the Acm group and alkylating Tyrosine. Why isn't Acm stable? A: While Acm is broadly considered stable to TFA[2], it is susceptible to premature cleavage in mildly acidic environments if specific scavengers like thioanisole or free thiols are present[1]. The reactive Acm cation then irreversibly alkylates nearby Tyrosine residues.
-
Resolution: Remove thioanisole from your TFA cleavage cocktail. Utilize a standard TFA/TIS/H₂O (95:2.5:2.5) cocktail, and limit the cleavage time[2],[1].
Part 5: Frequently Asked Questions (FAQs)
Q: Can I perform Acm removal and disulfide formation directly on the resin? A: Yes. While iodine is historically used in-solution, N-chlorosuccinimide (NCS) facilitates rapid, one-pot, on-resin Acm removal and concurrent disulfide formation[2],[3]. The significant advantage here is that excess reagents and byproducts are simply washed away via filtration, completely avoiding the need for complex ether precipitations[3].
Q: If I use NCS on-resin, what MS shifts should I watch out for? A: Because NCS is a strong halogenating oxidant, strictly monitor your MS data for a +16 Da shift indicating the oxidation of Methionine or Tryptophan to a sulfoxide[3]. Furthermore, monitor for +32 Da, which indicates catastrophic over-oxidation of the target Cysteine to sulfinic acid.
Q: How do I remove tightly bound Mercury/Silver adducts before MS analysis? A: Metal ions often refuse to dissociate from the peptide, resulting in broad, poorly resolved MS signals shifted by ~+107 Da (Ag) or ~+200 Da (Hg)[6]. You must use a strong competitive chelator prior to MS. Dithiothreitol (DTT) or beta-mercaptoethanol in acidic conditions is commonly used to strip the metals from the peptide post-cleavage.
References
-
Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - nih.gov -4
-
Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - nih.gov - 7
-
Optimization of Cleavage Cocktails for Peptides with Acm-Protected Cysteine - benchchem.com - 2
-
Cysteine protecting groups: applications in peptide and protein science - rsc.org - 1
-
Synthesis, Screening, and Sequencing of Cysteine-Rich One-Bead One-Compound Peptide Libraries - acs.org - 6
-
Simultaneous post-cysteine(S-Acm) group removal quenching of iodine and isolation of peptide by one step ether precipitation - unimelb.edu.au - 5
-
On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) - nih.gov - 3
Sources
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous post-cysteine(S-Acm) group removal quenching of iodine and isolation of peptide by one step ether precipitation : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Acm Deprotection: Iodine vs. N-Chlorosuccinimide (NCS)
A Senior Application Scientist's Field Guide to Thiol Protecting Group Strategy
In the intricate world of peptide synthesis, particularly for complex structures involving multiple disulfide bonds, the choice of a cysteine-protecting group and its corresponding removal strategy is a critical decision that profoundly impacts yield, purity, and the feasibility of the entire synthetic route. The acetamidomethyl (Acm) group is a cornerstone of such strategies, prized for its stability in the acidic conditions of standard solid-phase peptide synthesis (SPPS) cleavage.[1] This stability allows for the purification of the fully assembled, Acm-protected peptide, a significant advantage as free thiols can complicate chromatography.[2]
However, the true utility of the Acm group lies in its selective removal. The two most prominent reagents for this task, iodine (I₂) and N-chlorosuccinimide (NCS), both offer a path to deprotection and concomitant disulfide bond formation, yet they operate under different principles and present distinct advantages and challenges. This guide provides an in-depth, data-driven comparison to inform your selection, ensuring a more efficient and successful synthesis of disulfide-rich peptides.
The Contenders: A Mechanistic Overview
The deprotection of Cys(Acm) is an oxidative process. Both iodine and NCS act as electrophiles, targeting the sulfur atom of the Acm-protected cysteine to initiate cleavage and facilitate the formation of a disulfide bridge.
Iodine (I₂): The Classic Oxidant Iodine is the most established reagent for Acm removal.[3] The reaction is typically performed in solution post-cleavage or on-resin, proceeding through a proposed sulfenyl iodide intermediate. This intermediate is susceptible to nucleophilic attack by a second deprotected cysteine thiol, leading to the formation of the disulfide bond. The reaction rate is notably solvent-dependent; polar solvents like aqueous methanol or acetic acid promote rapid reaction, while it is sluggish in non-polar solvents like dichloromethane (DCM).
N-Chlorosuccinimide (NCS): The Rapid Alternative NCS has emerged as a powerful and rapid alternative for on-resin Acm deprotection.[4][5] It is believed to chlorinate the Cys(Acm) thiol, forming highly reactive species like a halosulfonium cation or sulfenyl chloride.[6] These intermediates readily react with another Cys(Acm) residue to form the disulfide bond, often with reaction times under 15 minutes.[4] This speed is a significant advantage, minimizing peptide exposure to potentially harsh oxidative conditions.
Methodology:
-
Swell the Cys(Acm)-containing peptidyl-resin (1.0 eq., e.g., 0.05 mmol) in DMF. 2[7]. Prepare a solution of N-Chlorosuccinimide (3 equivalents relative to resin loading) in DMF. 3[7]. Add the NCS solution to the swollen resin and agitate the mixture for 3.5 minutes at room temperature. 4[7]. Drain the reaction solution.
-
Repeat the NCS treatment (Step 3 & 4) one more time. 6[7]. Following the second treatment, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
The resin is now ready for the next synthetic step or for final cleavage.
Expert Recommendations: A Decision-Making Framework
Choosing the right reagent is context-dependent. Use this framework to guide your decision based on your specific synthetic challenge.
Choose NCS when:
-
Orthogonality is essential: You are performing a regioselective synthesis and need to deprotect Acm in the presence of Trt-protected cysteines. *[5][6] Speed is paramount: You want to minimize reaction times and peptide exposure to oxidative conditions. *[4] Your peptide is rich in Tyrosine: NCS avoids the specific side reaction of tyrosine iodination.
Choose Iodine when:
-
It is the final (or only) disulfide bond: No other thiol-protecting groups that are sensitive to iodine (like Trt) are present.
-
You are working in solution: Iodine has a long history of successful use for in-solution cyclization after peptide cleavage and purification. *[8] Your peptide contains unprotected Tryptophan or Methionine: While NCS can be used with careful stoichiometric control, iodine may be perceived as a more traditional and predictable choice if you are concerned about NCS-specific side reactions with these residues.
Conclusion
Both iodine and N-chlorosuccinimide are effective reagents for the deprotection of the Cys(Acm) group and the simultaneous formation of disulfide bonds. For decades, iodine has been the reliable workhorse for this transformation. However, the data clearly indicates that NCS offers significant advantages in terms of reaction speed and, most critically, orthogonality with the Trt protecting group. T[5][6]his makes NCS a superior tool for the modern challenges of synthesizing complex, multi-disulfide peptides where regioselective control is non-negotiable. While careful consideration of side reactions with residues like methionine and tryptophan is necessary, the development of controlled protocols for NCS has largely mitigated these concerns. F[4]or researchers and drug developers pushing the boundaries of peptide chemistry, mastering the use of NCS is a valuable, and often essential, addition to the synthetic toolkit.
References
-
Jezek, J., et al. Side Reaction During the Deprotection of Cys(Acm)-Containing Peptides with Iodine. Synthesis of Disulfide Fragments from Cathepsin D. Collection of Czechoslovak Chemical Communications. [Link]
-
Suárez-Picado, E., Ahirwar, S., & Malins, L. (2025). Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis. ChemRxiv. [Link]
-
Optimizing the removal of an ACM protecting group. Biotage. (2023, January 30). [Link]
-
Wang, C., et al. (2025). An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. MDPI. [Link]
-
Dey, S., et al. (2025). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Molecules. [Link]
-
Lamthanh, H., et al. (1993). Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content. International Journal of Peptide and Protein Research. [Link]
-
Wang, Q., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. [Link]
-
Amino Acid Sidechain Deprotection. Aapptec Peptides. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Dey, S., et al. (2025). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. ResearchGate. [Link]
-
Fmoc Solid Phase Peptide Synthesis. Aapptec. [Link]
-
Amblard, M., et al. (2015). Reduction of cysteine-S-protecting groups by triisopropylsilane. Peptide Science. [Link]
-
Request PDF: N-Halosuccinimides mediated deprotection of cysteine-S protecting groups for one-pot regioselective synthesis of disulfide bonds in peptides under mild aqueous conditions. ResearchGate. [Link]
-
Simultaneous Post-cysteine(S-Acm) Group Removal Quenching of Iodine and Isolation of Peptide by One Step Ether Precipitation. Academia.edu. [Link]
-
Strategies Toward Optimizing Automated On-Resin Disulfide Bond Formation in Disulfide Rich Peptides. [Link]
-
Request PDF: Simultaneous Post-cysteine(S-Acm) Group Removal Quenching of Iodine and Isolation of Peptide by One Step Ether Precipitation. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Orthogonal Protection Strategies for Cysteine: A Comparative Guide to Directed Disulfide Folding
As targets in peptide therapeutics grow increasingly complex—evidenced by the rise of disulfide-rich modalities like conotoxins, defensins, and cyclotides—the reliance on thermodynamically driven solution-phase oxidation often falls short. Random oxidative folding frequently yields complex mixtures of isomers with identical masses, leading to severe yield losses and tedious purification.
For the drug development professional, orthogonal protection strategies are non-negotiable for the synthesis of multi-disulfide peptides. By pairing cysteine residues with protective groups that possess mutually exclusive cleavage conditions, we gain regioselective control over disulfide bond formation[1].
This guide provides an application-focused comparison of the two most critical orthogonal protecting groups—Acetamidomethyl (Acm) and 4-Methoxytrityl (Mmt) —alongside other standard groups, analyzing their mechanistic causality, synthetic sequence strategies, and self-validating protocols[2].
Comparative Analysis of Cysteine Protecting Groups
To design a successful directed folding strategy, one must understand the differential stability of the protecting groups in response to acid concentration and oxidative reagents[3].
Quantitative Comparison of Key Thiol Protectors
| Protecting Group | Chemical Structure | Deprotection Catalyst | Stability Profile | Epimerization Risk | Primary Use Case |
| Mmt (4-Methoxytrityl) | -C(C₆H₅)₂(C₆H₄-p-OCH₃) | 1–2% TFA in DCM | Very acid-labile. Stable to bases. | Moderate | Selective on-resin primary disulfide formation[4]. |
| Acm (Acetamidomethyl) | -CH₂-NH-CO-CH₃ | Iodine (I₂), Hg(II), Ag(I) | Highly stable to TFA (up to 95%) and piperidine[2]. | Very Low | Secondary disulfide formation; stable during global cleavage. |
| Trt (Trityl) | -C(C₆H₅)₃ | 90–95% TFA | Standard Fmoc lability. Stable to bases and 1% TFA. | Moderate (C-terminal) | Final disulfide pairing post-cleavage. |
| STmp / S-tBu | Disulfide / Thioether | Reducing agents (DTT, Phosphines) | Acid/Base stable. | Low | Specialized on-resin modifications[5]. |
| Mob (p-Methoxybenzyl) | -CH₂-C₆H₄-p-OCH₃ | TFMSA, or harsh TFA / high heat | Stable to standard 95% TFA at RT. | Low | Deep orthogonality; historically used in Boc SPPS. |
Mechanistic Causality in Orthogonal Sequence Design
The crux of regioselective folding is the order of operations . When pairing Mmt, Acm, and Trt in a single synthesis (such as the 3-disulfide peptide Linaclotide), the deprotection hierarchy must adhere to a strictly increasing scale of chemical severity[5].
Why Mmt First? Mmt is highly acid-labile due to the stabilizing effect of the methoxy group on the resulting trityl carbocation[4]. It is cleanly removed with 1–2% TFA. If Acm were removed first using Iodine, the Iodine would aggressively oxidize the Mmt protecting group, leading to uncontrolled mixed disulfides and irreversible scrambling[5].
Why Scavengers Matter: During Mmt removal, 5% Triisopropylsilane (TIPS) must be used. TIPS donates a hydride to quench the Mmt carbocation. Without this, the exceptionally stable carbocation will remain in the resin matrix and re-alkylate the free thiol upon removal of the acid.
Workflow for regioselective synthesis of 3-disulfide peptides via Mmt/Acm/Trt.
Self-Validating Experimental Protocols
A robust synthetic methodology relies on built-in validation checks. Below are step-by-step methodologies for the directed formation of two disulfide bonds on-resin, ensuring zero cross-reactivity[1].
Protocol A: Selective Mmt Removal and Primary Oxidation
This step liberates the first pair of cysteines and utilizes N-chlorosuccinimide (NCS) for rapid on-resin oxidation[4].
-
Swelling: Swell the peptidyl-resin in Dichloromethane (DCM) for 20 minutes.
-
Deprotection Cocktail: Treat the resin with a freshly prepared solution of 2% TFA and 5% TIPS in DCM (v/v) for 2 minutes.
-
Colorimetric Validation: The solution will instantly turn a vibrant yellow/orange, visually confirming the generation of the Mmt carbocation[4].
-
Repetition & Wash: Drain and repeat the cocktail treatment (typically 5–8 times) until the drained solution remains completely colorless . The lack of color is a self-validating indicator of complete Mmt removal.
-
Oxidation: Wash resin extensively with DCM, then DMF. Add 1.5 to 2.0 equivalents of NCS in DMF and agitate for 15 minutes at room temperature.
-
Validation Check (Micro-cleavage): Withdraw 2 mg of resin, cleave with 95% TFA for 1 hour, and analyze via MALDI-TOF MS. You should observe an exact mass shift of -2 Da relative to the linear bis-thiol, proving quantitative disulfide formation before proceeding.
Protocol B: Acm Deprotection with Concomitant Iodine Oxidation
Once the Mmt-derived disulfide is locked in, the Acm groups can be safely cleaved. Iodine serves a dual purpose here: it acts as a mild electrophile to displace the robust Acm thioacetal and immediately drives the oxidative pairing[6].
-
Resin Preparation: Wash the resin thoroughly with DMF, followed by a mixture of DMF/MeOH (4:1 v/v) to optimize resin swelling during the subsequent iodine reaction.
-
Iodine Treatment: Prepare a solution of 10 equivalents of I₂ dissolved in DMF/MeOH (4:1). Add to the reaction vessel and agitate continuously in the dark for 60 minutes[1].
-
Quenching: Drain the resin and wash with DMF. Quench residual iodine by treating the resin with 1 M Ascorbic Acid in DMF/Water until the brown iodine color completely dissipates.
-
Validation Check (Ellman's Test): Perform an Ellman’s reagent (DTNB) test directly on a resin bead. A negative (colorless) result confirms that all liberated thiols have successfully cyclized into a disulfide bond. A positive (yellow) result indicates incomplete oxidation.
-
Global Cleavage: Proceed to cleave the fully cyclized peptide using standard 95% TFA/2.5% TIS/2.5% H₂O. (The Trt groups on any remaining unpaired cysteines will be stripped here, readying the peptide for a final solution-phase oxidation).
Conclusion
For complex multi-disulfide targets like Linaclotide or Human Beta-Defensin 3 (HBD-3)[4][5], thermodynamic folding is an inefficient gamble. By leveraging the extreme acid lability of the Mmt group, the robust chemical stability of the Acm group, and the standard cleavage profile of Trt, researchers can engineer a completely regioselective, autonomous folding pathway[3]. Strict adherence to the sequence of deprotection—and the implementation of real-time validation checks—prevents catastrophic disulfide scrambling and ensures high synthetic fidelity.
References
-
Strategies Toward Optimizing Automated On-Resin Disulfide Bond Formation in Disulfide Rich Peptides Peptide Therapeutics Foundation [Link]
-
Improving Fmoc Solid Phase Synthesis of Human Beta Defensin 3 - PMC National Institutes of Health (NIH)[Link]
-
Cysteine protecting groups: applications in peptide and protein science Chemical Society Reviews (RSC Publishing)[Link]
-
Synthesis of peptides containing three disulfide bonds: can it be fully automated? Biotage[Link]
Sources
- 1. peptidetherapeutics.org [peptidetherapeutics.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. Improving Fmoc Solid Phase Synthesis of Human Beta Defensin 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
comparative analysis of different methods for disulfide bond formation
As a Senior Application Scientist, achieving the correct regioselective folding of a peptide—whether for a synthetic insulin analogue, a constrained macrocycle, or a venom-derived conotoxin—requires moving beyond standardized recipes. Disulfide bond formation is not merely a chemical step; it is a complex structural checkpoint that dictates the pharmacological viability of a biologic[1].
This guide objectively evaluates the primary chemical methodologies for disulfide bond formation, classifying them by their governing thermodynamic or kinetic principles. By understanding the mechanistic causality behind these methods, drug development professionals can select the optimal pathway to prevent mispairing, minimize polymerization, and maximize the yield of the native conformational isomer.
Mechanistic Duality: Thermodynamic vs. Kinetic Control
Disulfide bond formation in synthetic peptides is governed by two fundamentally distinct chemical philosophies:
-
Thermodynamic Control (Global Minimum Folding): Methods like air oxidation and glutathione redox buffering rely on the peptide's intrinsic amino acid sequence to drive spontaneous folding [1]. The reaction is reversible. Mismatched disulfides are continuously broken and reformed (shuffled) until the peptide reaches its lowest-energy, native state [2].
-
Kinetic Control (Directed/Orthogonal Folding): For non-native scaffolds or highly complex polycyclic structures, thermodynamic folding often results in kinetic traps. Kinetic methods (like Iodine or DMSO oxidation) force the formation of specific disulfide bridges sequentially by utilizing orthogonally protected cysteine residues (e.g., Cys(Acm) alongside Cys(Trt)) [3, 4]. These reactions are irreversible and fast, locking the peptide into a specified topology.
Comparative Analysis of Oxidation Methods
The table below summarizes the quantitative and operational metrics of the most widely implemented disulfide formation strategies, providing a benchmark for method selection based on scale, sequence complexity, and reaction time.
| Oxidation Method | Typical Reaction Time | Protected Thiol Compatibility | Dilution Requirement | Scalability | Key Limitations |
| Air Oxidation | 24 – 72 hours | Free thiols only | Extreme (< 0.1 mg/mL) | Poor | Very slow; highly susceptible to intermolecular dimerization. |
| GSH/GSSG Redox | 12 – 24 hours | Free thiols only | High (< 0.5 mg/mL) | Moderate | Requires optimization of redox ratios; buffer salt removal needed. |
| DMSO Oxidation | 2 – 12 hours | Free thiols only | Moderate (1 – 5 mg/mL) | Excellent | Risk of concurrent oxidation of Methionine (Met) to sulfoxide. |
| Iodine (I₂) Oxidation | 15 – 30 minutes | Cys(Acm), Cys(Trt) | Moderate (0.5 – 2 mg/mL) | Good | Over-oxidation to sulfonic acids if not rapidly quenched; Tyrosine iodination risk. |
Deep-Dive: Mechanistic Causality Behind the Choices
Glutathione (GSH/GSSG) Buffer: The Biomimetic Approach
In physiological environments, the endoplasmic reticulum (ER) utilizes specific redox potentials to fold proteins [2]. By introducing a controlled ratio of reduced (GSH) to oxidized (GSSG) glutathione, we simulate this environment in vitro. The mechanism is driven by thiol-disulfide exchange. The Causality: The presence of free GSH provides the necessary nucleophile to attack and break kinetically trapped, mispaired disulfides, allowing the peptide chain to reorganize into its thermodynamically favored state. Without GSH, the first disulfides that form randomly would lock the peptide into a misfolded isomer.
Dimethyl Sulfoxide (DMSO) Oxidation: The Oxygen Transfer Agent
DMSO is a highly efficient, mild oxidant that functions across a broad pH range (pH 3–8) [3]. The Causality: The reaction proceeds via an oxygen transfer mechanism where DMSO is reduced to dimethyl sulfide (DMS). Because it is a direct two-electron transfer rather than a free-radical process (like air oxidation), DMSO oxidation is remarkably "clean," practically eliminating the random polymerization common in oxygen-bubbling methods [5]. However, its electrophilic nature means sequences containing Methionine must be monitored carefully to prevent the formation of Met(O).
Iodine (I₂) Oxidation: The One-Pot Deprotection and Oxidation
For peptides requiring multiple, specific disulfide bonds (e.g., bicyclic peptides), Iodine is the gold standard for sequential directed folding[4, 5]. The Causality: Iodine acts as a potent electrophile that attacks the sulfur atom of Acetamidomethyl (Acm)-protected cysteines. This direct displacement forms an active sulfenyl iodide intermediate (-S-I). This intermediate immediately reacts with a neighboring, newly deprotected thiol to form the disulfide bridge. This simultaneous deprotection/oxidation drastically reduces the number of synthetic steps compared to traditional solution-phase deprotection methods.
Validated Experimental Protocols
To ensure data integrity, every protocol must operate as a self-validating system —incorporating in-process controls (IPCs) to verify the reaction state before proceeding to downstream purification.
Protocol 1: Glutathione-Mediated Oxidative Folding (Thermodynamic)
Ideal for single-step folding of complex peptides containing 2+ native disulfide bonds.
-
Solubilization: Dissolve the crude, fully deprotected peptide in 0.1 M Tris-HCl buffer (pH 8.0) containing 1 M Guanidine-HCl (to prevent hydrophobic aggregation) at a strict concentration of 0.1 mg/mL.
-
Redox Initiation: Add GSH and GSSG to achieve a final concentration of 2 mM GSH and 0.2 mM GSSG (a 10:1 ratio).
-
Incubation: Stir gently at room temperature open to the air.
-
Self-Validating IPC: At t=0, t=12h, and t=24h, perform an Ellman’s Assay (DTNB). The spectrophotometric absorbance at 412 nm must drop to baseline, confirming the complete depletion of free thiols. Simultaneously, analytical LC-MS must show a mass shift of
Da (where is the number of disulfide bonds) converging into a single, sharp, earlier-eluting peak. -
Quench: Lower the pH to ~2.5 using neat Trifluoroacetic acid (TFA). Causality: Acidification protonates the thiolate anions, completely halting any further thiol-disulfide exchange, locking the native fold in place prior to Preparative HPLC.
Protocol 2: Regioselective Iodine Oxidation (Kinetic)
Ideal for orthogonal synthesis of a defined, non-native cyclic topology.
-
Preparation: Dissolve the monocyclic intermediate peptide (containing one pre-formed disulfide and two Cys(Acm) residues) in a 50% aqueous Acetic Acid solution at 1.0 mg/mL. Causality: The dipolar, acidic solvent prevents premature thiol reactivity while perfectly solubilizing the peptide [4].
-
Oxidation: Prepare a 0.1 M solution of Iodine (I₂) in Methanol. Add dropwise to the rapidly stirring peptide solution until a persistent pale-yellow color is achieved (~10 equivalents).
-
Incubation: Allow the reaction to proceed for exactly 20 minutes in the dark to prevent photolytic radical side reactions.
-
Quench & Self-Validating IPC: Add a 1 M aqueous solution of Ascorbic Acid dropwise until the solution transitions from yellow to completely colorless. Immediately inject the crude mixture into an analytical LC-MS. You must observe a mass shift of -146 Da (
Da from the loss of two Acm groups + Da from the oxidation). If a Da adduct is observed, sulfonic acid over-oxidation has occurred, and the reaction time must be reduced in subsequent batches. -
Purification: Proceed directly to preparative RP-HPLC.
Disulfide Formation Decision Workflow
Figure 1: Decision workflow for selecting a disulfide bond formation method based on structural complexity.
References
-
Hidaka Y. "Overview of the regulation of disulfide bond formation in Peptide and protein folding." Current Protocols in Protein Science, 2014.[Link]
-
Hatahet F, Ruddock LW. "Cellular Disulfide Bond Formation in Bioactive Peptides and Proteins." International Journal of Molecular Sciences, 2015.[Link]
-
Tam JP, Wu CR, Liu W, Zhang JW. "Disulfide bond formation in peptides by dimethyl sulfoxide. Scope and applications." Journal of the American Chemical Society, 1991.[Link]
-
Kamber B, Hartmann A, Eisler K, Riniker B, Rink H, Sieber P, Rittel W. "The Synthesis of Cystine Peptides by Iodine Oxidation of S-Trityl-cysteine and S-Acetamidomethyl-cysteine Peptides." Helvetica Chimica Acta, 1980.[Link]
-
Zivkovic N, et al. "Solid-Phase Synthesis of the Bicyclic Peptide OL-CTOP Containing Two Disulfide Bridges, and an Assessment of Its In Vivo μ-Opioid Receptor Antagonism." Molecules, 2023.[Link]
A Comparative Guide to the Purity of Peptides Synthesized with Cys(Acm) vs. Cys(Trt)
For researchers, scientists, and professionals in drug development, the synthesis of cysteine-containing peptides is a foundational yet intricate task. The choice of the thiol protecting group for cysteine is a critical decision that dictates the synthetic strategy, potential side reactions, and ultimately, the purity of the final product. This guide provides an in-depth, objective comparison of two of the most common cysteine protecting groups used in Fmoc-based Solid-Phase Peptide Synthesis (SPPS): the acid-labile trityl (Trt) group and the TFA-stable acetamidomethyl (Acm) group. We will delve into the mechanistic underpinnings of each strategy, present supporting experimental data on potential side reactions, and provide detailed protocols to guide your synthetic endeavors.
The Fundamental Dichotomy: Acid-Labile vs. Orthogonal Protection
The core difference between Cys(Trt) and Cys(Acm) lies in their deprotection chemistry, which has profound implications for the entire synthesis workflow.[1]
-
Fmoc-Cys(Trt)-OH: The trityl group is highly acid-labile.[1] It is conveniently removed during the final cleavage of the peptide from the resin using a standard trifluoroacetic acid (TFA) cocktail.[1] This makes it a straightforward choice for synthesizing peptides that require a free thiol group in the final product.[1]
-
Fmoc-Cys(Acm)-OH: In contrast, the acetamidomethyl group is stable to TFA.[1] This property grants it "orthogonality" in the context of Fmoc-SPPS, meaning it can be selectively removed without affecting other acid-labile side-chain protecting groups.[1] This is indispensable for complex syntheses, particularly those requiring the regioselective formation of multiple disulfide bonds.[2] Deprotection of Acm requires specific reagents, most commonly iodine, which simultaneously oxidizes the thiol to form a disulfide bond, or heavy metal salts like mercury(II) acetate to yield a free thiol.[1]
Caption: Comparative workflows for Cys(Trt) and Cys(Acm) in SPPS.
Causality of Impurity Formation: A Side-by-Side Analysis
The choice between Trt and Acm is not merely one of convenience but a calculated decision based on the peptide sequence and the potential for side reactions that can significantly impact the final purity.
Racemization
Cysteine is particularly susceptible to racemization (the conversion from the L- to the D-enantiomer) during the activation and coupling steps of SPPS.[3] This is due to the acidity of its α-proton, which is stabilized by the adjacent sulfur atom.
-
Cys(Trt): Is notoriously prone to base-catalyzed racemization.[3] The use of strong bases like N,N-diisopropylethylamine (DIEA) in combination with potent coupling reagents (e.g., HBTU, HCTU) can lead to significant levels of the D-Cys epimer.[3][4]
-
Cys(Acm): Exhibits a lower tendency to racemize compared to Cys(Trt).[3][5] This makes it a more favorable choice when chiral purity is paramount and the use of milder coupling conditions is not feasible.
β-Elimination and Piperidinylalanine Formation
When cysteine is the C-terminal residue and is linked to the resin via an ester bond (e.g., on a Wang resin), it is susceptible to a base-catalyzed β-elimination of the protected thiol. This forms a dehydroalanine intermediate, which can then react with piperidine (the Fmoc deprotection reagent) to form 3-(1-piperidinyl)alanine.[6]
-
Cys(Trt): The bulky trityl group offers some steric hindrance that can minimize, but not completely prevent, this side reaction.[6] Therefore, for peptides with a C-terminal cysteine, Cys(Trt) is generally the preferred protecting group over Cys(Acm) to reduce the extent of this side reaction.[3][5]
-
Cys(Acm): Is more prone to this side reaction than Cys(Trt).[5] The smaller Acm group provides less steric protection, making the α-proton more accessible for abstraction.
Deprotection-Related Side Reactions
The deprotection step for each group carries its own set of potential pitfalls.
-
Cys(Trt):
-
Incomplete Deprotection: The cleavage of the Trt group is a reversible reaction. Without proper "scavenging" of the liberated trityl cation, re-attachment to the cysteine thiol can occur.
-
Trityl Cation-Mediated Reactions: The highly reactive trityl cation can alkylate other sensitive residues in the peptide chain, such as tryptophan and methionine, if not effectively quenched.[7]
-
S-Alkylation from Resin: During TFA cleavage of peptides from Wang resin, the linker can decompose to form a p-hydroxybenzyl cation, which can alkylate the newly deprotected cysteine thiol.[6][8] This side product can form in significant amounts, sometimes as high as 35%.[8]
-
-
Cys(Acm):
-
Iodine-Mediated Side Reactions: While effective for deprotection and disulfide bond formation, excess iodine can lead to the iodination of sensitive residues like tyrosine and tryptophan.[1]
-
Heavy Metal Toxicity: The use of mercury(II) acetate for Acm removal to generate a free thiol is highly effective but introduces concerns about mercury toxicity and waste disposal.[1]
-
S→O Acyl Shift: In rare cases, particularly in serine and threonine-rich peptides, an iodine-mediated shift of the Acm group from the cysteine sulfur to a serine or threonine hydroxyl group has been observed.
-
Experimental Data: A Quantitative Comparison
| Side Reaction/Parameter | Fmoc-Cys(Trt)-OH | Fmoc-Cys(Acm)-OH | Key Considerations |
| Racemization during Coupling | 3.3% D-Cys formation with DIPCDI/Oxyma Pure activation.[1] | Generally lower tendency to racemize.[3][5] | The choice of coupling reagent and base has a significant impact. Weaker bases and carbodiimide-based activators reduce racemization for both.[3] |
| Racemization at C-terminus | 23% D-Cys epimer after 6h treatment with 20% piperidine in DMF.[1] | The side reaction is much less prominent than with Cys(Trt).[1][5] | Prolonged exposure to piperidine during Fmoc deprotection exacerbates racemization at the C-terminus. |
| β-Elimination at C-terminus | Minimized due to steric bulk, but not eliminated.[6] | More prominent than with Cys(Trt).[5] | Cys(Trt) is the preferred choice for C-terminal cysteine residues on ester-linked resins.[3][5] |
| S-Alkylation from Wang Resin | Can be significant (up to 35%).[8] | Not applicable as the Acm group is stable during TFA cleavage. | The use of scavengers like ethanedithiol (EDT) in the cleavage cocktail is critical to suppress this side reaction for Cys(Trt).[8] |
Experimental Protocols
To ensure the highest possible purity, the following detailed protocols should be considered as a self-validating system, where the choices made at each step are designed to mitigate the side reactions discussed above.
Protocol 1: Synthesis of a Peptide with Cys(Trt)
This protocol is designed for the synthesis of a peptide where the final product requires a free cysteine thiol.
-
Resin Swelling: Swell Rink Amide resin (for C-terminal amides) or 2-chlorotrityl chloride resin (for C-terminal acids) in N,N-Dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents), including Fmoc-Cys(Trt)-OH, with a coupling reagent such as HCTU (3-5 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
For Cysteine Coupling: To minimize racemization, consider using a carbodiimide-based activation like DIC/OxymaPure, which is less basic.
-
Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: After coupling, wash the resin thoroughly with DMF.
-
Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
Wash the final peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water/ethanedithiol (EDT) (94:1:2.5:2.5, v/v/v/v) . TIS is a crucial scavenger for the trityl cation, and EDT helps prevent S-alkylation and keeps the thiol in a reduced state.
-
Add the cleavage cocktail to the resin and gently agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation: Filter the cleavage mixture to remove the resin and precipitate the crude peptide by adding it to cold diethyl ether.
-
Isolation and Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Purify the crude peptide by reverse-phase HPLC.
Caption: Experimental workflow for Cys(Trt) peptide synthesis.
Protocol 2: Synthesis and On-Resin Disulfide Bridge Formation with Cys(Acm)
This protocol is ideal for synthesizing a cyclic peptide via an intramolecular disulfide bond.
-
SPPS: Perform solid-phase synthesis as described in Protocol 1, incorporating Fmoc-Cys(Acm)-OH at the desired positions.
-
Resin Preparation for Cyclization: After the linear sequence is assembled and the final Fmoc group is removed, wash the peptidyl-resin with DCM followed by DMF.
-
Iodine Solution Preparation: Prepare a solution of iodine (10 equivalents relative to the resin substitution) in DMF.
-
Acm Deprotection and Oxidation:
-
Swell the resin in DMF and then add the iodine solution.
-
Gently agitate the mixture at room temperature for 1-2 hours. Monitor the reaction for the disappearance of the starting material by taking small resin samples for cleavage and HPLC analysis.
-
-
Quenching: Wash the resin with DMF (3 times). Then, wash with a 2% ascorbic acid solution in DMF (2 times) to quench any remaining iodine, followed by a final series of DMF washes (5 times).
-
Final Cleavage:
-
Wash the resin with DCM and dry under vacuum.
-
Cleave the now-cyclic peptide from the resin using a cocktail of TFA/TIS/water (95:2.5:2.5, v/v/v) .
-
-
Isolation and Purification: Precipitate, isolate, and purify the crude cyclic peptide as described in Protocol 1.
Caption: On-resin cyclization workflow using Cys(Acm).
Conclusion and Recommendations
The choice between Cys(Trt) and Cys(Acm) is a strategic one that should be made based on the specific requirements of the target peptide.
-
Choose Fmoc-Cys(Trt)-OH for:
-
Routine synthesis of peptides requiring a final free thiol group.
-
Cost-effective synthesis.
-
Peptides with a C-terminal cysteine, to minimize β-elimination.
-
Key Caveat: Be prepared to optimize coupling conditions to minimize racemization and use a robust scavenger cocktail during cleavage to ensure high purity.
-
-
Choose Fmoc-Cys(Acm)-OH for:
-
Synthesis of complex peptides with multiple, regioselectively formed disulfide bonds.
-
When minimal racemization is a critical priority.
-
When purification of the protected linear peptide is desired before disulfide bond formation.
-
Key Caveat: The additional deprotection and purification steps add complexity and cost to the workflow, and the deprotection conditions must be carefully controlled to avoid side reactions.
-
By understanding the underlying chemistry and potential pitfalls of each protecting group, researchers can make informed decisions to optimize their synthetic strategies, leading to higher purity peptides and more reliable experimental outcomes.
References
-
Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino acids, 44(5), 1357–1363. Retrieved from [Link]
-
Góngora-Benítez, M., Mendive-Tapia, L., & Tulla-Puche, J. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development, 26(12), 3418-3430. Retrieved from [Link]
-
Spears, R. J., McMahon, C., & Chudasama, V. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9843-9883. Retrieved from [Link]
-
Van Abel, R. J., Tang, Y. C., Butterfoss, G. L., Fields, G. B., & Welch, J. T. (1995). The investigation of Fmoc-cysteine derivatives in solid phase peptide synthesis. Peptide research, 8(6), 352–359. Retrieved from [Link]
-
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. Retrieved from [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). β-Elimination Side Reactions. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]
-
Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino acids, 44(5), 1357–1363. Retrieved from [Link]
-
AAPPTEC. Peptides. Retrieved from [Link]
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. Retrieved from [Link]
-
Advent Chembio. (2024). Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool. Retrieved from [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266. Retrieved from [Link]
- Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In Peptide Synthesis Protocols (pp. 63-72). Humana Press, Totowa, NJ.
-
The Peptide Synthesis Experts. (2026, March 1). The Role of Trityl Protection in Cysteine-Containing Peptide Synthesis. Retrieved from [Link]
- Scanlon, D., & Finlayson, K. (2000). HPLC of Peptides and Proteins. In The HPLC of Peptides and Proteins: Methods and Protocols (pp. 195-204). Humana Press, Totowa, NJ.
- Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312.
- Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Agilent Technologies. (2021). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
-
Dolan, J. W. (2013). HPLC Analysis and Purification of Peptides. LCGC North America, 31(5), 380-387. Retrieved from [Link]
- Zervas, L., Photaki, I., Cosmatos, A., & Ghelis, N. (1963). On Cysteine and Cystine Peptides. Part V. S-Trityl- and S-Diphenylmethyl-cysteines. Journal of the American Chemical Society, 85(9), 1337-1341.
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- 2. Fmoc-Cys(Acm)-Cys(Acm)-OH: Precision Peptide Tool | Advent [adventchembio.com]
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- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Regioselective Disulfide Bond Formation Strategies
For Researchers, Scientists, and Drug Development Professionals
Disulfide bonds are critical covalent linkages that dictate the three-dimensional structure, stability, and biological activity of a vast array of peptides and proteins.[1][2] The precise connectivity of these bonds is paramount, as incorrect pairings can lead to misfolded, inactive, or even immunogenic molecules.[3][4] This guide provides an in-depth comparison of modern strategies for achieving regioselective disulfide bond formation, a cornerstone of synthetic peptide and protein chemistry. We will delve into the mechanistic underpinnings of various chemical and enzymatic approaches, offering field-proven insights and detailed experimental frameworks to empower your research and development endeavors.
The Central Challenge: Controlling Cysteine Reactivity
The thiol side chain of cysteine is highly nucleophilic and readily undergoes oxidation to form a disulfide bond.[5] While this reactivity is essential for protein structure, it presents a significant challenge during chemical synthesis. Uncontrolled oxidation of multiple cysteine residues will lead to a complex mixture of disulfide isomers, which are often difficult to separate and characterize.[3] Therefore, the core principle of regioselective disulfide bond formation lies in the strategic use of orthogonal protecting groups for cysteine thiols.
The Concept of Orthogonality
Orthogonal protecting groups are chemical moieties that mask the reactivity of the cysteine thiol and can be selectively removed under specific conditions without affecting other protecting groups on the peptide.[5][6] This allows for a stepwise and controlled formation of disulfide bonds. For instance, in a peptide with four cysteines intended to form two specific disulfide bonds, two pairs of orthogonally protected cysteines are utilized. The first pair of protecting groups is selectively removed, allowing for the formation of the first disulfide bond. Subsequently, the second pair of protecting groups is cleaved, and the second disulfide bond is formed in a directed manner.[5]
Chemical Strategies for Regioselective Disulfide Bond Formation
Chemical methods offer a high degree of control and are widely employed in both academic and industrial settings. The choice of strategy is dictated by the complexity of the target molecule, the desired scale of synthesis, and the compatibility with other chemical functionalities present in the peptide.
Stepwise Deprotection and Oxidation Using Orthogonal Protecting Groups
This is the most common and versatile approach for the synthesis of peptides with multiple disulfide bonds.[2][3] It relies on a carefully chosen set of cysteine protecting groups with distinct lability profiles.
Mechanism: The strategy involves the sequential removal of specific protecting groups, followed by oxidation to form the desired disulfide bond at each step. This process is repeated until all desired disulfide bonds are formed.
Common Orthogonal Protecting Groups:
| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonal To |
| Trityl | Trt | Mild acid (e.g., TFA/TIS/H₂O) | Acm, StBu, Mmt |
| Acetamidomethyl | Acm | Iodine, Mercury(II) acetate, Palladium catalysts | Trt, tBu, Mmt |
| tert-Butyl | tBu | Strong acid (e.g., HF) or specialized reagents | Trt, Acm, Mmt |
| Methoxytrityl | Mmt | Very mild acid (e.g., 1-2% TFA in DCM) | Trt, Acm, tBu |
| p-Methoxybenzyl | Mob | Strong acid (e.g., TFMSA/TFA) | Trt, Acm, tBu |
| tert-Butylthio | StBu | Reducing agents (e.g., thiols) | Trt, Acm, Mmt |
Experimental Workflow: Synthesis of a Two-Disulfide Bond Peptide
Caption: Stepwise formation of two disulfide bonds.
Protocol for First Disulfide Bond Formation (Trt Deprotection and Oxidation):
-
Deprotection: The peptide resin is treated with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v) for 2-4 hours to remove the Trityl (Trt) groups and cleave the peptide from the resin.[5]
-
Precipitation and Purification: The peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed multiple times. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Oxidation: The purified peptide containing two free thiols and two Acm-protected thiols is dissolved in an aqueous buffer (e.g., 0.1 M ammonium bicarbonate, pH 8) at a low concentration (0.1-1 mg/mL) to favor intramolecular disulfide bond formation. The solution is stirred gently, open to the atmosphere, for 12-24 hours. Alternatively, oxidants like potassium ferricyanide (K₃[Fe(CN)₆]) or dimethyl sulfoxide (DMSO) can be used to accelerate the reaction.[3]
-
Monitoring: The progress of the oxidation is monitored by RP-HPLC.
-
Purification: Once the reaction is complete, the peptide with one disulfide bond is purified by RP-HPLC.
Protocol for Second Disulfide Bond Formation (Acm Deprotection and Oxidation):
-
Deprotection and Oxidation: The purified peptide from the previous step is dissolved in an aqueous acetic acid solution. A solution of iodine in methanol or ethanol is added dropwise until a persistent yellow color is observed. The reaction is typically complete within 1-2 hours.
-
Quenching: The excess iodine is quenched by the addition of a solution of ascorbic acid or sodium thiosulfate.
-
Purification: The final peptide with two regioselective disulfide bonds is purified by RP-HPLC.
On-Resin Disulfide Bond Formation
Performing disulfide bond formation while the peptide is still attached to the solid support can offer advantages in terms of ease of purification and the ability to drive reactions to completion using an excess of reagents.[7]
Mechanism: This strategy utilizes protecting groups that can be selectively removed on-resin, such as Methoxytrityl (Mmt).[5] After selective deprotection, an oxidizing agent is introduced to form the disulfide bond.
Experimental Workflow: On-Resin Disulfide Bond Formation
Caption: On-resin disulfide bond formation workflow.
Protocol for On-Resin Mmt Deprotection and Oxidation:
-
Swelling: The peptide-resin is swelled in dichloromethane (DCM).
-
Mmt Deprotection: The resin is treated with a solution of 1-2% TFA in DCM for a short period (e.g., 10-15 minutes), repeated several times until the deprotection is complete (monitored by a colorimetric test for the Mmt cation).[5]
-
Washing: The resin is thoroughly washed with DCM and then with the reaction solvent for the oxidation step.
-
On-Resin Oxidation: A solution of an oxidizing agent, such as N-chlorosuccinimide (NCS) or iodine, in a suitable solvent is added to the resin.[8] The reaction is allowed to proceed for 15-60 minutes.
-
Washing: The resin is washed extensively to remove excess reagents. The synthesis of the remaining peptide sequence can then be continued, or the peptide can be cleaved from the resin for subsequent manipulations.
Directed Disulfide Bond Formation using Thiol-Activating Groups
This approach involves the use of a cysteine protecting group that, upon cleavage, generates a reactive intermediate that can selectively react with a free thiol to form a disulfide bond.
Mechanism: Protecting groups like S-sulfonate (SO₃⁻) or S-3-nitro-2-pyridinesulfenyl (Npys) can be used. The Npys group, for instance, is stable during peptide synthesis but can be activated by a free thiol to form a mixed disulfide, which then rearranges to the desired disulfide bond.
Experimental Workflow: Npys-Mediated Disulfide Formation
Caption: Npys-mediated disulfide bond formation.
Protocol for Npys-Mediated Disulfide Formation:
-
Peptide Preparation: Two peptide fragments are synthesized, one containing a Cys(Npys) residue and the other a free cysteine thiol.
-
Reaction: The two fragments are dissolved in a suitable buffer (e.g., pH 7-8) and mixed. The reaction proceeds via a thiol-disulfide exchange mechanism.
-
Monitoring and Purification: The reaction is monitored by RP-HPLC, and the final product is purified.
Enzymatic Strategies for Regioselective Disulfide Bond Formation
In nature, the formation of disulfide bonds is a highly regulated and efficient process catalyzed by enzymes.[9][10] These enzymatic systems can be harnessed for in vitro applications, offering high specificity and mild reaction conditions.
Protein Disulfide Isomerase (PDI)
PDI is a key enzyme in the endoplasmic reticulum that catalyzes the formation, reduction, and isomerization of disulfide bonds.[11][12]
Mechanism: PDI contains a CXXC active site motif. In its oxidized state, it can directly oxidize two free thiols in a substrate protein to form a disulfide bond. In its reduced state, it can catalyze the rearrangement of non-native disulfide bonds to their native conformation through a series of thiol-disulfide exchange reactions.[13]
Experimental Considerations:
-
Redox Environment: The activity of PDI is highly dependent on the redox potential of the environment. A mixture of reduced and oxidized glutathione (GSH/GSSG) is often used in vitro to maintain the appropriate redox buffer.
-
Substrate Specificity: While PDI has a broad substrate specificity, its efficiency can be sequence-dependent.
Sulfhydryl Oxidases
These enzymes, such as quiescin sulfhydryl oxidase (QSOX) and endoplasmic reticulum oxidoreductin 1 (Ero1), catalyze the de novo formation of disulfide bonds by coupling thiol oxidation to the reduction of molecular oxygen.[14][15]
Mechanism: These enzymes typically contain a flavin adenine dinucleotide (FAD) cofactor that accepts electrons from the substrate thiols and transfers them to oxygen, producing hydrogen peroxide as a byproduct.
Comparison of Regioselective Disulfide Bond Formation Strategies
| Strategy | Advantages | Disadvantages | Typical Applications |
| Stepwise Chemical Synthesis | High degree of control, well-established, versatile for complex molecules with multiple disulfide bonds. | Time-consuming, requires multiple purification steps, potential for side reactions. | Synthesis of peptide toxins, hormones, and other complex, multi-disulfide-containing peptides.[3] |
| On-Resin Chemical Synthesis | Simplified purification, potential for higher yields, can be automated. | Limited by the stability of the peptide-resin linkage, requires specific orthogonal protecting groups. | Synthesis of peptides with one or two disulfide bonds, particularly for library screening.[7] |
| Directed Chemical Synthesis | High specificity, can be used for forming both intra- and intermolecular disulfide bonds. | Requires the synthesis of activated peptide fragments. | Peptide-protein conjugation, synthesis of heterodimeric peptides. |
| Enzymatic (PDI) | High specificity, mild reaction conditions, can facilitate correct folding. | Can be expensive, activity is sensitive to reaction conditions, potential for incomplete reaction. | Refolding of recombinant proteins, formation of native disulfide bonds in proteins with complex folding pathways.[4][16] |
| Enzymatic (Sulfhydryl Oxidases) | Catalytic de novo disulfide bond formation, uses molecular oxygen as the final electron acceptor. | May require specific cofactors, can be less efficient for isomerization. | In vitro protein folding, production of disulfide-bonded proteins in cell-free systems.[15] |
Conclusion and Future Outlook
The field of regioselective disulfide bond formation continues to evolve, driven by the increasing demand for complex synthetic peptides and proteins for therapeutic and research applications. While stepwise chemical synthesis using orthogonal protecting groups remains the gold standard for control and versatility, advancements in on-resin methodologies and the development of novel protecting groups are streamlining the synthesis process.[1][8] Enzymatic methods, with their inherent specificity and mild reaction conditions, offer a powerful alternative, particularly for the correct folding of large and complex proteins.
Future developments are likely to focus on the discovery of new, more robust, and highly orthogonal protecting groups, as well as the engineering of enzymes with tailored substrate specificities and enhanced catalytic efficiencies. The integration of chemical and enzymatic strategies, such as using enzymes to fold chemically synthesized peptides, holds great promise for the efficient and reliable production of complex disulfide-rich molecules.
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Distinct enzymatic strategies for de novo generation of disulfide bonds in membranes - PMC. (URL: [Link])
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Disulfide Formation Strategies in Peptide Synthesis - OUCI. (URL: [Link])
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Regioselective Disulfide Formation | Oxidative Folding of Peptides and Proteins - Books. (URL: [Link])
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Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F. (URL: [Link])
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Disulfide Formation Strategies in Peptide Synthesis - ResearchGate. (URL: [Link])
-
The Chemical Methods of Disulfide Bond Formation and Their Applications to Drug Conjugates | Bentham Science. (URL: [Link])
-
Chemical methods for producing disulfide bonds in peptides and proteins to study folding regulation - Tohoku University. (URL: [Link])
-
Stepwise Construction of Disulfides in Peptides - PubMed. (URL: [Link])
-
Chemical methods for producing disulfide bonds in peptides and proteins to study folding regulation - PubMed. (URL: [Link])
-
Disulfide Bond Engineering - Rapid Novor. (URL: [Link])
-
Strategies for the regioselective disulfide bond formation. (a)... - ResearchGate. (URL: [Link])
-
The Bonds That Tie: Catalyzed Disulfide Bond Formation Minireview. (URL: [Link])
-
Cysteine protecting groups: applications in peptide and protein science - ResearchGate. (URL: [Link])
-
Disulfide Bridges in Proteins: Formation, Function, and Analysis Methods. (URL: [Link])
-
Intracellular catalysis of disulfide bond formation by the human sulfhydryl oxidase, QSOX1. (URL: [Link])
-
Chemistry and Enzymology of Disulfide Cross-Linking in Proteins | Chemical Reviews. (URL: [Link])
-
Cellular Disulfide Bond Formation in Bioactive Peptides and Proteins - MDPI. (URL: [Link])
-
Applications of catalyzed cytoplasmic disulfide bond formation - Portland Press. (URL: [Link])
-
SMALL-MOLECULE CATALYSIS OF NATIVE DISULFIDE BOND FORMATION IN PROTEINS by Kenneth J. Woycechowsky A dissenation submitted in pa - Raines Lab. (URL: [Link])
-
Insight on the Order of Regioselective Ultrafast Formation of Disulfide Bonds in (Antimicrobial) Peptides and Miniproteins - PubMed. (URL: [Link])
-
Regioselective Formation of Multiple Disulfide Bonds with the Aid of Postsynthetic S-Tritylation | Organic Letters - ACS Publications. (URL: [Link])
-
Disulfide Rich Peptides - which order should the disulfide bonds be formed? - Biotage. (URL: [Link])
-
6.1.6 Determination of Disulfide Connectivities in Multiple-Cystine Peptides. (URL: [Link])
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A Senior Application Scientist's Guide to the Validation of Disulfide Bridge Connectivity in Peptides Synthesized with Cys(Acm)
Introduction: The Challenge of Cysteine Connectivity
For researchers in peptide therapeutics, the correct formation of disulfide bonds is not merely a synthetic checkpoint; it is a fundamental determinant of a molecule's three-dimensional structure, stability, and ultimate biological function.[1][2][3] An incorrect disulfide bridge pattern can yield a misfolded, inactive, or even immunogenic product, compromising drug safety and efficacy.[2][4]
The use of the acetamidomethyl (Acm) protecting group on cysteine residues, Cys(Acm), is a widely adopted strategy in solid-phase peptide synthesis (SPPS). Its stability to standard Fmoc deprotection and trifluoroacetic acid (TFA) cleavage conditions allows for the isolation and purification of a linear, fully protected peptide precursor.[5][6] The final disulfide bond is then typically formed via oxidative removal of the Acm groups, often using iodine.[5][6] However, for peptides with multiple cysteines, this final oxidation step does not guarantee that the cysteines will pair correctly. The potential for multiple disulfide isomers necessitates robust, unambiguous analytical validation.
This guide provides an in-depth comparison of methodologies for validating disulfide connectivity, moving from foundational workhorse techniques to advanced strategies for complex cases. We will explore the causality behind experimental choices and provide field-proven protocols to ensure the integrity of your synthetic peptide.
The Analytical Cornerstone: Mass Spectrometry
Mass spectrometry (MS) is the central analytical technique for localizing disulfide bonds due to its high sensitivity, resolution, and capacity for structural elucidation.[7][8] The general strategy involves analyzing the peptide under non-reducing conditions to keep the disulfide bonds intact. A comparison with a fully reduced and alkylated sample, where all disulfide bonds are broken, serves as a crucial control to identify the cysteine-containing peptides.[7][9]
Strategy 1: The Workhorse - Enzymatic Digestion & LC-MS/MS
The most common approach for disulfide mapping is a bottom-up proteomics workflow.[7] The intact peptide is digested into smaller fragments using a specific protease, and the resulting mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The core principle is simple: a disulfide bond will covalently link two (or more) peptide fragments that would otherwise be separate after digestion. The mass of this linked complex will be equal to the sum of the individual peptide masses minus 2 Da (for the two hydrogen atoms lost during oxidation).
Causality in Experimental Design: Why Non-Reducing Digestion?
It is critical that the enzymatic digestion is performed under non-reducing conditions .[7][9] The goal is to preserve the native disulfide linkages of the synthetic peptide. The presence of any reducing agent would cleave the bonds, destroying the very information we seek to uncover. Furthermore, maintaining a slightly acidic pH (e.g., pH 6.0) during digestion can help minimize the risk of disulfide scrambling—the artificial rearrangement of disulfide bonds.[8][10]
Experimental Workflow: Enzymatic Digestion
Caption: Workflow for disulfide mapping by non-reducing enzymatic digestion.
Detailed Protocol: Trypsin Digestion for Disulfide Mapping
-
Solubilization & Denaturation: Dissolve the purified, oxidized peptide in a denaturing buffer (e.g., 6 M Guanidine HCl, 100 mM Tris, pH 8.0) to a concentration of 1-2 mg/mL. This unfolds the peptide, ensuring proteases can access cleavage sites.
-
Dilution: Dilute the sample at least 6-fold with digestion buffer (e.g., 100 mM Tris, pH 8.0) to reduce the denaturant concentration to below 1 M, which is necessary for enzyme activity.
-
Digestion: Add Trypsin at an enzyme-to-substrate ratio of 1:20 to 1:50 (w/w). Incubate at 37°C for 4-18 hours.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1-2% (v/v). This acidifies the sample, inactivating the trypsin and preparing the sample for reverse-phase LC-MS.
-
Analysis: Inject the digest onto an LC-MS/MS system. Compare the total ion chromatogram (TIC) to a control sample that was reduced (e.g., with DTT) and alkylated (e.g., with iodoacetamide) prior to digestion. Peaks present in the non-reduced sample but absent in the reduced/alkylated sample are potential disulfide-linked peptides.
-
Confirmation: Subject the precursor ions of these unique peaks to MS/MS fragmentation. The resulting spectrum will contain fragment ions from both peptide chains, confirming the linkage.[11]
Comparison of Common Proteases
While Trypsin is the most used protease, its cleavage at Lys and Arg residues can be hindered if the sites are close to or within a disulfide-bonded region.[7] Using multiple enzymes can provide better sequence coverage and more definitive mapping.
| Protease | Cleavage Site (C-terminal) | Optimal pH | Key Considerations |
| Trypsin | Lysine (K), Arginine (R) | 8.0 - 8.5 | Most common; activity can be blocked by constrained disulfide loops.[7] |
| Chymotrypsin | Phe (F), Trp (W), Tyr (Y) | 7.5 - 8.5 | Good alternative when K/R sites are sparse or inaccessible. |
| Glu-C | Glutamic acid (E) | 7.5 - 8.0 | Highly specific; useful for generating large, specific fragments. |
| Asp-N | Aspartic acid (D) | 7.0 - 8.0 | Cleaves N-terminal to the residue; provides complementary data. |
| Pepsin | Broad (Phe, Trp, Tyr, Leu) | 2.0 - 4.0 | Active at low pH, which minimizes disulfide scrambling.[10] |
Strategy 2: Partial Reduction and Differential Alkylation
For complex peptides with multiple, closely spaced, or adjacent cysteines, enzymatic digestion may not yield fragments that can resolve the connectivity unambiguously.[9][12] The partial reduction and differential alkylation strategy offers a more definitive, albeit more complex, solution.[8][9]
The principle relies on carefully controlled reaction conditions to reduce only the most accessible disulfide bond.[12] The newly freed thiols are then capped with a specific alkylating agent (e.g., iodoacetamide, IAM). Subsequently, the remaining, more stable disulfide bonds are fully reduced and capped with a different alkylating agent of a different mass (e.g., N-ethylmaleimide, NEM). Mass spectrometry can then identify which cysteines were modified with which agent, revealing the original pairing.[12]
Experimental Workflow: Partial Reduction & Alkylation
Caption: Workflow for sequential reduction and differential alkylation.
Key Reagents and Their Rationale
| Reagent Type | Example | Mass Shift (Da) | Rationale & Considerations |
| Reducing Agent | TCEP | N/A | Tris(2-carboxyethyl)phosphine is potent, odorless, and effective over a wide pH range. Used at low concentrations for partial reduction.[7][12] |
| Reducing Agent | DTT | N/A | Dithiothreitol is a classic reducing agent, typically used for complete reduction.[7][12] |
| Alkylation Agent 1 | Iodoacetamide (IAM) | +57.02 | A common, highly reactive alkylating agent for capping free thiols.[7][12] |
| Alkylation Agent 2 | N-ethylmaleimide (NEM) | +125.05 | Provides a large, distinct mass shift compared to IAM, making identification straightforward.[12] |
This method is powerful because it directly identifies which two cysteines were partners in the most labile bond. By altering reduction conditions, different bonds can be targeted, allowing for the complete mapping of even the most complex peptides.[13]
Strategy 3: Advanced Separation with Ion Mobility Spectrometry
In some challenging cases, different disulfide isomers of a peptide may have the exact same mass and similar chromatographic properties, making them indistinguishable by conventional LC-MS. Ion Mobility Spectrometry (IMS) provides an orthogonal dimension of separation based on the ion's size, shape, and charge.[14][15]
In an IMS experiment, ions are propelled through a gas-filled cell. Larger, more extended structures experience more collisions with the gas and travel slower than compact, folded structures.[16][17] Since different disulfide connectivities result in distinct three-dimensional shapes, IMS can often separate these isomers, which can then be individually selected for MS/MS fragmentation and identification.[14][15][17] This technique is invaluable for confirming the conformational purity of a synthetic peptide.
Data Interpretation and Avoiding Common Pitfalls
-
Disulfide Scrambling: The most significant pitfall is the artificial rearrangement of disulfide bonds during sample handling.[3] This is often induced by basic pH conditions where free thiols can attack existing disulfide bonds. Best Practice: Keep samples at an acidic pH (below 6.5) whenever possible, especially during long incubations.[8]
-
MS/MS Fragmentation: Disulfide-linked peptides produce complex MS/MS spectra containing fragments from both chains.[11][18]
-
Collision-Induced Dissociation (CID/HCD): These are the most common fragmentation methods. They primarily cleave the peptide backbone, but interpreting the mixed spectra can be challenging.[7]
-
Electron Transfer Dissociation (ETD): ETD is often superior for this application as it preferentially cleaves the disulfide bond itself while leaving the peptide backbones largely intact.[9][19] This "unlinks" the two peptides in the gas phase, simplifying subsequent fragmentation and identification.
-
-
Automated Software: Manual interpretation of these complex datasets is time-consuming. Several software packages, such as MassMatrix and DiSulFinder, have been developed to automate the identification of disulfide-linked peptides from tandem MS data.[8][18][20]
Conclusion: A Multi-Faceted Approach to Certainty
Validating the disulfide connectivity of a synthetic peptide is a critical quality control step that demands a rigorous, multi-faceted analytical approach. There is no single "best" method; the optimal strategy depends on the complexity of the peptide.
-
For peptides with well-spaced cysteines , a non-reducing enzymatic digestion followed by LC-MS/MS is a robust and efficient starting point.
-
For peptides with adjacent or multiple cysteines , partial reduction and differential alkylation provides a more definitive and unambiguous assignment.
-
For confirming conformational purity and resolving challenging isomers, Ion Mobility Spectrometry offers an advanced and powerful solution.
By understanding the principles behind each technique and implementing self-validating controls, researchers can confidently determine the precise disulfide architecture of their synthetic peptides, ensuring the integrity of their research and the quality of their therapeutic candidates.
References
-
Sittampalam, G. S., et al. (2012). Experimental Assignment of Disulfide-Bonds in Purified Proteins. Current Protocols in Protein Science. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Unambiguous di-sulphide bond assignment in synthetic peptides Linaclotide and Plecanatide using Agilent 6546/6550 LC-QTOF High Resolution Mass Spectrometer. LabRulez LCMS. Retrieved from [Link]
-
Xu, H., et al. (2008). Identification and Characterization of Disulfide Bonds in Proteins and Peptides from Tandem MS Data by Use of the MassMatrix MS/MS Search Engine. Journal of Proteome Research. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). CHAPTER 1.4: Analysis of Disulfide Bond Formation in Therapeutic Proteins. Retrieved from [Link]
-
Yu, F., et al. (2017). DISC: DISulfide linkage Characterization from tandem mass spectra. Bioinformatics. Retrieved from [Link]
-
ResearchGate. (n.d.). Ion Mobility Mass Spectrometry as a Potential Tool To Assign Disulfide Bonds Arrangements in Peptides with Multiple Disulfide Bridges. Retrieved from [Link]
-
Zhong, W., et al. (2018). Characterization of Disulfide-Linked Peptides Using Tandem Mass Spectrometry Coupled with Automated Data Analysis Software. Journal of The American Society for Mass Spectrometry. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Dealing with the Challenges of Disulfide Bridge Analysis in Biopharmaceuticals. Retrieved from [Link]
-
Lu, Y., et al. (2015). Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Lee, K., et al. (2016). Characterization of disulfide bonds by planned digestion and tandem mass spectrometry. BMB Reports. Retrieved from [Link]
-
Tholey, A., et al. (2001). Optimizing the MALDI-TOF-MS Observation of Peptides Containing Disulfide Bonds. Analytical Chemistry. Retrieved from [Link]
-
Wu, C., et al. (2000). Separation of Isomeric Peptides Using Electrospray Ionization/High-Resolution Ion Mobility Spectrometry. Analytical Chemistry. Retrieved from [Link]
-
Lee, K., et al. (2016). Characterization of disulfide bonds by planned digestion and tandem mass spectrometry. BMB Reports. Retrieved from [Link]
-
De Pauw, E., et al. (2013). Ion Mobility Mass Spectrometry as a Potential Tool To Assign Disulfide Bonds Arrangements in Peptides with Multiple Disulfide Bridges. Analytical Chemistry. Retrieved from [Link]
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De Pauw, E., et al. (2013). Ion mobility mass spectrometry as a potential tool to assign disulfide bonds arrangements in peptides with multiple disulfide bridges. PubMed. Retrieved from [Link]
-
Raftery, M. J., et al. (2008). Identification of Disulfide-Containing Chemical Cross-Links in Proteins Using MALDI-TOF/ TOF-Mass Spectrometry. Journal of Proteome Research. Retrieved from [Link]
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Wu, J., & Watson, J. T. (1998). Disulfide Bond Mapping by Cyanylation-induced Cleavage and Mass Spectrometry. Protein Science. Retrieved from [Link]
-
Wang, Y., et al. (2013). Mass spectrometry-based strategies for protein disulfide bond identification. RSC Advances. Retrieved from [Link]
-
SCIEX. (n.d.). High-confidence disulfide bond mapping of biotherapeutics using an electron-activated dissociation (EAD)-based middle-down workflow. Retrieved from [Link]
-
Frontiers. (2020). Editorial: Chemical Design and Biomedical Applications of Disulfide-rich Peptides: Challenges and Opportunities. Retrieved from [Link]
-
ResearchOnline@JCU. (2020). Characterisation of disulfide-rich peptides exploring potential wound healing properties. Retrieved from [Link]
-
SCIEX. (n.d.). Characterization of Expected and Scrambled Disulfide Bonds Using BPV Flex Software. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination of Disulfide Bond Connectivity of Cysteine-rich Peptide IpTxa. Retrieved from [Link]
-
ACS Publications. (2024). Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. Retrieved from [Link]
-
Kumar, N., et al. (1985). A method for the controlled cleavage of disulfide bonds in proteins in the absence of denaturants. Journal of Biochemical and Biophysical Methods. Retrieved from [Link]
-
Kumar, K. S., et al. (2023). On-Resin Acetamidomethyl (Acm) Removal and Disulfide Formation in Cysteinyl Peptides Using N-Chlorosuccinimide (NCS) in the Presence of Other Cys-Protecting Groups. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Retrieved from [Link]
-
Antec Scientific. (n.d.). Disulfide Bond Reduction in proteins. Retrieved from [Link]
-
PubMed. (2016). General Approach To Determine Disulfide Connectivity in Cysteine-Rich Peptides by Sequential Alkylation on Solid Phase and Mass Spectrometry. Retrieved from [Link]
-
bioRxiv. (2023). Fast and accurate disulfide bridge detection. Retrieved from [Link]
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Safety Operating Guide
Comprehensive Guide to the Proper Disposal of H-Cys(acm)-NH2 HCl
This guide provides a detailed, safety-first framework for the proper disposal of S-Acetamidomethyl-L-cysteinamide hydrochloride (H-Cys(acm)-NH2 HCl). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends through the entire lifecycle of a chemical, including its final disposition. This document synthesizes technical data, regulatory principles, and field-proven insights to ensure that this compound and its associated waste are managed responsibly.
Executive Summary: Core Disposal Principles
The disposal strategy for H-Cys(acm)-NH2 HCl is dictated by a crucial question: are you disposing of the pure, unused compound, or is it part of a reaction mixture?
-
Pure Compound : While the most closely related Safety Data Sheet (SDS) for H-Cys(Acm)-OH HCl indicates no known major hazards, it is still a synthetic laboratory chemical.[1] It must not be disposed of as common trash or flushed down the drain. The default procedure is to manage it as non-hazardous chemical waste through your institution's Environmental Health & Safety (EHS) department.
-
Reaction Mixtures : The presence of other reagents, particularly those used for the removal of the acetamidomethyl (Acm) protecting group (e.g., heavy metals, strong oxidizers), will almost certainly render the entire waste stream hazardous.[2] In this context, the disposal protocol is dictated by the most hazardous component in the mixture.
Crucially, all disposal activities must comply with federal, state, and local environmental control regulations. [1] This guide provides a framework, but your institution's EHS office is the final authority.
Hazard Assessment and Chemical Profile
To understand the "why" behind the disposal protocol, we must first characterize the compound.
-
Primary Compound : H-Cys(acm)-NH2 HCl is a cysteine derivative. The core amino acid structure is not acutely toxic.[1] However, like many fine chemicals, it can cause skin, eye, and respiratory irritation.[1][3][4]
-
Hydrochloride Salt : The HCl salt makes the compound acidic when dissolved in water. This is a key consideration for storage and spill response, as it can be corrosive.[5][6]
-
Acetamidomethyl (Acm) Group : This group protects the reactive thiol of the cysteine side chain. While stable under many conditions, its removal often requires reagents like iodine, mercury (II) acetate, or palladium (II) complexes.[2][7][8] The introduction of these reagents fundamentally changes the waste profile from non-hazardous to hazardous.
-
Decomposition : If heated to decomposition, the compound will release toxic fumes, including oxides of nitrogen (NOx), sulfur (SOx), and carbon (CO, CO2), as well as hydrogen chloride gas.[1][9]
Data Presentation: Physicochemical Properties
| Property | Value | Source(s) |
| Synonyms | S-Acetamidomethyl-L-cysteine amide hydrochloride salt | [10] |
| CAS Number | 88530-32-9 | [10][11] |
| Molecular Formula | C₆H₁₄ClN₃O₂S | [12] |
| Molecular Weight | 227.7 g/mol | [10][12] |
| Appearance | White to off-white solid/powder | [13][14] |
| Primary Hazards | May cause skin, eye, and respiratory tract irritation | [1][4][14] |
Step-by-Step Disposal Protocols
Adherence to these protocols ensures both personal safety and regulatory compliance. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[15][16]
Protocol 1: Disposal of Unused or Expired H-Cys(acm)-NH2 HCl
This protocol applies only to the pure, solid compound that has not been mixed with other hazardous chemicals.
-
Container Integrity Check : Ensure the chemical is in its original, sealed container. If the original container is compromised, place it within a larger, compatible, and properly labeled secondary container.
-
Labeling : Clearly label the container as "Waste" or "Non-Hazardous Waste for Disposal" (as per your EHS guidelines). The label must include the full chemical name: "H-Cys(acm)-NH2 HCl" and the CAS number "88530-32-9".
-
Segregation : Store the waste container in a designated chemical waste accumulation area, segregated from incompatible materials, particularly strong bases and oxidizing agents.[6][9]
-
Arrange for Professional Disposal : Contact your institution's EHS department to schedule a pickup. Do not attempt to dispose of the chemical in a landfill or via standard trash.[17] This is the most critical step for ensuring compliance.
-
Documentation : Log the disposal event (date, quantity, chemical name) in your laboratory's chemical inventory and waste records.
Protocol 2: Handling Spills and Contaminated Materials
In the event of a spill, the resulting waste must be managed appropriately.
-
Containment : For a small, solid spill, avoid generating dust.[16] Gently sweep or scoop the material into a suitable waste container.[1][18]
-
Decontamination : Clean the spill area with a damp cloth or paper towel. Be mindful that aqueous solutions will be acidic.
-
Waste Characterization : All materials used for cleanup (gloves, paper towels, etc.) are now considered chemical waste.
-
Packaging and Disposal : Place all contaminated cleanup materials into a sealed, clearly labeled waste bag or container. This waste should be disposed of via the same route as the chemical itself (Protocol 1). For large spills, evacuate the area and contact your EHS emergency line.[6]
Protocol 3: Disposal of Reaction Mixtures (Hazardous Waste)
This is the most common scenario in a research setting. If H-Cys(acm)-NH2 HCl has been used in a reaction, particularly a deprotection step, the waste is almost certainly hazardous.
-
Waste Characterization (The Causality Principle) : The waste must be characterized based on all its components. For example, if mercury (II) acetate was used for Acm deprotection, the waste stream is now a hazardous heavy metal waste . If iodine was used, it is an oxidizer waste . The original peptide is no longer the primary hazard.
-
Containerization : Use a designated, compatible hazardous waste container. Never mix different types of hazardous waste unless explicitly permitted by your EHS office.
-
Labeling : Label the container as "Hazardous Waste." The label must list all constituents by their full chemical name and approximate percentages.
-
Segregation and Storage : Store the hazardous waste in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.
-
Professional Disposal : Arrange for pickup by your licensed hazardous waste management service via your EHS department.
Disposal Decision Workflow
The following diagram provides a logical pathway for determining the correct disposal procedure.
Caption: Decision workflow for the proper disposal of H-Cys(acm)-NH2 HCl.
References
- AAPPTec, LLC. (n.d.). Safety Data Sheet: H-Cys(Acm)-OH HCl.
- Himedia Laboratories. (2022). Safety data sheet (SDS) According to Regulation (EC) No.1907/2006.
- BenchChem. (2025). Proper Disposal of L-Cysteine-¹³C₃,¹⁵N: A Guide for Laboratory Professionals.
- BenchChem. (2025). Safe Disposal of DL-Cysteine-d1: A Step-by-Step Guide.
- Zhang, J., et al. (2022). Deprotection of S-Acetamidomethyl and 1,3-Thiazolidine-4-Carbonyl Protecting Groups from Cysteine Side Chains in Peptides. Journal of Organic Chemistry, 87(2), 1470-1476.
- Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection.
- Sato, K., et al. (2018). Efficient Palladium-Assisted One-Pot Deprotection of (Acetamidomethyl)Cysteine.
- Mandal, K., et al. (2025). On-Resin Acetamidomethyl (Acm)
- AK Scientific, Inc. (n.d.). L-Cysteine HCl anhydrous Safety Data Sheet.
- Biotage. (2023). Optimizing the removal of an ACM protecting group.
- EMD Chemicals, Inc. (2012). Material Safety Data Sheet: L-Cysteine, Hydrochloride.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Unknown. (n.d.).
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET: L-Cysteine, hydrochloride.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46735193, S-(Acetamidomethyl)-L-cysteinamide--hydrogen chloride (1/1).
- Unknown. (n.d.).
- ChemicalBook. (2026). H-CYS(ACM)-OH HCL Chemical Properties,Uses,Production.
- Aapptec Peptides. (n.d.). H-Cys(Acm)-NH2 HCl [88530-32-9].
- ChemicalBook. (2025). H-CYS(ACM)-NH2 HCL | 88530-32-9.
- Fisher Scientific. (2010). SAFETY DATA SHEET: L-(+)-Cysteine Hydrochloride Monohydrate.
- SERVA Electrophoresis GmbH. (2024). Safety data sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: L-Cysteine.
- Water Corporation. (n.d.). Laboratory chemical waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
